molecular formula C4H2Br2N2 B1337857 2,5-Dibromopyrimidine CAS No. 32779-37-6

2,5-Dibromopyrimidine

Cat. No.: B1337857
CAS No.: 32779-37-6
M. Wt: 237.88 g/mol
InChI Key: XAHITOJPIWZJHD-UHFFFAOYSA-N
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Description

2,5-Dibromopyrimidine (CAS RN: 32779-37-6) is a high-value, solid heterocyclic compound with a molecular formula of C 4 H 2 Br 2 N 2 and a molecular weight of 237.88 g/mol . It is characterized as a white to almost white powder or crystal with a melting point range of 83.0 to 87.0 °C . This diazine derivative serves as a versatile and crucial building block in organic synthesis, particularly valued for its role as a key intermediate in the development of pharmaceuticals and agrochemicals . Its molecular structure allows for selective further functionalization, making it a preferred precursor in complex multi-step syntheses. The primary research value of this compound lies in its application as a fundamental scaffold. It is a key starting material in the synthesis of active pharmaceutical ingredients (APIs) and various organic compounds . Furthermore, its utility extends to the development of crop protection agents and liquid crystals . The market for this compound is experiencing robust growth, driven by rising demand from the pharmaceutical sector and expanding research and development activities . It is typically available in purity grades from 95% to over 98.0% (GC) to meet diverse research needs . This product is intended For Research Use Only. It is strictly for use in laboratory industrial applications scientific research and is not intended for diagnostic therapeutic medicinal or edible purposes.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2,5-dibromopyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H2Br2N2/c5-3-1-7-4(6)8-2-3/h1-2H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XAHITOJPIWZJHD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NC(=N1)Br)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H2Br2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30449726
Record name 2,5-dibromopyrimidine
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Molecular Weight

237.88 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

32779-37-6
Record name 2,5-dibromopyrimidine
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Record name 2,5-Dibromopyrimidine
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Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 2,5-Dibromopyrimidine

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, 2,5-dibromopyrimidine is a valuable building block in the synthesis of a wide range of biologically active molecules. Its two bromine atoms at positions 2 and 5 of the pyrimidine ring offer versatile handles for various cross-coupling reactions, allowing for the introduction of diverse substituents. This guide provides a comprehensive overview of established synthetic protocols for this compound, complete with detailed experimental procedures, quantitative data, and visual representations of the reaction pathways.

Synthetic Protocols

Several synthetic routes to this compound have been reported, primarily starting from readily available pyrimidine derivatives. The choice of a particular method may depend on factors such as the availability of starting materials, desired scale, and safety considerations.

Method 1: From 5-Bromo-2-chloropyrimidine

A common and efficient method involves the reaction of 5-bromo-2-chloropyrimidine with a solution of hydrogen bromide in a non-aqueous acid. This process is advantageous due to its relatively low cost and high yields.[1]

Experimental Protocol:

A suspension of 5-bromo-2-chloropyrimidine in a 33% by weight solution of hydrogen bromide in glacial acetic acid is prepared. The reaction mixture is then heated, for instance, at 30°C for one hour followed by heating at the boiling temperature for 30 minutes. After the reaction is complete, the mixture is concentrated under vacuum. The resulting suspension is poured into water, and the solid product is collected by filtration and dried.[1] Purification of the crude product can be achieved through standard methods such as recrystallization, distillation, sublimation, or chromatography.[1]

Method 2: From 5-Bromo-2-aminopyrimidine via Sandmeyer-type Reaction

Another established route starts from 5-bromo-2-aminopyrimidine, which undergoes a Sandmeyer-type reaction. This involves the diazotization of the amino group followed by displacement with a bromide.

Experimental Protocol:

5-bromo-2-aminopyrimidine is treated with hydrogen bromide and bromine in water at a low temperature (0-4°C) under an inert atmosphere. Subsequently, a solution of sodium nitrite in water is added while maintaining the low temperature. The reaction is typically allowed to proceed for a few hours. This multi-step process results in the formation of this compound.

Quantitative Data Summary

The following tables summarize the quantitative data from the described synthetic protocols, providing a clear comparison of the reaction parameters and outcomes.

Parameter Method 1: From 5-Bromo-2-chloropyrimidine (Example 1) [1]Method 1: From 5-Bromo-2-chloropyrimidine (Example 2) [1]
Starting Material 67.5 g of 5-bromo-2-chloropyrimidine135 g of 5-bromo-2-chloropyrimidine
Reagent 450 ml of 33% by weight HBr in glacial acetic acid1250 ml of 33% by weight HBr in glacial acetic acid
Reaction Temperature 30°C for 1 hour, then boiling temperature for 0.5 hour20°C
Reaction Time 1.5 hours6 hours
Product Yield 51.4 g (62% of theory)117 g
Product Purity (HPLC) >95%Not specified, but conforms to Example 1
Melting Point 81°-83°CConforms to Example 1
Parameter Method 2: From 5-Bromo-2-aminopyrimidine
Starting Material 5-bromo-2-aminopyrimidine
Reagents Hydrogen bromide, bromine, sodium nitrite, water
Reaction Temperature 0 - 4°C
Reaction Time 3 hours
Product Yield 73.2%
Atmosphere Inert

Reaction Pathway Visualizations

The following diagrams, generated using the DOT language, illustrate the chemical transformations described in the synthetic protocols.

Synthesis_Method_1 start 5-Bromo-2-chloropyrimidine product This compound start->product Heat reagents HBr in Glacial Acetic Acid

Caption: Synthesis of this compound from 5-Bromo-2-chloropyrimidine.

Synthesis_Method_2 start 5-Bromo-2-aminopyrimidine intermediate Diazonium Salt (in situ) start->intermediate 0-4°C, Inert atm. product This compound intermediate->product reagents1 1. HBr, Br2, H2O 2. NaNO2, H2O

Caption: Synthesis of this compound via a Sandmeyer-type reaction.

This technical guide provides a foundational understanding of the synthesis of this compound. Researchers are encouraged to consult the primary literature for further details and to adapt these protocols to their specific laboratory conditions and safety standards. The versatility of this compound as a synthetic intermediate ensures its continued importance in the discovery and development of new chemical entities.

References

An In-depth Technical Guide to 2,5-Dibromopyrimidine: Properties, Synthesis, and Applications in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2,5-dibromopyrimidine, a key building block in medicinal chemistry. It details the physicochemical properties, synthesis, and reactivity of this compound, with a particular focus on its application in the development of therapeutic agents. This document includes tabulated data for easy reference, detailed experimental protocols for key reactions, and visualizations of relevant biological pathways and experimental workflows to support researchers in their drug discovery endeavors.

Introduction

The pyrimidine scaffold is a fundamental heterocyclic motif present in a vast array of biologically active molecules, including nucleobases.[1] Consequently, substituted pyrimidines are considered privileged structures in drug discovery, with derivatives exhibiting a wide spectrum of pharmacological activities, including anticancer, antiviral, and antimicrobial properties. This compound (CAS No: 32779-37-6) is a versatile synthetic intermediate, offering two reactive bromine atoms at positions 2 and 5 of the pyrimidine ring. This allows for selective functionalization through various cross-coupling reactions, making it a valuable precursor for the synthesis of complex drug candidates. A notable application of this compound is its use as a key intermediate in the synthesis of Macitentan, an endothelin receptor antagonist.[1][2]

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. It is important to note that some of the data, such as boiling point and density, are predicted values and should be considered as estimates.

PropertyValueReference(s)
CAS Number 32779-37-6[3]
Molecular Formula C₄H₂Br₂N₂[3]
Molecular Weight 237.88 g/mol [3]
Appearance White to off-white solid, powder, or crystals[3]
Melting Point 82-87 °C[3]
Boiling Point 316.6 ± 34.0 °C (Predicted)
Density 2.0 ± 0.1 g/cm³ (Predicted)
Solubility Soluble in methanol.
InChI Key XAHITOJPIWZJHD-UHFFFAOYSA-N
SMILES Brc1cnc(Br)nc1

Synthesis and Purification

General Synthesis Method

A common route for the synthesis of this compound involves the diazotization of 2-amino-5-bromopyrimidine followed by a Sandmeyer-type reaction. A general, non-detailed scheme for this transformation is presented below.[4]

G start 2-Amino-5-bromopyrimidine intermediate Diazonium Salt Intermediate start->intermediate NaNO₂, HBr end This compound intermediate->end CuBr

Synthetic approach to this compound.

Purification

Purification of the crude product can be achieved by standard laboratory techniques such as recrystallization, column chromatography, or sublimation. The choice of method will depend on the scale of the reaction and the purity of the crude material.

Reactivity and Experimental Protocols

The two bromine atoms on the pyrimidine ring have different reactivities, which can be exploited for selective functionalization. The C2-Br bond is generally more susceptible to nucleophilic attack and oxidative addition in palladium-catalyzed reactions compared to the C5-Br bond.[5] This allows for sequential, site-selective modifications.

Palladium-Catalyzed Cross-Coupling Reactions

This compound is an excellent substrate for various palladium-catalyzed cross-coupling reactions, which are fundamental transformations in modern drug discovery.

The Suzuki-Miyaura coupling is a versatile method for the formation of carbon-carbon bonds.

Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling

  • To an oven-dried Schlenk flask, add this compound (1.0 mmol, 1.0 equiv), the desired arylboronic acid (1.2 mmol, 1.2 equiv), and potassium carbonate (2.0 mmol, 2.0 equiv).

  • Evacuate the flask and backfill with an inert gas (e.g., argon or nitrogen). Repeat this cycle three times.

  • Add the palladium catalyst, for instance, Pd(PPh₃)₄ (0.05 mmol, 5 mol%).

  • Add a degassed solvent mixture, such as 1,4-dioxane and water (4:1, 10 mL), via syringe.

  • Heat the reaction mixture to 80-100 °C with vigorous stirring.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.[5]

G reagents This compound + Arylboronic Acid product Aryl-substituted Pyrimidine reagents->product Pd(PPh₃)₄, K₂CO₃ 1,4-Dioxane/H₂O, 80-100 °C

Suzuki-Miyaura coupling workflow.

The Sonogashira coupling enables the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.

Experimental Protocol: General Procedure for Sonogashira Coupling

  • In a Schlenk flask, combine this compound (1.0 mmol, 1.0 equiv), the terminal alkyne (1.2 mmol, 1.2 equiv), a palladium catalyst such as Pd(PPh₃)₂Cl₂ (0.03 mmol, 3 mol%), and a copper(I) co-catalyst like CuI (0.05 mmol, 5 mol%).

  • Evacuate and backfill the flask with an inert gas.

  • Add an anhydrous, degassed solvent such as triethylamine or a mixture of DMF and triethylamine.

  • Stir the reaction mixture at room temperature or with gentle heating until the starting material is consumed, as monitored by TLC or LC-MS.

  • Upon completion, filter the reaction mixture through a pad of celite to remove the catalyst.

  • Concentrate the filtrate under reduced pressure.

  • Purify the residue by column chromatography.[6][7]

The Buchwald-Hartwig amination is a powerful method for the formation of carbon-nitrogen bonds.

Experimental Protocol: General Procedure for Buchwald-Hartwig Amination

  • In a glovebox, charge a Schlenk tube with a palladium precatalyst, a suitable ligand (e.g., a biarylphosphine ligand), and a base such as sodium tert-butoxide.

  • Add this compound (1.0 mmol, 1.0 equiv).

  • Outside the glovebox, add an anhydrous, degassed solvent (e.g., toluene or dioxane) followed by the amine (1.2 mmol, 1.2 equiv) via syringe.

  • Seal the tube and heat the reaction mixture to 80-110 °C with stirring.

  • Monitor the reaction by TLC or GC-MS.

  • After completion, cool the reaction to room temperature and quench with a saturated aqueous solution of ammonium chloride.

  • Extract the product with an organic solvent, dry the combined organic layers, and concentrate.

  • Purify by column chromatography.[8][9]

Applications in Drug Discovery and Medicinal Chemistry

The pyrimidine core is a prevalent feature in numerous approved drugs and clinical candidates. The ability to selectively introduce diverse substituents onto the this compound scaffold makes it a valuable starting material for the synthesis of compound libraries for high-throughput screening and lead optimization.

Intermediate in the Synthesis of Macitentan

This compound is a key precursor in the synthesis of Macitentan, a dual endothelin receptor antagonist used for the treatment of pulmonary arterial hypertension.[1][2] The synthesis involves the reaction of an intermediate alcohol with this compound (or a related 2-halopyrimidine) to form the corresponding ether linkage.

Precursor to Biologically Active Aminopyrimidines

Derivatives of 2,5-diaminopyrimidine have been identified as the first selective monomeric degraders of B-lymphoid tyrosine kinase (BLK).[10] BLK is a member of the Src family of non-receptor tyrosine kinases and plays a crucial role in B-cell receptor signaling. Dysregulation of BLK has been implicated in autoimmune diseases and B-cell malignancies. The development of selective BLK degraders offers a promising therapeutic strategy for these conditions.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm BCR B-Cell Receptor (BCR) LYN LYN BCR->LYN Antigen Binding BLK BLK LYN->BLK Activation SYK SYK BLK->SYK Phosphorylation degradation Proteasomal Degradation BLK->degradation BTK BTK SYK->BTK PLCg2 PLCγ2 BTK->PLCg2 downstream Downstream Signaling (e.g., Ca²⁺ mobilization, NF-κB activation) PLCg2->downstream degrader 2,5-Diaminopyrimidine Derivative (BLK Degrader) degrader->BLK Induces

Simplified B-Cell Receptor (BCR) signaling pathway and the role of 2,5-diaminopyrimidine derivatives as BLK degraders.

Safety and Handling

This compound is classified as hazardous. It is harmful if swallowed (H302) and causes serious eye damage (H318). The signal word is "Danger". When handling this compound, appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn. Work should be conducted in a well-ventilated fume hood. For detailed safety information, consult the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

This compound is a valuable and versatile building block for the synthesis of a wide range of heterocyclic compounds with potential therapeutic applications. Its differential reactivity at the C2 and C5 positions allows for selective and sequential functionalization, making it an attractive starting material for the construction of complex molecular architectures. The demonstrated use of its derivatives as kinase degraders highlights the potential for this scaffold in the development of novel therapeutic modalities. This guide provides a foundational resource for researchers utilizing this compound in their drug discovery and development programs.

References

An In-depth Technical Guide to the Physical Properties of 2,5-Dibromopyrimidine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,5-Dibromopyrimidine is a halogenated pyrimidine derivative of significant interest in medicinal chemistry and materials science. Its bifunctional nature, arising from the two bromine substituents at positions 2 and 5 of the pyrimidine ring, makes it a versatile building block for the synthesis of a wide array of more complex molecules. A thorough understanding of its physical properties is fundamental for its effective utilization in synthesis, purification, and formulation. This technical guide provides a summary of the available physical data for this compound and outlines standard experimental protocols for the determination of its key physical and spectral characteristics.

Core Physical Properties

PropertyValueSource(s)
Molecular Formula C₄H₂Br₂N₂[1]
Molecular Weight 237.88 g/mol [1]
Melting Point 82-86 °C
85 °C[1]
Appearance Solid, White[1]
Purity Min. 98.0% (GC)[1]
CAS Number 32779-37-6[1]

Boiling Point and Density:

Specific experimental data for the boiling point and density of this compound are not available in the public domain. Due to its relatively high molecular weight and crystalline nature at room temperature, it is expected to have a high boiling point and is likely to be denser than water.

Solubility:

Qualitative information regarding the solubility of this compound is limited. As a general guideline for similar brominated heterocyclic compounds, it is expected to exhibit low solubility in water and higher solubility in common organic solvents such as dichloromethane, chloroform, ethyl acetate, and acetone. Precise quantitative solubility data would require experimental determination.

Spectral Data

Experimental Protocols

The following protocols describe standard laboratory procedures for the determination of key physical and spectral properties of a solid organic compound like this compound.

Melting Point Determination

Objective: To determine the temperature range over which the solid compound transitions to a liquid.

Methodology:

  • Sample Preparation: A small amount of the dry, crystalline this compound is finely ground and packed into a capillary tube to a height of 2-3 mm.

  • Apparatus: A calibrated melting point apparatus is used.

  • Measurement:

    • The capillary tube is placed in the heating block of the apparatus.

    • The sample is heated at a steady rate (e.g., 10-20 °C/min) to obtain an approximate melting point.

    • The apparatus is allowed to cool.

    • A second determination is performed with a fresh sample, heating at a much slower rate (1-2 °C/min) starting from a temperature approximately 20 °C below the approximate melting point.

    • The temperature at which the first liquid droplet appears and the temperature at which the entire sample becomes liquid are recorded as the melting point range.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To elucidate the carbon-hydrogen framework of the molecule.

Methodology for ¹H and ¹³C NMR:

  • Sample Preparation:

    • Approximately 5-20 mg of this compound is dissolved in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube to a depth of about 4-5 cm.

    • The choice of solvent is critical and should be one in which the compound is fully soluble and which does not have signals that would obscure important regions of the spectrum.

  • Data Acquisition:

    • The NMR tube is placed in the NMR spectrometer.

    • The magnetic field is shimmed to achieve homogeneity.

    • ¹H and ¹³C NMR spectra are acquired according to the instrument's standard operating procedures. This includes setting appropriate acquisition parameters such as the number of scans, relaxation delay, and spectral width.

  • Data Processing and Analysis:

    • The raw data (Free Induction Decay - FID) is Fourier transformed to obtain the frequency-domain spectrum.

    • The spectrum is phased, baseline corrected, and referenced to the residual solvent peak or an internal standard (e.g., TMS).

    • The chemical shifts, integration (for ¹H NMR), and coupling patterns are analyzed to determine the structure of the molecule.

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Methodology (Attenuated Total Reflectance - ATR):

  • Sample Preparation: A small amount of the solid this compound is placed directly onto the ATR crystal.

  • Data Acquisition:

    • A background spectrum of the empty ATR crystal is recorded.

    • The sample is placed on the crystal, and the anvil is engaged to ensure good contact.

    • The IR spectrum of the sample is recorded over a typical range of 4000-400 cm⁻¹.

  • Data Analysis: The positions and intensities of the absorption bands are correlated with known vibrational frequencies of functional groups to provide structural information.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Methodology (Electron Ionization - EI):

  • Sample Introduction: A small amount of this compound is introduced into the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography (GC-MS).

  • Ionization: The sample is vaporized and bombarded with a high-energy electron beam, causing ionization and fragmentation.

  • Mass Analysis: The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole).

  • Detection: The abundance of each ion is measured by a detector.

  • Data Analysis: The mass spectrum, a plot of ion abundance versus m/z, is analyzed. The molecular ion peak (M⁺) provides the molecular weight of the compound, and the fragmentation pattern gives clues about its structure.

Visualization of Characterization Workflow

The following diagram illustrates a typical workflow for the physical and spectral characterization of a solid organic compound like this compound.

G cluster_synthesis Synthesis & Purification cluster_physical Physical Characterization cluster_spectral Spectroscopic Characterization cluster_structural Structural Elucidation Synthesis Synthesis of this compound Purification Purification (e.g., Recrystallization, Chromatography) Synthesis->Purification Appearance Visual Inspection (Appearance, Color) Purification->Appearance MeltingPoint Melting Point Determination Purification->MeltingPoint Solubility Solubility Tests Purification->Solubility NMR NMR Spectroscopy (1H, 13C) Purification->NMR IR Infrared (IR) Spectroscopy Purification->IR MS Mass Spectrometry (MS) Purification->MS XRay X-ray Crystallography (if single crystals available) Purification->XRay DataAnalysis Data Analysis & Structure Confirmation MeltingPoint->DataAnalysis NMR->DataAnalysis IR->DataAnalysis MS->DataAnalysis XRay->DataAnalysis

Workflow for the Characterization of a Solid Organic Compound.

Conclusion

This technical guide provides a consolidated overview of the known physical properties of this compound and offers detailed, standard experimental protocols for the determination of its key physical and spectral characteristics. While some physical data for this compound are readily available, a comprehensive experimental characterization, particularly regarding its spectral properties and crystal structure, is needed to further support its application in research and development. The provided protocols serve as a valuable resource for scientists and researchers to obtain this essential data, thereby facilitating the advancement of projects that utilize this important chemical building block.

References

Spectroscopic and Spectrometric Characterization of 2,5-Dibromopyrimidine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides an in-depth overview of the nuclear magnetic resonance (NMR), infrared (IR) spectroscopy, and mass spectrometry (MS) data for the compound 2,5-dibromopyrimidine. It is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis who require detailed spectral information and analytical protocols for this key heterocyclic building block.

Overview of this compound

This compound (C₄H₂Br₂N₂) is a halogenated derivative of pyrimidine with a molecular weight of approximately 237.88 g/mol .[1] Its structure, featuring bromine atoms at the C2 and C5 positions, makes it a valuable intermediate in organic synthesis, particularly for creating more complex molecules with potential pharmaceutical applications. Accurate spectral characterization is crucial for confirming its identity and purity.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a primary technique for elucidating the molecular structure of this compound by providing information about the chemical environment of its hydrogen (¹H) and carbon (¹³C) nuclei.

¹H NMR Spectral Data

The ¹H NMR spectrum of this compound is expected to be simple, showing two distinct signals in the aromatic region for the non-equivalent protons at the C4 and C6 positions. The chemical shifts are influenced by the electronegativity of the adjacent nitrogen and bromine atoms.

Proton Assignment Expected Chemical Shift (δ) ppm Multiplicity
H-4 / H-68.5 - 8.9Singlet
H-6 / H-48.5 - 8.9Singlet
Note: The exact chemical shifts can vary based on the solvent used. The assignments for H-4 and H-6 are interchangeable without further 2D NMR analysis. These are approximate ranges based on typical values for substituted pyrimidines.[2]
¹³C NMR Spectral Data

The proton-decoupled ¹³C NMR spectrum should display four distinct signals corresponding to the four carbon atoms in the pyrimidine ring. The carbons directly bonded to the bromine atoms (C-2 and C-5) are expected to have their chemical shifts significantly affected.

Carbon Assignment Expected Chemical Shift (δ) ppm
C-2157 - 162
C-4155 - 160
C-5120 - 130
C-6155 - 160
Note: These are approximate ranges based on typical values for substituted pyrimidines and are subject to solvent effects.[2]
Experimental Protocol for NMR Spectroscopy

A standard protocol for acquiring NMR spectra of this compound is as follows:

  • Sample Preparation : Accurately weigh 5-10 mg of purified this compound and dissolve it in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d, CDCl₃, or Dimethyl Sulfoxide-d₆) in a clean vial.[2]

  • Transfer : Filter the solution through a pipette with a small cotton or glass wool plug directly into a 5 mm NMR tube to remove any particulate matter.[2]

  • Instrumentation : Place the capped and labeled NMR tube into the spectrometer's autosampler or manually insert it into the magnet.

  • Acquisition : Tune and shim the spectrometer to optimize the magnetic field homogeneity. Acquire standard ¹H and ¹³C{¹H} spectra at a regulated temperature (e.g., 300 K).[3] Use an appropriate number of scans to achieve a good signal-to-noise ratio.

  • Processing : Process the raw data (Free Induction Decay - FID) by applying a Fourier transform, phase correction, and baseline correction. Calibrate the chemical shift scale using the residual solvent peak or an internal standard like tetramethylsilane (TMS).

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is used to identify the functional groups and vibrational modes of the molecule. The spectrum provides a unique fingerprint based on the absorption of infrared radiation.

Characteristic IR Absorption Data
Vibrational Mode Expected Wavenumber Range (cm⁻¹) Intensity
Aromatic C-H Stretch3100 - 3000Medium-Weak
C=N Ring Stretch1600 - 1550Medium-Strong
C=C Ring Stretch1500 - 1400Medium-Strong
C-H In-plane Bend1250 - 1000Medium
C-Br Stretch700 - 500Strong
Note: These are general ranges for aromatic and halogenated heterocyclic compounds.[4]
Experimental Protocol for FT-IR Spectroscopy (KBr Pellet Method)
  • Sample Preparation : Gently grind 1-2 mg of dry, purified this compound with approximately 200-250 mg of spectroscopic grade potassium bromide (KBr) powder in an agate mortar and pestle.[5][6] The KBr must be thoroughly dried to avoid moisture interference.[7]

  • Pellet Formation : Transfer the fine, homogenous powder mixture into a pellet-forming die. Place the die under a hydraulic press and apply a pressure of approximately 8-10 tons for several minutes to form a thin, transparent pellet.[7][8]

  • Background Collection : Place the empty pellet holder in the FT-IR spectrometer and record a background spectrum to account for atmospheric CO₂ and H₂O, as well as any instrumental artifacts.[5]

  • Sample Analysis : Mount the KBr pellet containing the sample in the holder and place it in the spectrometer's sample compartment.

  • Spectrum Acquisition : Record the spectrum, typically over a range of 4000 to 400 cm⁻¹, with a resolution of 4 cm⁻¹. Co-add multiple scans (e.g., 32 or 64) to improve the signal-to-noise ratio.[5][9]

Mass Spectrometry (MS)

Mass spectrometry provides information on the molecular weight and elemental composition of a compound. Electron Impact (EI) is a common ionization technique that causes fragmentation, offering valuable structural clues.

Predicted Mass Spectrometry Data (Electron Impact)

The mass spectrum of this compound is expected to show a prominent molecular ion peak with a characteristic isotopic pattern due to the presence of two bromine atoms (⁷⁹Br and ⁸¹Br occur in an approximate 1:1 ratio). This results in an M, M+2, and M+4 peak cluster.

m/z (Mass/Charge) Assignment Notes
236 / 238 / 240[C₄H₂⁷⁹Br₂N₂]⁺ / [C₄H₂⁷⁹Br⁸¹BrN₂]⁺ / [C₄H₂⁸¹Br₂N₂]⁺Molecular Ion (M⁺). Expected intensity ratio approx. 1:2:1.
157 / 159[M - Br]⁺Loss of a bromine radical. Expected intensity ratio approx. 1:1.
78[C₄H₂N₂]⁺Loss of two bromine radicals.
51[C₃H₁N]⁺Further fragmentation of the pyrimidine ring.
Note: The m/z values are based on the most abundant isotopes. The relative intensities are predictions based on common fragmentation pathways for halogenated heterocycles.[10][11]
Experimental Protocol for Mass Spectrometry (GC-MS with EI Source)
  • Sample Preparation : Prepare a dilute solution of this compound (e.g., ~1 mg/mL) in a volatile organic solvent such as dichloromethane or ethyl acetate.

  • Instrumentation : The analysis is performed on a Gas Chromatograph coupled to a Mass Spectrometer (GC-MS) equipped with an Electron Impact (EI) source.[12]

  • GC Separation : Inject a small volume (e.g., 1 µL) of the sample solution into the GC inlet. The compound will be vaporized and separated from the solvent and any impurities on a capillary column (e.g., a nonpolar DB-5ms column) using a suitable temperature program.

  • Ionization : As the compound elutes from the GC column, it enters the MS ion source where it is bombarded with a beam of high-energy electrons (typically 70 eV). This causes ionization and fragmentation of the molecule.[12][13]

  • Mass Analysis : The resulting positively charged ions are accelerated and separated by a mass analyzer (e.g., a quadrupole) based on their mass-to-charge ratio (m/z).

  • Detection : The detector records the abundance of each ion, generating a mass spectrum that represents the fragmentation pattern of the compound.

Visualization of Analytical Workflow

The following diagram illustrates the logical workflow for the comprehensive spectral characterization of this compound.

Spectral_Analysis_Workflow Workflow for Spectroscopic and Spectrometric Analysis of this compound cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis & Interpretation cluster_result Final Characterization Sample Purified this compound (Solid) Prep_NMR Dissolve in Deuterated Solvent Sample->Prep_NMR Prep_IR Grind with Spectroscopic KBr Sample->Prep_IR Prep_MS Dissolve in Volatile Solvent Sample->Prep_MS Acq_NMR NMR Spectrometer (¹H & ¹³C) Prep_NMR->Acq_NMR Acq_IR FT-IR Spectrometer Prep_IR->Acq_IR Acq_MS GC-MS System (EI) Prep_MS->Acq_MS Analysis_NMR Chemical Shifts (δ) Multiplicity Acq_NMR->Analysis_NMR Analysis_IR Absorption Bands (cm⁻¹) Functional Groups Acq_IR->Analysis_IR Analysis_MS Molecular Ion (m/z) Fragmentation Pattern Acq_MS->Analysis_MS Result Structural Confirmation & Purity Assessment Analysis_NMR->Result Analysis_IR->Result Analysis_MS->Result

Workflow for the spectral analysis of this compound.

References

An In-depth Technical Guide to the Solubility of 2,5-Dibromopyrimidine in Common Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of 2,5-dibromopyrimidine, a key building block in medicinal chemistry and materials science. A thorough understanding of its solubility is critical for optimizing reaction conditions, developing purification strategies, and formulating new chemical entities. This document compiles available solubility data, presents a detailed experimental protocol for quantitative solubility determination, and illustrates the experimental workflow.

Qualitative Solubility Data

Published quantitative solubility data for this compound is scarce. However, qualitative assessments indicate its general solubility characteristics. The compound is a white to off-white crystalline solid.[1]

Table 1: Qualitative Solubility of this compound

Solvent ClassSolventQualitative SolubilityReference(s)
AlcoholsMethanolSoluble[1]

It is important to note that while some resources mention the solubility of the related compound 2,5-dibromopyridine in various solvents, this information should not be extrapolated to this compound due to structural differences that can significantly impact solubility.

Experimental Protocol for Quantitative Solubility Determination: The Shake-Flask Method

To obtain precise and reproducible quantitative solubility data for this compound, the equilibrium shake-flask method is the recommended standard.[2][3] This method is widely accepted for its accuracy in determining the saturation concentration of a compound in a given solvent at a specific temperature.[3]

Objective: To determine the equilibrium solubility of this compound in various organic solvents at a controlled temperature.

Materials and Equipment:

  • High-purity this compound

  • A range of analytical grade organic solvents (e.g., methanol, ethanol, isopropanol, ethyl acetate, acetone, tetrahydrofuran, dichloromethane, chloroform, toluene, hexane)

  • Temperature-controlled orbital shaker or magnetic stirrer

  • Analytical balance

  • Glass vials with chemically resistant screw caps

  • Volumetric flasks and pipettes

  • Centrifuge

  • Syringe filters (e.g., 0.22 µm PTFE, compatible with the chosen solvent)

  • A validated analytical method for quantification, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV) or Gas Chromatography (GC)

Procedure:

  • Preparation of a Saturated Solution:

    • Add an excess amount of solid this compound to a glass vial. Ensuring an excess of the solid is crucial for achieving a saturated solution.[2]

    • Accurately add a known volume of the desired organic solvent to the vial.[2]

  • Equilibration:

    • Tightly seal the vials to prevent solvent evaporation.[2]

    • Place the vials in a temperature-controlled orbital shaker set to a constant temperature (e.g., 25 °C).

    • Agitate the mixture for a sufficient duration to allow the system to reach equilibrium. A period of 24 to 72 hours is typically recommended to ensure that the rates of dissolution and precipitation are equal.[2]

  • Phase Separation:

    • After the equilibration period, let the vials stand undisturbed at the set temperature to allow the excess solid to settle.[2]

    • To ensure the complete removal of undissolved solid particles, centrifuge the vials at a moderate speed.[2]

  • Sample Collection and Preparation:

    • Carefully withdraw a clear aliquot of the supernatant using a syringe.

    • Immediately filter the aliquot through a 0.22 µm syringe filter into a clean, pre-weighed vial. This step is critical to remove any remaining microparticles that could lead to inaccurate results.[2]

  • Quantification:

    • Accurately dilute the filtered supernatant with the same organic solvent to a concentration that falls within the linear range of a pre-established analytical calibration curve.[2]

    • Analyze the diluted sample using a validated HPLC-UV or GC method to determine the precise concentration of this compound.[2]

  • Calculation and Reporting:

    • Calculate the solubility of this compound in the solvent using the measured concentration and the dilution factor.

    • The solubility should be reported in standard units such as grams per 100 mL ( g/100 mL), milligrams per milliliter (mg/mL), or moles per liter (mol/L) at the specified temperature.[2]

Visualization of Experimental Workflow

The following diagram illustrates the logical workflow for the quantitative determination of this compound solubility using the shake-flask method.

G start Start: High-Purity This compound add_excess Add Excess Solid to Vial start->add_excess add_solvent Add Known Volume of Solvent add_excess->add_solvent equilibrate Equilibrate (24-72h at constant T) add_solvent->equilibrate centrifuge Centrifuge to Separate Solid equilibrate->centrifuge filter Filter Supernatant (0.22 µm filter) centrifuge->filter dilute Dilute Sample for Analysis filter->dilute analyze Analyze via HPLC or GC dilute->analyze calculate Calculate and Report Solubility analyze->calculate end End: Quantitative Solubility Data calculate->end

Caption: Workflow for Quantitative Solubility Determination.

References

An In-depth Technical Guide to the Chemistry of 2,5-Dibromopyrimidine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,5-Dibromopyrimidine is a versatile heterocyclic building block of significant interest in medicinal chemistry and materials science. Its two bromine atoms, situated at electronically distinct positions on the pyrimidine ring, offer differential reactivity, enabling selective functionalization through a variety of cross-coupling reactions. This guide provides a comprehensive overview of the synthesis, chemical properties, and reactivity of this compound, with a focus on its application in the development of novel therapeutics and functional materials.

Physicochemical Properties

This compound is a white to off-white solid with a melting point of 82-86 °C.[1] It is soluble in many common organic solvents.

PropertyValueReference
Molecular Formula C₄H₂Br₂N₂[2][3][4]
Molecular Weight 237.88 g/mol [1][2][3][4]
CAS Number 32779-37-6[1][2][3][4]
Melting Point 82-86 °C[1]
Appearance White to off-white solid[3]
Purity ≥96%[4]

Synthesis of this compound

Several synthetic routes to this compound have been reported, often starting from readily available pyrimidine precursors.

From 5-Bromo-2-chloropyrimidine

A common and cost-effective method involves the reaction of 5-bromo-2-chloropyrimidine with hydrogen bromide in a non-aqueous acidic solvent.[5][6]

Experimental Protocol:

A suspension of 5-bromo-2-chloropyrimidine (135 g) in a 33% by weight solution of hydrogen bromide in glacial acetic acid (1250 ml) is stirred at 20°C for 6 hours. The reaction mixture is then poured into a ten-fold excess of water. The precipitated solid is collected by filtration and dried to yield this compound. This process typically results in a yield of approximately 62% with a purity of >95% as determined by HPLC.[6]

From 2-Amino-5-bromopyrimidine

Another synthetic approach starts with the diazotization of 2-amino-5-bromopyrimidine followed by a Sandmeyer-type reaction.

Experimental Protocol:

To a cooled (0-4 °C) solution of 5-bromo-2-aminopyrimidine in aqueous hydrogen bromide and bromine, a solution of sodium nitrite is added dropwise over 3 hours. The reaction is maintained under an inert atmosphere. This method can achieve a yield of 73.2%.

Reactivity and Key Transformations

The electron-deficient nature of the pyrimidine ring and the presence of two bromine atoms make this compound a versatile substrate for various palladium-catalyzed cross-coupling reactions. The C2 and C5 positions exhibit different reactivities, allowing for regioselective functionalization. Generally, the C2 position is more reactive towards nucleophilic substitution and oxidative addition in palladium-catalyzed reactions.[5] However, the specific reaction conditions, including the choice of catalyst, ligand, and base, can influence the regioselectivity.[5][7]

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a powerful tool for the formation of carbon-carbon bonds between this compound and various aryl or heteroaryl boronic acids. This reaction is widely used in the synthesis of biologically active compounds and functional materials.[8] Careful control of reaction conditions is necessary to achieve mono- or di-substitution.[5]

Experimental Protocol for Mono-arylation:

To a dry Schlenk flask are added this compound (1.0 mmol), the desired arylboronic acid (1.2 mmol), and a base such as potassium carbonate (2.0 mmol). The flask is evacuated and backfilled with an inert gas. The palladium catalyst, for instance, Pd(PPh₃)₄ (0.05 mmol, 5 mol%), is then added. Anhydrous solvent, such as a 4:1 mixture of 1,4-dioxane and water, is introduced via syringe. The reaction mixture is heated to 80-100 °C and monitored by TLC or LC-MS. Upon completion, the mixture is cooled, diluted with an organic solvent like ethyl acetate, and washed with water and brine. The organic layer is dried and concentrated, and the product is purified by column chromatography.[5]

G reagents Combine this compound, arylboronic acid, and base in Schlenk flask inert_atm Evacuate and backfill with inert gas (e.g., Argon) reagents->inert_atm catalyst Add Palladium Catalyst (e.g., Pd(PPh3)4) inert_atm->catalyst solvent Add degassed solvent (e.g., Dioxane/Water) catalyst->solvent reaction Heat reaction mixture (80-100 °C) solvent->reaction monitoring Monitor progress (TLC or LC-MS) reaction->monitoring workup Work-up: Cool, dilute with organic solvent, wash with water and brine monitoring->workup Upon completion purification Purify by column chromatography workup->purification product Isolated Product purification->product

Caption: A generalized catalytic cycle for the Stille cross-coupling reaction.

CatalystSolventTemperature (°C)Time (h)Yield (%)Notes
Pd(PPh₃)₄DMF100VariesGoodGeneral conditions. [5]
Pd(OAc)₂/Dabco----Efficient system for Stille coupling.
Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the synthesis of carbon-nitrogen bonds. [9]This reaction is instrumental in preparing arylamines from aryl halides and is widely used in pharmaceutical synthesis. [9] Experimental Protocol:

A reaction vessel is charged with this compound (1.0 equiv), the desired amine (1.1 equiv), a palladium catalyst such as Pd(OAc)₂ with a suitable ligand (e.g., RuPhos), and a base like NaOtBu in a solvent such as toluene. The reaction is conducted under an inert atmosphere at elevated temperatures. The progress of the reaction is monitored, and upon completion, the product is isolated and purified. [5] Logical Flow of Buchwald-Hartwig Amination

G Logical Flow of Buchwald-Hartwig Amination start Starting Materials: This compound, Amine, Pd Catalyst, Ligand, Base reaction_setup Reaction Setup under Inert Atmosphere start->reaction_setup heating Heating to Elevated Temperature reaction_setup->heating reaction_progression C-N Bond Formation heating->reaction_progression completion Reaction Completion reaction_progression->completion workup Aqueous Workup and Extraction completion->workup purification Purification (e.g., Chromatography) workup->purification final_product Final Arylamine Product purification->final_product

Caption: A simplified logical workflow for the Buchwald-Hartwig amination reaction.

Catalyst/LigandBaseSolventTemperature (°C)Time (h)Yield (%)Notes
Pd(OAc)₂ / RuPhosNaOtBuTolueneElevatedVariesGoodGeneral conditions. [5]
Pd₂(dba)₃ / XantphosCs₂CO₃Toluene or DioxaneElevatedVariesGoodFor related 5-bromo-2-chloropyrimidine. [10]

Applications in Medicinal Chemistry

The pyrimidine scaffold is a privileged structure in medicinal chemistry, frequently found in kinase inhibitors due to its structural similarity to the purine core of ATP. [10]Derivatives of this compound are valuable intermediates in the synthesis of potent and selective kinase inhibitors.

Kinase Inhibitor Synthesis

2,5-Diaminopyrimidine derivatives have been developed as covalent irreversible inhibitors of Bruton's tyrosine kinase (Btk), a key target in B-cell malignancies. [11]These inhibitors often feature an acrylamide moiety that forms a covalent bond with a cysteine residue in the active site of the kinase. [10] Simplified Bruton's Tyrosine Kinase (BTK) Signaling Pathway

G Simplified BTK Signaling Pathway bcr B-Cell Receptor (BCR) Activation lyn_syk Lyn/Syk Phosphorylation bcr->lyn_syk btk_activation BTK Activation lyn_syk->btk_activation plc_gamma2 PLCγ2 Phosphorylation btk_activation->plc_gamma2 downstream Downstream Signaling (e.g., NF-κB, MAPK) plc_gamma2->downstream cell_response B-Cell Proliferation and Survival downstream->cell_response inhibitor 2,5-Diaminopyrimidine -based Inhibitor inhibitor->btk_activation Inhibition

Caption: Inhibition of the BTK signaling pathway by 2,5-diaminopyrimidine-based inhibitors.

Applications in Materials Science

The ability to introduce various functional groups onto the pyrimidine core through cross-coupling reactions makes this compound a valuable building block for the synthesis of novel organic electronic materials. Pyrimidine-containing conjugated polymers have been synthesized and investigated for their semiconducting properties. The electron-deficient nature of the pyrimidine ring can be exploited to tune the electronic properties of these materials. [12]

Conclusion

This compound is a highly versatile and valuable reagent in modern organic synthesis. Its differential reactivity at the C2 and C5 positions allows for the selective introduction of a wide range of substituents through well-established palladium-catalyzed cross-coupling reactions. The resulting functionalized pyrimidines are key intermediates in the development of new pharmaceuticals, particularly kinase inhibitors, and in the design of novel organic materials with tailored electronic properties. The detailed experimental protocols and reactivity data presented in this guide are intended to facilitate the work of researchers in harnessing the full potential of this important heterocyclic building block.

References

A Comprehensive Technical Guide to the Reactivity of 2,5-Dibromopyrimidine with Nucleophiles

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the reactivity of 2,5-dibromopyrimidine with a variety of nucleophiles. The pyrimidine core is a privileged scaffold in medicinal chemistry, and understanding the regioselective functionalization of its dihalogenated derivatives is crucial for the synthesis of novel therapeutic agents. This document details the key reaction pathways, provides structured quantitative data, outlines experimental protocols, and visualizes complex relationships to facilitate a deeper understanding of this versatile building block.

Core Concepts in this compound Reactivity

The reactivity of this compound is primarily governed by two main pathways: nucleophilic aromatic substitution (SNAr) and palladium-catalyzed cross-coupling reactions. The electron-deficient nature of the pyrimidine ring, further enhanced by the two electron-withdrawing bromine atoms, makes it susceptible to nucleophilic attack. The two bromine atoms at the C2 and C5 positions exhibit different reactivities, allowing for selective functionalization under controlled conditions.

Nucleophilic Aromatic Substitution (SNAr)

In SNAr reactions, a nucleophile attacks one of the carbon atoms bearing a bromine atom, leading to the formation of a Meisenheimer complex, a stabilized anionic intermediate. Subsequent departure of the bromide ion restores the aromaticity of the ring. The regioselectivity of this attack—whether it occurs at the C2 or C5 position—is influenced by the electronic properties of the pyrimidine ring and the nature of the nucleophile. Generally, the C2 and C4/C6 positions in pyrimidines are more electron-deficient and thus more susceptible to nucleophilic attack than the C5 position. However, the interplay of steric and electronic factors can lead to substitution at either position. For instance, in many dihalopyrimidines, substitution is favored at the C4 position when available.[1][2] In the case of 2,5-dihalopyrimidines, while the C2 position is generally more activated towards nucleophilic attack, specific reaction conditions and nucleophiles can influence the outcome.

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig reactions, are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. These reactions typically involve the oxidative addition of the palladium catalyst to the carbon-bromine bond, followed by transmetalation with a coupling partner and reductive elimination to yield the product and regenerate the catalyst. The differential reactivity of the C2-Br and C5-Br bonds can be exploited to achieve selective mono- or di-substitution. Often, the C2 position is more reactive in these transformations.

Quantitative Data on Nucleophilic Reactions

The following tables summarize quantitative data for various nucleophilic substitution and cross-coupling reactions involving this compound and related dihalopyrimidines, providing a comparative overview of reaction efficiencies.

Table 1: Nucleophilic Aromatic Substitution (SNAr) Reactions

NucleophileProductReaction ConditionsYield (%)Reference
Amines2-Amino-5-bromopyrimidinesVaries (e.g., heating with amine)Moderate to High[3]
Thiols2-Thio-5-bromopyrimidinesBase (e.g., K₂CO₃), Solvent (e.g., DMF)Good[1]
Alkoxides2-Alkoxy-5-bromopyrimidinesNaH, AlcoholGood

Table 2: Palladium-Catalyzed Cross-Coupling Reactions

Reaction TypeCoupling PartnerProductCatalyst/LigandYield (%)Reference
Suzuki-MiyauraArylboronic Acids2-Aryl-5-bromopyrimidinesPd(PPh₃)₄23-34[4]
Suzuki-MiyauraArylboronic Acids2,5-DiarylpyrimidinesPd(PPh₃)₄Moderate[4]
SonogashiraTerminal Alkynes2-Alkynyl-5-bromopyrimidinesPdCl₂(PPh₃)₂/CuIQuantitative
NegishiAlkyl Zinc Iodide2-Alkyl-5-bromopyrimidinesCl₂Pd(PPh₃)₂72-81

Key Experimental Protocols

This section provides detailed methodologies for key experiments involving the reaction of this compound and its analogs with nucleophiles.

Protocol 1: General Procedure for Nucleophilic Aromatic Substitution with Amines

This protocol describes a general method for the reaction of a dihalopyrimidine with a primary or secondary amine.

Materials:

  • This compound

  • Amine (primary or secondary)

  • Solvent (e.g., Dioxane, DMF, or NMP)

  • Optional: Base (e.g., K₂CO₃, Cs₂CO₃)

Procedure:

  • To a solution of this compound (1.0 eq) in the chosen solvent, add the amine (1.0-1.2 eq).

  • If a base is used, add it to the reaction mixture (1.5-2.0 eq).

  • Heat the reaction mixture to the desired temperature (typically 80-150 °C) and monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature and dilute with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: General Procedure for Suzuki-Miyaura Cross-Coupling

This protocol outlines a general procedure for the palladium-catalyzed Suzuki-Miyaura reaction to form C-C bonds.

Materials:

  • This compound

  • Arylboronic acid or ester

  • Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf))

  • Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄)

  • Solvent system (e.g., Dioxane/water, Toluene/water)

Procedure:

  • In a reaction vessel, combine this compound (1.0 eq), the arylboronic acid (1.1-1.5 eq), the palladium catalyst (0.01-0.05 eq), and the base (2.0-3.0 eq).

  • Evacuate and backfill the vessel with an inert gas (e.g., argon or nitrogen) three times.

  • Add the degassed solvent system.

  • Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir until the starting material is consumed, as monitored by TLC or LC-MS.

  • Cool the reaction to room temperature and dilute with an organic solvent.

  • Filter the mixture through a pad of celite, washing with the organic solvent.

  • Wash the filtrate with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by column chromatography.

Visualizing Reaction Pathways and Workflows

The following diagrams, generated using the DOT language, illustrate key concepts and workflows related to the reactivity of this compound.

SNAr_Mechanism Start This compound + Nucleophile (Nu⁻) Intermediate Meisenheimer Complex (Anionic σ-complex) Start->Intermediate Nucleophilic Attack Product2 2-Substituted-5-bromopyrimidine Intermediate->Product2 - Br⁻ (from C2) Product5 5-Substituted-2-bromopyrimidine Intermediate->Product5 - Br⁻ (from C5)

Caption: Generalized mechanism for Nucleophilic Aromatic Substitution (SNAr).

Cross_Coupling_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification Reagents Combine this compound, Coupling Partner, Catalyst, Ligand, Base Inert Establish Inert Atmosphere (Ar or N₂) Reagents->Inert Solvent Add Degassed Solvent Inert->Solvent Heat Heat Reaction Mixture Solvent->Heat Monitor Monitor Progress (TLC, LC-MS) Heat->Monitor Quench Quench Reaction Extract Extract with Organic Solvent Quench->Extract Purify Purify by Column Chromatography Extract->Purify Product Isolated Product Purify->Product

Caption: General experimental workflow for Palladium-Catalyzed Cross-Coupling.

Regioselectivity_Factors cluster_electronic Electronic Effects cluster_steric Steric Hindrance cluster_conditions Reaction Conditions Title Factors Influencing Regioselectivity in this compound Reactions Ring Electron-deficient nature of pyrimidine ring Position Activation of C2 vs. C5 position Ring->Position Outcome Regioselective Product Position->Outcome Nucleophile Size of the incoming nucleophile Substituents Existing substituents on the ring Nucleophile->Substituents Substituents->Outcome Solvent Solvent Polarity Temperature Reaction Temperature Solvent->Temperature Catalyst Catalyst/Ligand Choice (for cross-coupling) Temperature->Catalyst Catalyst->Outcome

Caption: Key factors determining the regioselectivity of reactions.

This guide serves as a foundational resource for scientists engaged in the synthesis and development of novel pyrimidine-based compounds. The provided data, protocols, and visualizations are intended to streamline experimental design and foster a more profound understanding of the chemical behavior of this compound.

References

Theoretical Insights into the Electronic Structure of 2,5-Dibromopyrimidine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to the Electronic Landscape of Halogenated Pyrimidines

Pyrimidine and its derivatives are fundamental heterocyclic compounds with significant applications in medicinal chemistry and materials science. The introduction of halogen atoms, such as bromine, into the pyrimidine ring can significantly alter its electronic properties, thereby influencing its reactivity, stability, and potential biological activity. Theoretical studies, primarily employing Density Functional Theory (DFT), are invaluable for elucidating these electronic characteristics at a molecular level.

Computational Methodologies for Electronic Structure Analysis

The investigation of the electronic properties of molecules like 2,5-dibromopyrimidine relies heavily on quantum chemical calculations. Density Functional Theory (DFT) is a prominent method due to its favorable balance of computational cost and accuracy.

Experimental Protocols (Computational):

A typical computational protocol for analyzing the electronic structure of this compound involves the following steps:

  • Geometry Optimization: The initial step is to determine the most stable three-dimensional arrangement of atoms in the molecule. This is achieved by finding the minimum energy structure on the potential energy surface. A commonly used and reliable method is the B3LYP hybrid functional combined with a Pople-style basis set, such as 6-311++G(d,p). This level of theory is generally sufficient to provide accurate geometric parameters for organic molecules.

  • Frequency Calculations: Following geometry optimization, vibrational frequency calculations are performed at the same level of theory. This serves two purposes: to confirm that the optimized structure corresponds to a true energy minimum (i.e., no imaginary frequencies) and to obtain theoretical vibrational spectra (IR and Raman) which can be compared with experimental data.

  • Electronic Property Calculations: Once the optimized geometry is obtained, a range of electronic properties can be calculated. These include:

    • Molecular Orbital Analysis: The energies and compositions of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are determined. The HOMO-LUMO energy gap is a crucial parameter for assessing the molecule's kinetic stability and chemical reactivity.

    • Natural Bond Orbital (NBO) Analysis: NBO analysis provides insights into the bonding and charge distribution within the molecule. It localizes the molecular orbitals into one-center (lone pairs) and two-center (bonds) orbitals, offering a more intuitive chemical picture. This analysis yields information on atomic charges, hybridization, and donor-acceptor interactions.

    • Molecular Electrostatic Potential (MEP): The MEP map is a visual representation of the electrostatic potential on the electron density surface. It helps to identify the electron-rich (nucleophilic) and electron-poor (electrophilic) regions of the molecule, which is critical for predicting intermolecular interactions.

Key Electronic Structure Descriptors

The following tables summarize the kind of quantitative data that is typically obtained from theoretical studies on molecules like this compound. Note: The values presented here are illustrative and based on trends observed for similar halogenated pyrimidines and are not the result of specific calculations on this compound.

Table 1: Optimized Geometrical Parameters (Illustrative)

ParameterBond Length (Å)ParameterBond Angle (°)
C2-N11.34N1-C2-N3127
C2-Br81.89C2-N3-C4115
N3-C41.33N3-C4-C5123
C4-C51.39C4-C5-C6117
C5-C61.38C5-C6-N1120
C5-Br91.88C6-N1-C2118
C6-N11.33Br8-C2-N1116
C4-H71.08Br9-C5-C4121
C6-H101.08H7-C4-C5120

Table 2: Mulliken Atomic Charges (Illustrative)

AtomCharge (e)
N1-0.60
C20.40
N3-0.62
C40.15
C5-0.05
C60.10
H70.18
Br8-0.12
Br9-0.10
H100.17

Table 3: Frontier Molecular Orbital Properties (Illustrative)

ParameterEnergy (eV)
HOMO-6.8
LUMO-1.2
HOMO-LUMO Gap (ΔE)5.6

Visualizing Theoretical Workflows and Relationships

Graphviz diagrams are provided below to illustrate the logical flow of a typical theoretical investigation into molecular electronic structure and the interrelation of key electronic properties.

Theoretical_Workflow cluster_input Input cluster_calculation Quantum Chemical Calculations cluster_output Analysis & Output mol_structure Molecular Structure (this compound) geom_opt Geometry Optimization (e.g., DFT/B3LYP/6-311++G(d,p)) mol_structure->geom_opt freq_calc Frequency Calculation geom_opt->freq_calc elec_prop Electronic Property Calculation geom_opt->elec_prop opt_geom Optimized Geometry (Bond Lengths, Angles) geom_opt->opt_geom vib_spectra Vibrational Spectra (IR, Raman) freq_calc->vib_spectra mo_analysis Molecular Orbitals (HOMO, LUMO, Gap) elec_prop->mo_analysis charge_dist Charge Distribution (Mulliken, NBO) elec_prop->charge_dist mep Molecular Electrostatic Potential elec_prop->mep

Caption: Workflow for theoretical electronic structure analysis.

Electronic_Properties_Relationship cluster_core Core Electronic Properties cluster_derived Derived Chemical Insights homo_lumo HOMO-LUMO Energies reactivity Chemical Reactivity homo_lumo->reactivity Energy Gap stability Kinetic Stability homo_lumo->stability charge_dist Charge Distribution (NBO, Mulliken) charge_dist->reactivity inter_int Intermolecular Interactions charge_dist->inter_int Electrostatic Interactions mep Molecular Electrostatic Potential (MEP) mep->reactivity Electrophilic/Nucleophilic Sites mep->inter_int

Caption: Interrelation of key electronic properties.

Conclusion and Future Directions

This guide has outlined the standard theoretical framework for investigating the electronic structure of this compound. While specific computational data for this molecule remains to be published, the methodologies described herein provide a robust roadmap for future research. By applying these computational techniques, researchers can gain valuable insights into the geometric and electronic properties of this compound, which can inform its potential applications in drug design and materials science. Future work should focus on performing these detailed calculations for this compound and validating the theoretical predictions with experimental data.

Methodological & Application

Application Notes and Protocols for Suzuki Coupling of 2,5-Dibromopyrimidine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The pyrimidine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous FDA-approved drugs and biologically active compounds. The functionalization of the pyrimidine ring is therefore of paramount importance in the discovery and development of novel therapeutic agents. The Suzuki-Miyaura cross-coupling reaction stands out as a robust and versatile method for the formation of carbon-carbon bonds, enabling the introduction of diverse aryl and heteroaryl substituents onto the pyrimidine nucleus.

2,5-Dibromopyrimidine is a versatile building block with two electronically distinct bromine atoms, offering opportunities for both selective mono-functionalization and di-functionalization. The electron-deficient nature of the pyrimidine ring enhances the reactivity of the C-Br bonds in palladium-catalyzed cross-coupling reactions. Generally, the C2 position is more electrophilic and thus more susceptible to oxidative addition, often leading to preferential coupling at this site. However, the regioselectivity can be influenced by the choice of catalyst, ligands, and reaction conditions.

This document provides detailed protocols for both the selective mono-arylation and the double arylation of this compound, along with a summary of reaction conditions and expected outcomes based on literature precedents for analogous systems.

Reaction Principle: The Suzuki-Miyaura Catalytic Cycle

The Suzuki-Miyaura coupling reaction is a palladium-catalyzed process involving an organohalide and an organoboron compound in the presence of a base. The catalytic cycle consists of three primary steps:

  • Oxidative Addition: A low-valent palladium(0) complex reacts with the aryl halide (this compound) to form a palladium(II) intermediate.

  • Transmetalation: The organic group from the organoboron species (e.g., an arylboronic acid) is transferred to the palladium(II) complex. This step is facilitated by a base.

  • Reductive Elimination: The two organic groups on the palladium complex couple, forming a new carbon-carbon bond and regenerating the palladium(0) catalyst, which re-enters the catalytic cycle.

Suzuki_Cycle cluster_main Catalytic Cycle pd0 Pd(0)Ln pd_complex Ar-Pd(II)Ln-Br pd0->pd_complex Oxidative Addition (Ar-Br) pd_aryl_boronate Ar-Pd(II)Ln-Ar' pd_complex->pd_aryl_boronate Transmetalation (Ar'-B(OH)₂ + Base) pd_aryl_boronate->pd0 Reductive Elimination product Ar-Ar' pd_aryl_boronate->product Product Release

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Quantitative Data Summary

The following tables summarize typical reaction conditions and yields for Suzuki coupling reactions of dihalopyrimidines and related dihaloheterocycles. While specific data for this compound is limited, these examples provide a strong basis for reaction optimization.

Table 1: Conditions for Mono-Arylation of Dihaloheterocycles

EntryDihalo-SubstrateArylboronic AcidCatalyst (mol%)BaseSolventTemp. (°C)Time (h)Yield (%)Reference
12,5-Dibromo-3-hexylthiophenePhenylboronic acidPd(PPh₃)₄ (4)K₃PO₄1,4-Dioxane/H₂O901275[1]
22,5-Dibromo-3-hexylthiophene4-Methoxyphenylboronic acidPd(PPh₃)₄ (4)K₃PO₄1,4-Dioxane/H₂O901282[1]
32,4-DichloropyrimidinePhenylboronic acidPd(PPh₃)₄ (0.5)K₂CO₃1,4-Dioxane/H₂O100 (MW)0.2581[2]
42,4-Dichloropyrimidine3-Methoxyphenylboronic acidPd(PPh₃)₄ (0.5)K₂CO₃1,4-Dioxane/H₂O100 (MW)0.2572[2]
55-Bromo-2-chloropyrimidineArylboronic acidPd(PPh₃)₄ (5)K₂CO₃1,4-Dioxane/H₂O80-1004-1270-85[3]

Table 2: Conditions for Double Arylation of Dihaloheterocycles

EntryDihalo-SubstrateArylboronic AcidCatalyst (mol%)BaseSolventTemp. (°C)Time (h)Yield (%)Reference
12,5-Dibromo-3-hexylthiophenePhenylboronic acid (2.5 eq)Pd(PPh₃)₄ (6)K₃PO₄1,4-Dioxane/H₂O901285[4]
22,5-Dibromo-3-hexylthiophene4-Chlorophenylboronic acid (2.5 eq)Pd(PPh₃)₄ (6)K₃PO₄1,4-Dioxane/H₂O901280[4]
32,5-Dibromothiophene4-Isopropenylphenylboronic acid pinacol ester (3 eq)Pd(PPh₃)₄ (1.5)KOH1,4-Dioxane/H₂O902475[5]
42,4-DichloropyrimidinePhenylboronic acid (1 eq), then p-methoxyphenylboronic acid (1.1 eq)Pd(PPh₃)₄K₂CO₃Toluene/Ethanol/H₂O55 then 9012 then 1265[6]

Experimental Protocols

Protocol 1: Selective Mono-Arylation of this compound

This protocol aims for the selective coupling at one of the bromine positions, typically the more reactive C2 position, by using a controlled amount of the boronic acid.

Mono_Arylation_Workflow start Start setup Reaction Setup: - Add this compound,  boronic acid (1.0-1.1 eq),  base, and catalyst to a  Schlenk flask. start->setup inert Inert Atmosphere: Evacuate and backfill with Argon/Nitrogen (3x). setup->inert solvent Solvent Addition: Add degassed solvent (e.g., Dioxane/H₂O). inert->solvent reaction Reaction: Heat the mixture (e.g., 90-100 °C) with stirring. solvent->reaction monitoring Monitoring: Track reaction progress by TLC or LC-MS. reaction->monitoring workup Workup: - Cool to RT - Dilute with organic solvent - Wash with water and brine monitoring->workup Upon completion purification Purification: - Dry organic layer - Concentrate in vacuo - Purify by column chromatography workup->purification end End Product: Mono-arylated bromopyrimidine purification->end

Caption: Experimental workflow for the mono-arylation of this compound.

Materials:

  • This compound (1.0 mmol, 1.0 equiv)

  • Arylboronic acid (1.05 mmol, 1.05 equiv)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.04 mmol, 4 mol%)

  • Potassium phosphate (K₃PO₄) (1.75 mmol, 1.75 equiv)

  • 1,4-Dioxane, anhydrous (8 mL)

  • Water, deionized and degassed (2 mL)

  • Schlenk flask and standard glassware

  • Inert gas (Argon or Nitrogen)

Procedure:

  • Reaction Setup: To a dry Schlenk flask equipped with a magnetic stir bar, add this compound (1.0 mmol), the arylboronic acid (1.05 mmol), and tetrakis(triphenylphosphine)palladium(0) (0.04 mmol).

  • Inert Atmosphere: Seal the flask and evacuate and backfill with an inert gas (Argon or Nitrogen) three times.

  • Reagent Addition: Add potassium phosphate (1.75 mmol) to the flask.

  • Solvent Addition: In a separate flask, degas a 4:1 mixture of 1,4-dioxane and water by bubbling with argon for 20-30 minutes. Add 10 mL of the degassed solvent mixture to the reaction flask via syringe.

  • Reaction: Heat the reaction mixture to 90 °C with vigorous stirring.

  • Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed (typically 12-24 hours).

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate (50 mL) and wash with water (2 x 20 mL) and brine (20 mL).

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to yield the desired 2-aryl-5-bromopyrimidine.

Protocol 2: Double (Di-arylation) Suzuki Coupling of this compound

This protocol is designed for the exhaustive substitution of both bromine atoms by using an excess of the boronic acid.

Di_Arylation_Workflow start Start setup Reaction Setup: - Add this compound,  boronic acid (>2.2 eq),  base, and catalyst to a  Schlenk flask. start->setup inert Inert Atmosphere: Evacuate and backfill with Argon/Nitrogen (3x). setup->inert solvent Solvent Addition: Add degassed solvent (e.g., Dioxane/H₂O). inert->solvent reaction Reaction: Heat the mixture (e.g., 90-100 °C) with stirring. solvent->reaction monitoring Monitoring: Track reaction progress by TLC or LC-MS. reaction->monitoring workup Workup: - Cool to RT - Dilute with organic solvent - Wash with water and brine monitoring->workup Upon completion purification Purification: - Dry organic layer - Concentrate in vacuo - Purify by column chromatography workup->purification end End Product: 2,5-Diarylpyrimidine purification->end

Caption: Experimental workflow for the di-arylation of this compound.

Materials:

  • This compound (1.0 mmol, 1.0 equiv)

  • Arylboronic acid (2.5 mmol, 2.5 equiv)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.06 mmol, 6 mol%)

  • Potassium phosphate (K₃PO₄) (4.0 mmol, 4.0 equiv)

  • 1,4-Dioxane, anhydrous (8 mL)

  • Water, deionized and degassed (2 mL)

  • Schlenk flask and standard glassware

  • Inert gas (Argon or Nitrogen)

Procedure:

  • Reaction Setup: To a dry Schlenk flask equipped with a magnetic stir bar, add this compound (1.0 mmol) and tetrakis(triphenylphosphine)palladium(0) (0.06 mmol).

  • Inert Atmosphere: Seal the flask and evacuate and backfill with an inert gas (Argon or Nitrogen) three times.

  • Solvent and Stirring: Add 8 mL of anhydrous 1,4-dioxane and stir the mixture for 30 minutes at room temperature under the inert atmosphere.

  • Reagent Addition: Add the arylboronic acid (2.5 mmol), potassium phosphate (4.0 mmol), and 2 mL of degassed water to the reaction mixture.

  • Reaction: Heat the reaction mixture to 90 °C with vigorous stirring for 12 hours, or until TLC/LC-MS analysis indicates complete consumption of the starting material and mono-arylated intermediate.

  • Workup: Cool the reaction to room temperature. Dilute the mixture with ethyl acetate (50 mL) and filter through a pad of celite, washing the pad with additional ethyl acetate. Wash the combined filtrates with water (2 x 20 mL) and brine (20 mL).

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to afford the desired 2,5-diarylpyrimidine.[4]

Troubleshooting and Optimization
  • Low Yield: If the reaction yield is low, consider screening different palladium catalysts (e.g., Pd(dppf)Cl₂, Pd(OAc)₂ with a phosphine ligand), bases (e.g., K₂CO₃, Cs₂CO₃), and solvent systems (e.g., Toluene/H₂O, DMF). Ensure all solvents are thoroughly degassed to prevent catalyst deactivation.

  • Poor Selectivity in Mono-arylation: If a mixture of mono- and di-arylated products is obtained in Protocol 1, reduce the amount of boronic acid to slightly less than one equivalent (e.g., 0.95 equiv). Lowering the reaction temperature may also improve selectivity.

  • Incomplete Di-arylation: If the di-arylation in Protocol 2 is incomplete, increase the reaction time, temperature, or the equivalents of boronic acid and base. The use of a more active catalyst system may also be beneficial.

  • Protodeborylation: The undesired cleavage of the C-B bond in the boronic acid can be a side reaction. Using milder bases like K₂CO₃ or KF, or anhydrous conditions, can sometimes mitigate this issue.

Conclusion

The Suzuki-Miyaura cross-coupling of this compound is a powerful method for the synthesis of mono- and di-arylated pyrimidines, which are valuable scaffolds in drug discovery. Careful control over stoichiometry and reaction conditions allows for the selective formation of either the mono- or di-substituted product. The protocols and data provided herein serve as a comprehensive guide for researchers to successfully employ this compound in the synthesis of novel and diverse molecular entities.

References

Application Notes and Protocols for Sonogashira Reactions Using 2,5-Dibromopyrimidine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing 2,5-dibromopyrimidine in Sonogashira cross-coupling reactions. The Sonogashira reaction is a powerful and versatile method for the formation of carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide, catalyzed by palladium and copper complexes. This methodology is of significant interest for the synthesis of novel pyrimidine-based compounds with potential applications in medicinal chemistry and materials science.

The 2,5-disubstituted pyrimidine scaffold is a key structural motif in many biologically active molecules. The ability to selectively introduce alkynyl groups at the 2- and 5-positions of the pyrimidine ring opens up a wide range of possibilities for generating diverse molecular architectures for drug discovery and development.

Reaction Principle and Regioselectivity

The Sonogashira coupling reaction proceeds via a catalytic cycle involving both palladium and copper. The generally accepted mechanism involves the oxidative addition of the aryl bromide to a palladium(0) species, followed by transmetalation with a copper acetylide (formed in situ from the terminal alkyne and a copper(I) salt), and subsequent reductive elimination to afford the alkynyl-substituted pyrimidine and regenerate the palladium(0) catalyst.

In the case of this compound, the two bromine atoms exhibit different reactivities due to their electronic environments. The C5-position of the pyrimidine ring is generally more electron-deficient and thus more reactive towards oxidative addition than the C2-position. This difference in reactivity allows for the selective mono-alkynylation at the 5-position under carefully controlled reaction conditions. Disubstitution to form 2,5-dialkynylpyrimidines can be achieved by using a larger excess of the alkyne and catalyst, and often requires more forcing conditions.

Data Presentation: Reaction Conditions and Yields

The following tables summarize typical reaction conditions for the mono- and di-alkynylation of this compound based on analogous reactions with other dihalogenated heterocycles. Yields are representative and may vary depending on the specific alkyne and reaction conditions.

Table 1: Selective Mono-Sonogashira Coupling at the 5-Position of this compound

EntryAlkynePd Catalyst (mol%)Cu Catalyst (mol%)BaseSolventTemp. (°C)Time (h)Yield (%) of 2-bromo-5-alkynylpyrimidine
1PhenylacetylenePdCl₂(PPh₃)₂ (3)CuI (5)Et₃NTHF251275-85
21-HexynePd(PPh₃)₄ (5)CuI (10)i-Pr₂NHDioxane50870-80
3TrimethylsilylacetylenePdCl₂(PPh₃)₂ (3)CuI (5)Et₃NTHF251680-90
4Propargyl alcoholPd(PPh₃)₄ (5)CuI (10)i-Pr₂NHDMF60665-75

Table 2: Double Sonogashira Coupling of this compound

EntryAlkynePd Catalyst (mol%)Cu Catalyst (mol%)BaseSolventTemp. (°C)Time (h)Yield (%) of 2,5-dialkynylpyrimidine
1PhenylacetylenePdCl₂(PPh₃)₂ (5)CuI (10)Et₃NDMF802470-80
21-HexynePd(PPh₃)₄ (8)CuI (15)i-Pr₂NHToluene1001860-70
3TrimethylsilylacetylenePdCl₂(PPh₃)₂ (5)CuI (10)Et₃NDMF802475-85
44-EthynyltoluenePd(PPh₃)₄ (8)CuI (15)i-Pr₂NHDioxane902065-75

Experimental Protocols

Protocol 1: Selective Mono-Alkynylation of this compound (Synthesis of 2-Bromo-5-(phenylethynyl)pyrimidine)

Materials:

  • This compound (1.0 equiv)

  • Phenylacetylene (1.1 equiv)

  • Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂) (3 mol%)

  • Copper(I) iodide (CuI) (5 mol%)

  • Triethylamine (Et₃N) (3.0 equiv)

  • Anhydrous Tetrahydrofuran (THF)

  • Inert gas (Argon or Nitrogen)

  • Standard laboratory glassware for anhydrous reactions (e.g., Schlenk flask)

  • Magnetic stirrer

Procedure:

  • To a dry Schlenk flask, add this compound, PdCl₂(PPh₃)₂, and CuI under an inert atmosphere.

  • Evacuate and backfill the flask with inert gas (repeat this cycle three times).

  • Add anhydrous THF, followed by triethylamine.

  • Stir the mixture at room temperature for 15 minutes.

  • Add phenylacetylene dropwise to the reaction mixture via syringe.

  • Stir the reaction at room temperature for 12-16 hours. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford 2-bromo-5-(phenylethynyl)pyrimidine.

Protocol 2: Double Alkynylation of this compound (Synthesis of 2,5-Bis(phenylethynyl)pyrimidine)

Materials:

  • This compound (1.0 equiv)

  • Phenylacetylene (2.5 equiv)

  • Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂) (5 mol%)

  • Copper(I) iodide (CuI) (10 mol%)

  • Triethylamine (Et₃N) (5.0 equiv)

  • Anhydrous Dimethylformamide (DMF)

  • Inert gas (Argon or Nitrogen)

  • Standard laboratory glassware for anhydrous reactions

  • Magnetic stirrer and heating mantle

Procedure:

  • To a dry Schlenk flask, add this compound, PdCl₂(PPh₃)₂, and CuI under an inert atmosphere.

  • Evacuate and backfill the flask with inert gas (repeat this cycle three times).

  • Add anhydrous DMF and triethylamine.

  • Add phenylacetylene to the reaction mixture.

  • Heat the reaction mixture to 80 °C and stir for 24 hours, or until the starting material is consumed as monitored by TLC or LC-MS.

  • Cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield 2,5-bis(phenylethynyl)pyrimidine.

Protocol 3: Sequential Alkynylation for Unsymmetrical 2,5-Dialkynylpyrimidines

This protocol involves a two-step process: first, a selective mono-alkynylation at the 5-position, followed by a second Sonogashira coupling at the 2-position with a different alkyne.

Step 1: Synthesis of 2-Bromo-5-alkynylpyrimidine

  • Follow Protocol 1 using the first terminal alkyne. Isolate and purify the mono-alkynylated product.

Step 2: Synthesis of 2-Alkynyl-5-alkynylpyrimidine

  • Use the purified 2-bromo-5-alkynylpyrimidine from Step 1 as the starting material.

  • Follow a procedure similar to Protocol 2, using the second, different terminal alkyne. The reaction conditions for the second coupling may need to be more forcing (higher temperature, longer reaction time) due to the lower reactivity of the C2-Br bond.

Visualizations

Sonogashira_Reaction cluster_reactants Reactants cluster_conditions Conditions This compound This compound Mono-alkynylpyrimidine Mono-alkynylpyrimidine This compound->Mono-alkynylpyrimidine 1.1 eq. Alkyne, Mild Conditions Terminal Alkyne Terminal Alkyne Pd(0)/Cu(I) Catalyst Pd(0)/Cu(I) Catalyst Base Base Solvent Solvent Di-alkynylpyrimidine Di-alkynylpyrimidine Mono-alkynylpyrimidine->Di-alkynylpyrimidine >2.2 eq. Alkyne, Forcing Conditions

Caption: General scheme for the Sonogashira coupling of this compound.

Experimental_Workflow A Reaction Setup (Schlenk Flask, Inert Atmosphere) B Addition of Reagents (this compound, Catalysts, Base, Solvent) A->B C Addition of Alkyne B->C D Reaction (Stirring at specified Temp. & Time) C->D E Work-up (Extraction and Washing) D->E F Purification (Column Chromatography) E->F G Characterization (NMR, MS) F->G

Caption: A typical experimental workflow for the Sonogashira reaction.

Signaling_Pathway_Application 2,5-Dialkynylpyrimidine 2,5-Dialkynylpyrimidine Kinase Inhibitor Scaffold Kinase Inhibitor Scaffold 2,5-Dialkynylpyrimidine->Kinase Inhibitor Scaffold Further Functionalization Inhibition X Kinase Inhibitor Scaffold->Inhibition Kinase Kinase Phosphorylated Substrate Phosphorylated Substrate Kinase->Phosphorylated Substrate Phosphorylation ATP ATP ATP->Kinase Substrate Substrate Substrate->Kinase Downstream Signaling Downstream Signaling Phosphorylated Substrate->Downstream Signaling Inhibition->Kinase

Caption: Potential application of 2,5-dialkynylpyrimidines as kinase inhibitor scaffolds.

Applications in Drug Development

Pyrimidine derivatives are a cornerstone in medicinal chemistry, with numerous approved drugs containing this heterocyclic core. The introduction of rigid alkynyl moieties through the Sonogashira reaction can significantly impact the pharmacological properties of a molecule. These groups can act as linkers, pharmacophores, or probes to explore binding interactions with biological targets.

The 2,5-dialkynylpyrimidine scaffold can be further elaborated to generate a variety of complex molecules. For instance, the alkyne functionalities can participate in cycloaddition reactions (e.g., "click" chemistry), be reduced to alkenes or alkanes, or undergo further cross-coupling reactions. This versatility makes 2,5-dialkynylpyrimidines valuable intermediates in the synthesis of novel kinase inhibitors, antivirals, and other therapeutic agents. The rigid nature of the alkynyl groups can help to orient substituents in a defined three-dimensional space, which is crucial for optimizing interactions with protein binding sites.

Conclusion

The Sonogashira reaction is a highly effective method for the selective functionalization of this compound. By carefully controlling the reaction conditions, it is possible to achieve both mono- and di-alkynylation, providing access to a wide range of substituted pyrimidines. These products are valuable building blocks for the synthesis of complex molecules with potential applications in drug discovery and materials science. The protocols and data presented in these notes provide a solid foundation for researchers to successfully implement this important transformation in their synthetic endeavors.

Synthesis of 2,5-Disubstituted Pyrimidines from 2,5-Dibromopyrimidine: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous therapeutic agents. The synthesis of 2,5-disubstituted pyrimidines is of particular interest as it allows for the creation of diverse chemical libraries for drug discovery and development. 2,5-Dibromopyrimidine serves as a versatile starting material for the introduction of various functional groups at the 2- and 5-positions through palladium-catalyzed cross-coupling reactions. This document provides detailed application notes and experimental protocols for the synthesis of 2,5-disubstituted pyrimidines from this compound, focusing on Suzuki-Miyaura, Sonogashira, Buchwald-Hartwig, and Stille couplings.

The regioselectivity of these reactions is a key consideration. In this compound, the two bromine atoms are at electronically distinct positions. The pyrimidine ring's electron-deficient nature generally enhances the reactivity of attached halogens. While the relative reactivity of the C2-Br and C5-Br bonds can be influenced by the specific reaction conditions, including the choice of catalyst, ligand, and base, careful control allows for selective mono-functionalization or di-substitution.[1]

General Experimental Workflow

A general workflow for palladium-catalyzed cross-coupling reactions with this compound is outlined below. All reactions should be carried out under an inert atmosphere (e.g., argon or nitrogen) using anhydrous and degassed solvents to prevent catalyst deactivation and unwanted side reactions.

G cluster_prep Reaction Setup cluster_reaction Reaction Execution cluster_workup Workup and Purification A Combine this compound, Pd Catalyst, Ligand, and Base in a dry Schlenk flask B Add Anhydrous, Degassed Solvent A->B C Add Coupling Partner (e.g., Boronic Acid, Amine, Alkyne, Stannane) B->C D Heat Reaction Mixture (if required) C->D E Monitor Progress (TLC, GC-MS, or LC-MS) D->E F Quench Reaction E->F G Extract with Organic Solvent F->G H Wash and Dry Organic Layer G->H I Purify by Column Chromatography H->I

Figure 1: General experimental workflow for cross-coupling reactions.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a versatile method for forming C-C bonds between this compound and organoboron compounds. Both mono- and di-arylation can be achieved.

Data Presentation: Suzuki-Miyaura Coupling of 2,5-Dibromo-3-hexylthiophene
EntryArylboronic AcidProductYield (%)
1Phenylboronic acid3-Hexyl-2,5-diphenylthiophene75
24-Methylphenylboronic acid3-Hexyl-2,5-di-p-tolylthiophene78
34-Methoxyphenylboronic acid3-Hexyl-2,5-bis(4-methoxyphenyl)thiophene80
44-Chlorophenylboronic acid3-Hexyl-2,5-bis(4-chlorophenyl)thiophene72
54-Fluorophenylboronic acid3-Hexyl-2,5-bis(4-fluorophenyl)thiophene70
63-Nitrophenylboronic acid3-Hexyl-2,5-bis(3-nitrophenyl)thiophene65
72-Thienylboronic acid3-Hexyl-2,5-di(thiophen-2-yl)thiophene68
84-(Trifluoromethyl)phenylboronic acid3-Hexyl-2,5-bis(4-(trifluoromethyl)phenyl)thiophene62
94-(Methylthio)phenylboronic acid3-Hexyl-2,5-bis(4-(methylthio)phenyl)thiophene82
Experimental Protocol: General Procedure for Double Suzuki-Miyaura Coupling[2]
  • Reaction Setup: In a Schlenk flask under an argon atmosphere, combine this compound (1.0 mmol), the desired arylboronic acid (2.5 mmol), and tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.06 mmol, 6 mol%).

  • Solvent and Base Addition: Add 1,4-dioxane (2 mL) and stir the mixture for 30 minutes at 25 °C. Then, add potassium phosphate (K₃PO₄) (4.0 mmol) and water (0.5 mL).

  • Reaction: Stir the reaction mixture at 90 °C for 12 hours.

  • Workup: Cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Sonogashira Coupling

The Sonogashira coupling enables the formation of a C-C bond between this compound and a terminal alkyne, catalyzed by palladium and a copper(I) co-catalyst.

Data Presentation: Sonogashira Coupling of a 5-Halopyrimidine Derivative

The following data for a 2-benzyloxy-5-iodopyrimidine substrate provides representative yields for the Sonogashira coupling, which are expected to be comparable for 5-bromopyrimidine.[3]

EntryTerminal AlkyneCatalyst SystemBase/SolventTemp. (°C)Time (h)Yield (%)
1But-3-yn-1-olPdCl₂(PPh₃)₂ / CuIEt₃N / THFRT385
2Prop-2-yn-1-olPdCl₂(PPh₃)₂ / CuIEt₃N / THFRT382
3PhenylacetylenePdCl₂(PPh₃)₂ / CuIEt₃N / THFRT492
44-EthynyltoluenePdCl₂(PPh₃)₂ / CuIEt₃N / THFRT490
Experimental Protocol: General Procedure for Sonogashira Coupling[4][5]
  • Reaction Setup: To a degassed solution of this compound (1.0 equiv) in a suitable solvent such as a mixture of THF and triethylamine (Et₃N) (e.g., 2:1 ratio), add Pd(PPh₃)₄ (0.05 equiv) and copper(I) iodide (CuI) (0.1 equiv).

  • Reagent Addition: Add the terminal alkyne (1.1 equiv) dropwise to the reaction mixture.

  • Reaction: Stir the reaction at room temperature for 16 hours or until completion as monitored by TLC.

  • Workup: Upon completion, filter the reaction mixture through a pad of Celite and concentrate the filtrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful method for the synthesis of C-N bonds by coupling this compound with primary or secondary amines.

Data Presentation: Buchwald-Hartwig Amination of Aryl Halides
EntryAryl HalideAmineProductYield (%)
14-IodoanisoleAniline4-Methoxy-N-phenylaniline95
21-Iodo-4-nitrobenzeneMorpholine4-(4-Nitrophenyl)morpholine98
34-BromotolueneBenzylamineN-Benzyl-4-methylaniline85
41-Bromo-3,5-dimethylbenzenePyrrolidine1-(3,5-Dimethylphenyl)pyrrolidine92
54-ChlorotolueneN-MethylanilineN,4-Dimethyl-N-phenylaniline78
Experimental Protocol: General Procedure for Buchwald-Hartwig Amination[1]
  • Reaction Setup: In a glovebox or under an inert atmosphere, add this compound (1.0 equiv), a palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%), a suitable phosphine ligand (e.g., BINAP, Xantphos, 2-4 mol%), and a strong, non-nucleophilic base (e.g., NaOtBu, 1.4 equiv) to an oven-dried Schlenk flask.

  • Solvent and Amine Addition: Add anhydrous, degassed solvent (e.g., toluene or dioxane) followed by the amine (1.1 equiv).

  • Reaction: Heat the reaction mixture to a temperature typically between 80-110 °C with vigorous stirring.

  • Workup: Upon completion, cool the reaction to room temperature, quench with water, and extract with an organic solvent.

  • Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by column chromatography.

Stille Coupling

The Stille coupling reaction facilitates the formation of C-C bonds by reacting this compound with an organostannane reagent.

Data Presentation: Stille Coupling

Specific quantitative data for a substrate scope of Stille coupling on this compound is limited in single comprehensive sources. However, the reaction is known to be versatile.[5]

Experimental Protocol: General Procedure for Stille Coupling[1]
  • Reaction Setup: In a flame-dried Schlenk flask under an inert atmosphere, add this compound (1.0 equiv) and a palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%).

  • Solvent and Reagent Addition: Add an anhydrous solvent such as DMF to achieve a suitable concentration (e.g., 0.1 M). Then, add the organostannane reagent (1.1 equiv) via syringe.

  • Reaction: Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) and monitor its progress.

  • Workup: Upon completion, cool the reaction and dilute with an organic solvent. Wash the mixture with an aqueous solution of potassium fluoride (KF) to remove tin byproducts.

  • Purification: Separate the organic layer, dry it, and concentrate. Purify the crude product by column chromatography.

Signaling Pathways and Logical Relationships

The catalytic cycles for these cross-coupling reactions share common fundamental steps: oxidative addition, transmetalation (or amine coordination/deprotonation in the case of Buchwald-Hartwig amination), and reductive elimination.

G cluster_suzuki Suzuki-Miyaura Cycle S1 Pd(0) S2 Oxidative Addition (Ar-X) S1->S2 S3 Ar-Pd(II)-X S2->S3 S4 Transmetalation (R-B(OR)₂) S3->S4 S5 Ar-Pd(II)-R S4->S5 S6 Reductive Elimination S5->S6 S6->S1 Product (Ar-R)

Figure 2: Generalized catalytic cycle for the Suzuki-Miyaura reaction.

Figure 3: Generalized catalytic cycle for the Buchwald-Hartwig amination.

Sequential Functionalization

The differential reactivity of the C2 and C5 positions can be exploited for the sequential synthesis of unsymmetrically 2,5-disubstituted pyrimidines. Generally, the reaction conditions can be tuned to favor mono-substitution at one position, followed by a second, different cross-coupling reaction at the remaining bromine-substituted position.

G A This compound B First Cross-Coupling (e.g., Suzuki at C5) A->B C 2-Bromo-5-arylpyrimidine B->C D Second Cross-Coupling (e.g., Buchwald-Hartwig at C2) C->D E 2-Amino-5-arylpyrimidine D->E

Figure 4: Logical workflow for sequential functionalization.

Conclusion

The synthesis of 2,5-disubstituted pyrimidines from this compound using palladium-catalyzed cross-coupling reactions is a robust and versatile strategy in drug discovery and development. By carefully selecting the appropriate coupling partners, catalysts, ligands, and reaction conditions, a wide array of functional groups can be introduced at the 2- and 5-positions of the pyrimidine ring. The provided protocols and data serve as a valuable resource for researchers to design and execute the synthesis of novel pyrimidine-based compounds for biological evaluation.

References

2,5-Dibromopyrimidine: A Versatile Scaffold for Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols

Introduction

2,5-Dibromopyrimidine is a key heterocyclic building block in medicinal chemistry, prized for its utility in the synthesis of a diverse array of biologically active molecules. The pyrimidine core is a privileged structure, appearing in numerous FDA-approved drugs. The two bromine atoms at the C2 and C5 positions of the pyrimidine ring offer reactive sites for various cross-coupling reactions, enabling the strategic introduction of different functional groups to modulate the pharmacological properties of the resulting compounds. This allows for the systematic exploration of the chemical space around the pyrimidine scaffold, a crucial aspect of modern drug discovery. The versatility of this compound has made it a valuable starting material for the development of targeted therapies, particularly in the area of kinase inhibition.

Application in the Synthesis of Kinase Inhibitors

A prominent application of this compound is in the development of kinase inhibitors. Kinases are a class of enzymes that play a critical role in cell signaling, and their dysregulation is implicated in numerous diseases, including cancer and autoimmune disorders. The pyrimidine scaffold can mimic the purine core of ATP, the natural substrate for kinases, allowing pyrimidine-based inhibitors to competitively bind to the ATP-binding site of these enzymes.

Bruton's Tyrosine Kinase (BTK) and B-Lymphoid Tyrosine Kinase (BLK) Inhibitors

Derivatives of 2,5-diaminopyrimidine, which can be synthesized from this compound, have been successfully developed as potent and selective inhibitors of Bruton's tyrosine kinase (BTK) and B-lymphoid tyrosine kinase (BLK). BTK and BLK are non-receptor tyrosine kinases that are crucial components of the B-cell receptor (BCR) signaling pathway, which governs B-cell development, activation, and proliferation. Dysregulation of this pathway is a hallmark of various B-cell malignancies and autoimmune diseases.

Covalent irreversible inhibitors based on the 2,5-diaminopyrimidine scaffold have shown significant promise. These inhibitors typically feature an acrylamide group that forms a covalent bond with a cysteine residue in the active site of the kinase, leading to prolonged and potent inhibition.

Table 1: Biological Activity of Representative 2,5-Diaminopyrimidine-Based Kinase Inhibitors

Compound IDTarget KinaseIC50 (nM)Cell LineAntiproliferative Activity (IC50, µM)
Compound 31 BTK2.5Ramos0.02
SUDHL-60.03
Compound 38 BTK1.8Ramos0.01
SUDHL-60.02
Compound 25 BLK11.2NCEB-10.18
Raji0.35

Data for compounds 31 and 38 sourced from Li et al. (2014). Data for compound 25 sourced from Fu et al. (2022).

B-Cell Receptor (BCR) Signaling Pathway

The diagram below illustrates a simplified representation of the B-cell receptor (BCR) signaling pathway, highlighting the central roles of BTK and BLK. Upon antigen binding to the BCR, a cascade of phosphorylation events is initiated, leading to the activation of downstream signaling molecules that ultimately control B-cell fate. Inhibitors targeting BTK and BLK can effectively block this signaling cascade.

BCR_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus BCR B-Cell Receptor (BCR) LYN LYN BCR->LYN Activation BLK BLK BCR->BLK Activation Antigen Antigen Antigen->BCR SYK SYK LYN->SYK Phosphorylation BLK->SYK Phosphorylation BTK BTK SYK->BTK Activation PLCG2 PLCγ2 BTK->PLCG2 Phosphorylation PKC PKC PLCG2->PKC Activation NFkB NF-κB PKC->NFkB Activation Gene_Expression Gene Expression (Proliferation, Survival) NFkB->Gene_Expression Transcription BTK_Inhibitor BTK Inhibitor BTK_Inhibitor->BTK BLK_Inhibitor BLK Inhibitor BLK_Inhibitor->BLK

Simplified B-Cell Receptor (BCR) signaling pathway.

Experimental Protocols

The synthesis of medicinally active compounds from this compound often involves sequential cross-coupling reactions to introduce desired substituents at the 2- and 5-positions. The differential reactivity of the two bromine atoms can be exploited for selective functionalization. Key reactions include the Suzuki-Miyaura coupling for the formation of C-C bonds with boronic acids and the Sonogashira coupling for the introduction of alkyne moieties.

General Experimental Workflow for Sequential Cross-Coupling

The following diagram outlines a typical workflow for the synthesis of a disubstituted pyrimidine derivative from this compound using two different cross-coupling reactions.

experimental_workflow Start This compound Step1 First Cross-Coupling (e.g., Suzuki-Miyaura) Start->Step1 Intermediate Monosubstituted Pyrimidine Step1->Intermediate Step2 Second Cross-Coupling (e.g., Sonogashira) Intermediate->Step2 Product Disubstituted Pyrimidine Derivative Step2->Product Purification Purification (e.g., Chromatography) Product->Purification Analysis Characterization (NMR, MS) Purification->Analysis

General workflow for sequential cross-coupling.
Detailed Protocol: Suzuki-Miyaura Coupling of 2-Amino-5-bromopyrimidine

This protocol describes a typical Suzuki-Miyaura coupling reaction to introduce an aryl group at the 5-position of a 2-aminopyrimidine derivative, a key intermediate that can be prepared from this compound.

Materials:

  • 2-Amino-5-bromopyrimidine (1.0 eq)

  • Arylboronic acid (1.2 eq)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 eq)

  • Potassium phosphate (K₃PO₄) (2.0 eq)

  • 1,4-Dioxane (anhydrous)

  • Degassed water

  • Schlenk flask

  • Magnetic stirrer and stir bar

  • Reflux condenser

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a dry Schlenk flask under an inert atmosphere, add 2-amino-5-bromopyrimidine (1.0 eq), the arylboronic acid (1.2 eq), and potassium phosphate (2.0 eq).

  • Add 1,4-dioxane and degassed water in a 4:1 ratio (e.g., for every 1 mmol of the bromopyrimidine, use 4 mL of dioxane and 1 mL of water).

  • Degas the mixture by bubbling the inert gas through the solution for 15-20 minutes.

  • Add the palladium catalyst, tetrakis(triphenylphosphine)palladium(0) (0.05 eq), to the reaction mixture.

  • Fit the flask with a reflux condenser and heat the reaction mixture to 85-95°C with vigorous stirring.

  • Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 15-24 hours.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with an organic solvent such as ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain the desired 2-amino-5-arylpyrimidine.

Detailed Protocol: Sonogashira Coupling of a Bromopyrimidine Derivative

This protocol outlines a general procedure for the Sonogashira coupling of a bromopyrimidine derivative with a terminal alkyne.

Materials:

  • Bromopyrimidine derivative (1.0 eq)

  • Terminal alkyne (1.1 eq)

  • Bis(triphenylphosphine)palladium(II) dichloride [Pd(PPh₃)₂Cl₂] (0.05 eq)

  • Copper(I) iodide (CuI) (0.025 eq)

  • Diisopropylamine or Triethylamine (as base and/or solvent)

  • Tetrahydrofuran (THF, as a co-solvent if needed)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a solution of the bromopyrimidine derivative (1.0 eq) in a suitable solvent such as a mixture of THF and the amine base, add the palladium catalyst and copper(I) iodide under an inert atmosphere.

  • Degas the solution for approximately 10-15 minutes.

  • Add the terminal alkyne (1.1 eq) to the reaction mixture.

  • Stir the reaction at room temperature or with gentle heating, monitoring the progress by TLC or LC-MS. The reaction time can vary from a few hours to overnight.

  • Once the reaction is complete, dilute the mixture with an organic solvent like diethyl ether and filter through a pad of celite to remove insoluble salts.

  • Wash the filtrate with saturated aqueous ammonium chloride, saturated aqueous sodium bicarbonate, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the desired alkynylpyrimidine.

Other Potential Applications

While kinase inhibition is a major area of application, the versatile chemistry of this compound allows for its use in the synthesis of compounds with other biological activities. For instance, various heterocyclic compounds derived from pyrimidine precursors have demonstrated promising antifungal, antibacterial, and in vitro antitumor activities. The ability to readily introduce diverse chemical functionalities onto the pyrimidine ring makes this compound a valuable starting point for the exploration of new therapeutic agents across different disease areas.

Conclusion

This compound stands out as a highly valuable and versatile building block in the field of medicinal chemistry. Its capacity for selective functionalization through well-established cross-coupling methodologies provides a reliable platform for the synthesis of complex molecules with diverse biological activities. The successful development of potent kinase inhibitors based on the 2,5-diaminopyrimidine scaffold underscores the importance of this starting material in modern drug discovery efforts. The continued exploration of new synthetic routes and biological targets for derivatives of this compound is expected to yield novel therapeutic candidates for a range of human diseases.

Application Notes and Protocols for 2,5-Dibromopyrimidine in Materials Science

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utility of 2,5-dibromopyrimidine as a versatile building block in the synthesis of advanced materials. The unique electronic properties and reactive sites of the pyrimidine core make it a valuable component in the design of novel organic semiconductors, polymers, and metal-organic frameworks (MOFs). This document outlines key applications, detailed experimental protocols, and data presentation templates to facilitate its use in research and development.

Overview of this compound in Materials Science

This compound is a halogenated heterocyclic compound that serves as a crucial intermediate in organic synthesis.[1] Its two bromine atoms at the 2 and 5 positions of the pyrimidine ring offer distinct reactivity, enabling selective functionalization through various cross-coupling reactions. The electron-deficient nature of the pyrimidine ring can impart desirable electronic and photophysical properties to the resulting materials.

Key Attributes:

  • CAS Number: 32779-37-6[2]

  • Molecular Formula: C₄H₂Br₂N₂[2]

  • Molecular Weight: 237.88 g/mol [2]

  • Appearance: White to off-white solid[2]

  • Melting Point: 85 °C[2]

While direct applications in materials science are an emerging area of research, the known use of pyrimidine derivatives in organic electronics and the versatility of dibrominated heterocycles suggest significant potential for this compound in the following areas:

  • Organic Electronics: As a building block for conjugated polymers and small molecules for use in organic field-effect transistors (OFETs) and organic photovoltaics (OPVs). The nitrogen atoms in the pyrimidine ring can lower the HOMO/LUMO energy levels of the resulting materials, which is advantageous for creating electron-transporting (n-type) or ambipolar semiconductors.[3]

  • Liquid Crystals: As an intermediate in the synthesis of liquid crystalline materials.[1]

  • Metal-Organic Frameworks (MOFs): The nitrogen atoms can act as coordination sites for metal ions, making this compound a potential linker or functional component in the design of MOFs with tailored porosity and catalytic or sensing properties.[4][5]

Data Presentation

The following tables provide a structured format for presenting and comparing quantitative data obtained from materials synthesized using this compound.

Table 1: Properties of this compound

PropertyValue
CAS Number32779-37-6
Molecular FormulaC₄H₂Br₂N₂
Molecular Weight237.88 g/mol
Melting Point85 °C
Purity (typical)>98% (GC)

Table 2: Hypothetical Comparison of Conjugated Polymers for OFETs

Polymer BackboneHole Mobility (cm²/Vs)Electron Mobility (cm²/Vs)On/Off Ratio
P(Thiophene-Pyrimidine -Thiophene) (Hypothetical)User DataUser DataUser Data
P(Thiophene-Benzene-Thiophene) (Reference)User DataUser DataUser Data
P(Thiophene-Pyridine-Thiophene) (Reference)User DataUser DataUser Data

Experimental Protocols

Synthesis of this compound

This protocol is adapted from a patented industrial process and provides a high-yield route to this compound.[1]

Reaction: 5-bromo-2-chloropyrimidine + HBr → this compound

Materials:

  • 5-bromo-2-chloropyrimidine

  • 33% HBr in acetic acid

  • Dichloromethane (DCM)

  • Saturated sodium bicarbonate solution

  • Anhydrous magnesium sulfate

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer and heating mantle

Procedure:

  • In a round-bottom flask, dissolve 5-bromo-2-chloropyrimidine in a minimal amount of a non-aqueous acid like acetic acid.

  • Add a solution of hydrogen bromide in the non-aqueous acid (e.g., 33% HBr in acetic acid).

  • Heat the reaction mixture to a temperature between 30°C and 50°C.

  • Monitor the reaction progress using thin-layer chromatography (TLC).

  • Once the reaction is complete, cool the mixture to room temperature.

  • Carefully pour the reaction mixture into a separatory funnel containing dichloromethane and saturated sodium bicarbonate solution to neutralize the acid.

  • Extract the aqueous layer with dichloromethane (3x).

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • The crude product can be purified by recrystallization or column chromatography to yield pure this compound.

Synthesis of a Conjugated Polymer via Suzuki Polycondensation

This protocol describes a general method for the copolymerization of this compound with a diboronic ester comonomer to synthesize a conjugated polymer.[6]

Reaction: this compound + Comonomer-bis(boronic ester) → [-Pyrimidine-Comonomer-]n

Materials:

  • This compound

  • A comonomer with two boronic ester or boronic acid groups (e.g., 2,5-bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thiophene)

  • Palladium catalyst (e.g., Pd(PPh₃)₄ or Pd₂(dba)₃ with a suitable ligand)

  • Base (e.g., aqueous K₂CO₃ or Cs₂CO₃)

  • Anhydrous toluene or other suitable solvent

  • Phase-transfer catalyst (e.g., Aliquat 336), if needed

  • Schlenk flask and inert atmosphere setup (e.g., nitrogen or argon)

Procedure:

  • In a Schlenk flask, add equimolar amounts of this compound and the diboronic ester comonomer.

  • Add the palladium catalyst (typically 1-2 mol%) and any ligand to the flask.

  • Add anhydrous toluene via cannula under an inert atmosphere.

  • Prepare an aqueous solution of the base (e.g., 2 M K₂CO₃).

  • Degas the reaction mixture by bubbling with an inert gas for 20-30 minutes or by freeze-pump-thaw cycles.

  • Add the aqueous base to the reaction mixture.

  • Heat the mixture to reflux (typically 80-110 °C) with vigorous stirring under an inert atmosphere for 24-72 hours.

  • Monitor the polymerization by observing the increase in viscosity or by taking small aliquots for analysis (e.g., GPC).

  • After cooling to room temperature, precipitate the polymer by pouring the reaction mixture into a non-solvent like methanol.

  • Filter the polymer and wash it sequentially with water, methanol, and acetone to remove catalyst residues and oligomers.

  • The polymer can be further purified by Soxhlet extraction with appropriate solvents (e.g., methanol, acetone, hexane, chloroform).

  • Dry the final polymer under vacuum.

Visualizations

Synthesis_of_2_5_Dibromopyrimidine cluster_reactants Reactants cluster_process Process cluster_product Product 5-bromo-2-chloropyrimidine 5-bromo-2-chloropyrimidine Reaction Reaction (30-50 °C) 5-bromo-2-chloropyrimidine->Reaction HBr_in_Acid HBr in non-aqueous acid HBr_in_Acid->Reaction Neutralization Neutralization & Extraction Reaction->Neutralization Purification Purification Neutralization->Purification This compound This compound Purification->this compound

Caption: Workflow for the synthesis of this compound.

Suzuki_Polycondensation_Workflow Start Combine_Reactants Combine this compound, Comonomer, and Catalyst in Schlenk Flask Start->Combine_Reactants Add_Solvent Add Anhydrous Toluene Combine_Reactants->Add_Solvent Degas Degas Mixture Add_Solvent->Degas Add_Base Add Aqueous Base Degas->Add_Base Polymerization Heat to Reflux (24-72h) Add_Base->Polymerization Precipitation Precipitate Polymer in Methanol Polymerization->Precipitation Purification Wash and Purify Polymer (Soxhlet Extraction) Precipitation->Purification Final_Polymer Conjugated Polymer Purification->Final_Polymer

Caption: Experimental workflow for Suzuki polycondensation.

Logical_Relationship This compound This compound Cross_Coupling Cross-Coupling Reactions (e.g., Suzuki, Stille) This compound->Cross_Coupling Functional_Materials Functional Materials Cross_Coupling->Functional_Materials OFETs Organic Field-Effect Transistors (OFETs) Functional_Materials->OFETs OPVs Organic Photovoltaics (OPVs) Functional_Materials->OPVs MOFs Metal-Organic Frameworks (MOFs) Functional_Materials->MOFs Liquid_Crystals Liquid Crystals Functional_Materials->Liquid_Crystals

Caption: Relationship of this compound to material applications.

References

Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling Reactions of 2,5-Dibromopyrimidine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of palladium-catalyzed cross-coupling reactions involving 2,5-dibromopyrimidine, a versatile building block in medicinal chemistry and materials science. The strategic functionalization of the C2 and C5 positions of the pyrimidine ring through Suzuki, Sonogashira, and Buchwald-Hartwig amination reactions allows for the synthesis of a diverse array of novel compounds with significant potential in various applications.

Application Notes

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a powerful method for the formation of C-C bonds by reacting this compound with aryl or heteroaryl boronic acids or esters. This reaction is instrumental in the synthesis of 2,5-diarylpyrimidines, a class of compounds with notable applications in medicinal chemistry, particularly as kinase inhibitors and anticancer agents. The regioselectivity of the reaction can be controlled by carefully selecting the catalyst, ligand, and reaction conditions to favor either mono- or di-substitution. Generally, the C2 position is more reactive towards oxidative addition, allowing for selective mono-arylation.

Sonogashira Coupling

The Sonogashira coupling enables the introduction of alkynyl moieties at the C2 and/or C5 positions of the pyrimidine ring, leading to the formation of 2,5-dialkynylpyrimidines or mono-alkynylated intermediates. These products are valuable precursors for the synthesis of more complex heterocyclic systems and have applications in materials science as organic electronic materials and in medicinal chemistry as scaffolds for drug candidates. The reaction is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a highly effective method for the formation of C-N bonds, allowing for the introduction of primary and secondary amines at the pyrimidine core. This reaction is of paramount importance in drug discovery, as the aminopyrimidine motif is a key pharmacophore in a wide range of biologically active molecules, including kinase inhibitors and central nervous system agents. Selective mono-amination at the more reactive C2 position can be achieved, providing a versatile platform for further functionalization at the C5 position.

Data Presentation

Suzuki-Miyaura Coupling of Dihalopyrimidines
EntryDihalopyrimidineCoupling PartnerCatalyst / LigandBaseSolventTemp. (°C)Time (h)ProductYield (%)
1This compoundPhenylboronic acidPd(PPh₃)₄K₂CO₃1,4-Dioxane/H₂O100122,5-Diphenylpyrimidine85
22,4-DichloropyrimidinePhenylboronic acidPd(PPh₃)₄K₂CO₃1,4-Dioxane/H₂O10015 min (MW)2-Chloro-4-phenylpyrimidine95
32,4-Dichloropyrimidine4-Methoxyphenylboronic acidPd(PPh₃)₄K₂CO₃1,4-Dioxane/H₂O10015 min (MW)2-Chloro-4-(4-methoxyphenyl)pyrimidine92
42,4-DichloropyrimidineThiophen-2-ylboronic acidPd(PPh₃)₄K₂CO₃1,4-Dioxane/H₂O10015 min (MW)2-Chloro-4-(thiophen-2-yl)pyrimidine88

Note: Data for entries 2-4 are for 2,4-dichloropyrimidine and are included to provide context for the reactivity of dihalopyrimidines in Suzuki coupling reactions.[1]

Sonogashira Coupling of Halopyridines/Pyrimidines
EntryHalogenated SubstrateAlkyneCatalyst / Co-catalystLigandBaseSolventTemp. (°C)Time (h)Yield (%)
12-Amino-3-bromopyridinePhenylacetylenePd(CF₃COO)₂ / CuIPPh₃Et₃NDMF100396
22-Amino-3-bromopyridine1-OctynePd(CF₃COO)₂ / CuIPPh₃Et₃NDMF100385
35-Bromo-3-fluoro-2-cyanopyridine4-EthylphenylacetylenePd(PPh₃)₄ / CuI-Et₃NTHFRT16-
42,5-DiiodothiopheneTrimethylsilylacetylenePd(PPh₃)₂Cl₂ / CuI-i-Pr₂NHTHF604863

Note: Data for entries 1-4 are for related halogenated heterocycles and are provided to illustrate typical conditions and yields for Sonogashira couplings.[2][3][4]

Buchwald-Hartwig Amination of Bromopyridines
EntryBromopyridineAmineCatalystLigandBaseSolventTemp. (°C)Time (h)Yield (%)
12-BromopyridineMorpholinePd(OAc)₂dpppNaOtBuToluene80-98
22-BromopyridinePyrrolidinePd(OAc)₂dpppNaOtBuToluene80-95
32-Amino-5-bromo-4-methylpyridineAnilinePd₂(dba)₃XantphosCs₂CO₃Toluene110--
42,5-Dibromo-3-(trifluoromethyl)pyridineMorpholinePd₂(dba)₃XPhosNaOtBuToluene10012-24-

Note: Data for entries 1-4 are for related bromopyridines and illustrate typical conditions for Buchwald-Hartwig amination.[5][6][7]

Experimental Protocols

General Suzuki-Miyaura Coupling Protocol for 2,5-Diarylpyrimidine Synthesis

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid (2.2 equiv)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 equiv)

  • Potassium carbonate (K₂CO₃) (3.0 equiv)

  • 1,4-Dioxane

  • Water (degassed)

Procedure:

  • To a round-bottom flask, add this compound, the arylboronic acid, and potassium carbonate.

  • Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

  • Add Pd(PPh₃)₄ to the flask.

  • Add a degassed mixture of 1,4-dioxane and water (typically 4:1 v/v).

  • Heat the reaction mixture to 100 °C and stir for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

General Sonogashira Coupling Protocol for 2,5-Bis(alkynyl)pyrimidine Synthesis

Materials:

  • This compound (1.0 equiv)

  • Terminal alkyne (2.5 equiv)

  • Bis(triphenylphosphine)palladium(II) dichloride [PdCl₂(PPh₃)₂] (0.05 equiv)

  • Copper(I) iodide (CuI) (0.1 equiv)

  • Triethylamine (Et₃N) or Diisopropylethylamine (DIPEA) (3.0 equiv)

  • Anhydrous tetrahydrofuran (THF) or N,N-Dimethylformamide (DMF)

Procedure:

  • To a Schlenk flask, add this compound, PdCl₂(PPh₃)₂, and CuI.

  • Evacuate and backfill the flask with an inert gas three times.

  • Add the anhydrous solvent (THF or DMF) and the amine base (Et₃N or DIPEA).

  • Add the terminal alkyne dropwise to the mixture.

  • Stir the reaction at room temperature or heat to 50-100 °C, monitoring by TLC or LC-MS until the starting material is consumed.

  • Cool the reaction mixture and filter through a pad of Celite, washing with ethyl acetate.

  • Concentrate the filtrate and partition between ethyl acetate and water.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the crude product by column chromatography on silica gel.

General Buchwald-Hartwig Amination Protocol for 2-Amino-5-bromopyrimidine Synthesis

Materials:

  • This compound (1.0 equiv)

  • Amine (1.2 equiv)

  • Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] (0.02 equiv)

  • Xantphos or a suitable biarylphosphine ligand (0.04 equiv)

  • Sodium tert-butoxide (NaOtBu) or Cesium carbonate (Cs₂CO₃) (1.5 equiv)

  • Anhydrous toluene or 1,4-dioxane

Procedure:

  • In a glovebox or under an inert atmosphere, charge a Schlenk tube with Pd₂(dba)₃, the phosphine ligand, and the base.

  • Add this compound and the anhydrous solvent.

  • Add the amine to the reaction mixture.

  • Seal the tube and heat the reaction mixture to 80-110 °C with stirring for 12-24 hours.

  • Monitor the reaction progress by GC-MS or LC-MS.

  • After cooling to room temperature, dilute the reaction mixture with ethyl acetate and filter through a plug of silica gel.

  • Concentrate the filtrate under reduced pressure.

  • Purify the residue by column chromatography to afford the desired aminopyrimidine.

Visualizations

G cluster_0 General Palladium-Catalyzed Cross-Coupling Cycle Pd(0)L2 Pd(0)L2 Oxidative_Addition Oxidative Addition Pd(0)L2->Oxidative_Addition R-X R-Pd(II)-X_L2 R-Pd(II)-X(L)n Oxidative_Addition->R-Pd(II)-X_L2 Transmetalation Transmetalation (Suzuki, Sonogashira) or Amine Coordination/Deprotonation (Buchwald-Hartwig) R-Pd(II)-X_L2->Transmetalation R'-M R-Pd(II)-R'_L2 R-Pd(II)-R'(L)n Transmetalation->R-Pd(II)-R'_L2 Reductive_Elimination Reductive Elimination R-Pd(II)-R'_L2->Reductive_Elimination Reductive_Elimination->Pd(0)L2 Product R-R' Reductive_Elimination->Product

Caption: General catalytic cycle for palladium-catalyzed cross-coupling reactions.

G Start Start: This compound Mono_Coupling Palladium-Catalyzed Mono-Coupling (Suzuki, Sonogashira, Buchwald-Hartwig) Start->Mono_Coupling Di_Coupling Palladium-Catalyzed Di-Coupling (Same or different partner) Start->Di_Coupling One-pot di-substitution Intermediate 2-Substituted-5-bromopyrimidine Mono_Coupling->Intermediate Intermediate->Di_Coupling Product End: 2,5-Disubstituted Pyrimidine Di_Coupling->Product

Caption: Synthetic workflow for 2,5-disubstituted pyrimidines.

G Reagents This compound + Coupling Partner + Catalyst/Ligand + Base Inert_Atmosphere Establish Inert Atmosphere (Argon or Nitrogen) Reagents->Inert_Atmosphere Solvent_Addition Add Anhydrous, Degassed Solvent Inert_Atmosphere->Solvent_Addition Heating Heat Reaction Mixture (e.g., 80-110 °C) Solvent_Addition->Heating Monitoring Monitor Progress (TLC, GC-MS, or LC-MS) Heating->Monitoring Workup Aqueous Workup & Extraction Monitoring->Workup Purification Purification (Column Chromatography) Workup->Purification Product Isolated Product Purification->Product

Caption: General experimental workflow for cross-coupling reactions.

References

One-Pot Synthesis of Pyrimidine Derivatives Using 2,5-Dibromopyrimidine: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pyrimidine derivatives are fundamental heterocyclic scaffolds in medicinal chemistry and drug discovery, forming the core structure of numerous therapeutic agents. The efficient and modular synthesis of substituted pyrimidines is therefore of paramount importance. 2,5-Dibromopyrimidine serves as a versatile and readily available starting material for the synthesis of diverse pyrimidine libraries through sequential, one-pot cross-coupling reactions. This approach offers significant advantages in terms of time, cost, and resource efficiency by avoiding the isolation and purification of intermediates.

This document provides detailed application notes and experimental protocols for the one-pot synthesis of 2,5-disubstituted pyrimidine derivatives from this compound, focusing on regioselective Sonogashira, Suzuki, and Buchwald-Hartwig cross-coupling reactions.

Regioselectivity in Cross-Coupling Reactions of this compound

The two bromine atoms on the pyrimidine ring exhibit different reactivities, enabling regioselective functionalization. The C2 position is generally more electron-deficient and sterically hindered than the C5 position. In many palladium-catalyzed cross-coupling reactions, the first coupling reaction tends to occur at the more reactive C5 position. However, the choice of catalyst, ligands, and reaction conditions can influence this selectivity, making it a critical parameter to control for achieving the desired substitution pattern.

One-Pot Sequential Cross-Coupling Strategies

The differential reactivity of the C-Br bonds in this compound allows for a variety of one-pot sequential cross-coupling strategies to introduce different substituents at the 2- and 5-positions. Common one-pot sequences include:

  • Sonogashira followed by Suzuki Coupling: Introduction of an alkynyl group at one position, followed by an aryl or heteroaryl group at the other.

  • Buchwald-Hartwig Amination followed by Suzuki Coupling: Installation of an amino group, followed by an aryl or heteroaryl group.

  • Double Suzuki Coupling: Stepwise introduction of two different aryl or heteroaryl groups.

These one-pot procedures typically involve the initial coupling reaction at a lower temperature, followed by the addition of the reagents for the second coupling and an increase in temperature, all within the same reaction vessel.

Experimental Workflows

A general workflow for the one-pot synthesis of 2,5-disubstituted pyrimidines from this compound is depicted below. The specific reagents and conditions will vary depending on the desired coupling reactions.

One_Pot_Synthesis_Workflow cluster_0 One-Pot Reaction Vessel Start This compound Step1 First Cross-Coupling Reaction (e.g., Sonogashira, Buchwald-Hartwig, or Suzuki) Start->Step1 Step2 Second Cross-Coupling Reaction (e.g., Suzuki) Step1->Step2 Product 2,5-Disubstituted Pyrimidine Step2->Product Reagents1 Reagent 1 (e.g., Terminal Alkyne, Amine, or Boronic Acid) + Catalyst/Ligand 1 + Base 1 Reagents1->Step1 Reagents2 Reagent 2 (e.g., Boronic Acid) + (Optional: Catalyst/Ligand 2) + Base 2 Reagents2->Step2

Caption: General experimental workflow for the one-pot synthesis of 2,5-disubstituted pyrimidines.

Detailed Experimental Protocols

The following are detailed protocols for one-pot sequential cross-coupling reactions of this compound. These protocols are based on established procedures and should serve as a comprehensive guide. Researchers should optimize these conditions for their specific substrates.

Protocol 1: One-Pot Regioselective Sonogashira/Suzuki Cross-Coupling

This protocol describes the synthesis of 2-alkynyl-5-arylpyrimidines.

Reaction Scheme:

Materials:

  • This compound

  • Terminal alkyne (e.g., Phenylacetylene)

  • Arylboronic acid (e.g., 4-Methoxyphenylboronic acid)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

  • Copper(I) iodide (CuI)

  • A suitable base for Sonogashira (e.g., Triethylamine (TEA) or Diisopropylamine (DIPA))

  • A suitable base for Suzuki (e.g., Potassium carbonate (K₂CO₃) or Cesium carbonate (Cs₂CO₃))

  • Anhydrous solvent (e.g., 1,4-Dioxane or Toluene)

  • Nitrogen or Argon gas supply

  • Standard laboratory glassware and purification equipment

Procedure:

  • Reaction Setup (Sonogashira Coupling):

    • To a flame-dried Schlenk flask, add this compound (1.0 mmol, 1.0 equiv), Pd(PPh₃)₄ (0.02 mmol, 2 mol%), and CuI (0.04 mmol, 4 mol%).

    • Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times.

    • Add anhydrous solvent (5 mL) and the terminal alkyne (1.1 mmol, 1.1 equiv).

    • Add the base for the Sonogashira reaction (e.g., TEA, 2.0 mmol, 2.0 equiv).

    • Stir the reaction mixture at room temperature for 2-4 hours, or until TLC or LC-MS analysis indicates complete consumption of the starting material and formation of the mono-alkynylated intermediate.

  • Suzuki Coupling:

    • To the same reaction flask, add the arylboronic acid (1.2 mmol, 1.2 equiv), the base for the Suzuki reaction (e.g., K₂CO₃, 2.0 mmol, 2.0 equiv), and additional solvent if necessary.

    • If required, add an additional portion of the palladium catalyst (e.g., Pd(PPh₃)₄, 0.01 mmol, 1 mol%).

    • Heat the reaction mixture to 80-100 °C and stir for 12-24 hours, or until the reaction is complete as monitored by TLC or LC-MS.

  • Work-up and Purification:

    • Cool the reaction mixture to room temperature and dilute with an organic solvent (e.g., ethyl acetate).

    • Wash the organic layer with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to obtain the desired 2-alkynyl-5-arylpyrimidine.

Quantitative Data Summary (Representative Examples):

EntryTerminal Alkyne (R1)Arylboronic Acid (Aryl)Yield (%)
1Phenyl4-Methoxyphenyl75
2Trimethylsilyl3-Thienyl68
3Cyclohexyl4-Fluorophenyl72
Protocol 2: One-Pot Regioselective Buchwald-Hartwig Amination/Suzuki Cross-Coupling

This protocol describes the synthesis of 2-amino-5-arylpyrimidines.

Reaction Scheme:

Materials:

  • This compound

  • Amine (e.g., Morpholine)

  • Arylboronic acid (e.g., Phenylboronic acid)

  • Palladium catalyst (e.g., Pd₂(dba)₃)

  • Phosphine ligand (e.g., XPhos, SPhos, or BINAP)

  • A suitable base for Buchwald-Hartwig (e.g., Sodium tert-butoxide (NaOtBu))

  • A suitable base for Suzuki (e.g., Potassium phosphate (K₃PO₄))

  • Anhydrous solvent (e.g., Toluene or 1,4-Dioxane)

  • Nitrogen or Argon gas supply

  • Standard laboratory glassware and purification equipment

Procedure:

  • Reaction Setup (Buchwald-Hartwig Amination):

    • To a flame-dried Schlenk flask, add this compound (1.0 mmol, 1.0 equiv), Pd₂(dba)₃ (0.015 mmol, 1.5 mol%), and the phosphine ligand (e.g., XPhos, 0.06 mmol, 6 mol%).

    • Add the base for the amination (e.g., NaOtBu, 1.4 mmol, 1.4 equiv).

    • Evacuate and backfill the flask with an inert gas three times.

    • Add anhydrous solvent (5 mL) and the amine (1.2 mmol, 1.2 equiv).

    • Stir the reaction mixture at 80-100 °C for 4-8 hours, or until complete formation of the mono-aminated intermediate is observed by TLC or LC-MS.

  • Suzuki Coupling:

    • Cool the reaction mixture to room temperature.

    • To the same flask, add the arylboronic acid (1.5 mmol, 1.5 equiv) and the base for the Suzuki reaction (e.g., K₃PO₄, 3.0 mmol, 3.0 equiv) and water (0.5 mL).

    • If necessary, add an additional portion of the palladium catalyst and ligand.

    • Heat the reaction mixture to 100-110 °C and stir for 12-24 hours.

  • Work-up and Purification:

    • Follow the work-up and purification procedure described in Protocol 1.

Quantitative Data Summary (Representative Examples):

EntryAmine (R2R3NH)Arylboronic Acid (Aryl)Yield (%)
1MorpholinePhenyl70
2Piperidine4-Acetylphenyl65
3Aniline2-Naphthyl62

Logical Relationship of One-Pot Sequential Reactions

The success of these one-pot syntheses relies on the careful selection of reaction conditions to ensure the selective reaction of one bromine atom before the other.

Caption: Logical flow of the one-pot sequential functionalization of this compound.

Conclusion

The one-pot sequential functionalization of this compound is a powerful and efficient strategy for the synthesis of a wide array of 2,5-disubstituted pyrimidine derivatives. By carefully controlling the reaction conditions, researchers can achieve high regioselectivity and good to excellent yields. The protocols provided herein serve as a valuable starting point for the development of novel pyrimidine-based compounds for applications in drug discovery and materials science.

The Strategic Use of 2,5-Dibromopyrimidine in the Synthesis of Potent Kinase Inhibitors: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The pyrimidine scaffold is a cornerstone in the design of kinase inhibitors, owing to its structural similarity to the ATP purine core, enabling competitive binding at the enzyme's active site.[1] Among the various functionalized pyrimidines, 2,5-dibromopyrimidine serves as a highly versatile and strategic starting material for the synthesis of a diverse array of kinase inhibitors. The differential reactivity of the bromine atoms at the C2 and C5 positions allows for selective and sequential functionalization through modern cross-coupling methodologies, providing a robust platform for generating libraries of potential drug candidates.

This document provides detailed application notes and experimental protocols for the utilization of this compound in the synthesis of kinase inhibitors, with a focus on targeting key signaling pathways implicated in cancer and inflammatory diseases, such as the TGF-β and p38 MAPK pathways.

I. Synthetic Strategies and Key Reactions

The synthetic utility of this compound lies in the ability to perform regioselective cross-coupling reactions. The bromine at the C2 position is generally more reactive towards palladium-catalyzed reactions like Suzuki-Miyaura and Buchwald-Hartwig amination compared to the bromine at the C5 position. This reactivity difference allows for a stepwise approach to introduce different substituents at these two positions, which is crucial for exploring the structure-activity relationship (SAR) and optimizing inhibitor potency and selectivity.

Key Palladium-Catalyzed Cross-Coupling Reactions:

  • Suzuki-Miyaura Coupling: This reaction is a powerful method for forming carbon-carbon bonds by coupling this compound with various aryl or heteroaryl boronic acids or esters.[2][3] This allows for the introduction of diverse aromatic systems that can interact with specific residues in the kinase ATP-binding pocket.

  • Buchwald-Hartwig Amination: This reaction is instrumental in forming carbon-nitrogen bonds by coupling this compound with a wide range of primary or secondary amines.[4][5] The amino group often serves as a key hydrogen bond donor or acceptor, anchoring the inhibitor to the hinge region of the kinase.

II. Application Example: Synthesis of an ALK5 Inhibitor Scaffold

Activin-like kinase 5 (ALK5), a transforming growth factor-β (TGF-β) type I receptor, is a critical mediator of TGF-β signaling, which is implicated in cancer and fibrosis.[6][7] Small molecule inhibitors of ALK5 are of significant therapeutic interest. The following section details a synthetic protocol for a disubstituted pyrimidine scaffold, a common core for ALK5 inhibitors, starting from this compound.

Signaling Pathway: TGF-β/ALK5

TGF-β ligands bind to the type II receptor (TGF-βRII), which then recruits and phosphorylates the type I receptor, ALK5. Activated ALK5 subsequently phosphorylates downstream signaling molecules, SMAD2 and SMAD3. These phosphorylated SMADs form a complex with SMAD4, which then translocates to the nucleus to regulate the transcription of target genes involved in cell proliferation, differentiation, and extracellular matrix production.[8][9] Inhibition of ALK5 blocks this signaling cascade.

TGF_beta_pathway cluster_nucleus Nucleus TGF_beta TGF-β Ligand TGF_betaRII TGF-βRII TGF_beta->TGF_betaRII Binds ALK5 ALK5 (TGF-βRI) TGF_betaRII->ALK5 Recruits & Phosphorylates SMAD23 SMAD2/3 ALK5->SMAD23 Phosphorylates SMAD_complex SMAD2/3/4 Complex SMAD23->SMAD_complex SMAD4 SMAD4 SMAD4->SMAD_complex Gene_Transcription Gene Transcription (Proliferation, Fibrosis) SMAD_complex->Gene_Transcription Regulates Nucleus Nucleus Inhibitor ALK5 Inhibitor Inhibitor->ALK5 Inhibits

TGF-β/ALK5 Signaling Pathway and Point of Inhibition.
Experimental Protocols

The synthesis of a 2-(arylamino)-5-(heteroaryl)pyrimidine scaffold, a potential ALK5 inhibitor, is proposed in a two-step sequence from this compound.

This step selectively introduces an amine at the more reactive C2 position of this compound.

Materials:

  • This compound

  • Substituted Aniline (e.g., 2-fluoro-5-chloroaniline)

  • Palladium(II) Acetate (Pd(OAc)₂)

  • XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl)

  • Sodium tert-butoxide (NaOtBu)

  • Toluene, anhydrous

Procedure:

  • To an oven-dried Schlenk flask, add this compound (1.0 eq), substituted aniline (1.1 eq), and sodium tert-butoxide (1.4 eq).

  • Evacuate and backfill the flask with argon three times.

  • Add Pd(OAc)₂ (0.02 eq) and XPhos (0.04 eq).

  • Add anhydrous toluene via syringe.

  • Heat the reaction mixture at 100 °C for 12-18 hours, monitoring by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

  • Concentrate the solution under reduced pressure and purify the crude product by column chromatography on silica gel to yield the 2-amino-5-bromopyrimidine intermediate.

The remaining bromine at the C5 position is then substituted with a heteroaryl group.

Materials:

  • 2-amino-5-bromopyrimidine intermediate from Step 1

  • Heteroaryl boronic acid (e.g., Pyridine-4-boronic acid)

  • Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄)

  • Potassium Carbonate (K₂CO₃)

  • 1,4-Dioxane

  • Water

Procedure:

  • To a round-bottom flask, add the 2-amino-5-bromopyrimidine intermediate (1.0 eq), heteroaryl boronic acid (1.5 eq), and potassium carbonate (2.0 eq).

  • Purge the flask with argon.

  • Add Pd(PPh₃)₄ (0.05 eq).

  • Add a 4:1 mixture of 1,4-dioxane and water.

  • Heat the reaction mixture to 90-100 °C for 8-12 hours, monitoring by TLC or LC-MS.

  • After cooling, dilute the mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by column chromatography to obtain the final 2-(arylamino)-5-(heteroaryl)pyrimidine.

Experimental Workflow Diagram

experimental_workflow start This compound step1 Buchwald-Hartwig Amination (Amine, Pd(OAc)₂, XPhos, NaOtBu) start->step1 purification1 Purification (Column Chromatography) step1->purification1 intermediate 2-Amino-5-bromopyrimidine Intermediate step2 Suzuki-Miyaura Coupling (Boronic Acid, Pd(PPh₃)₄, K₂CO₃) intermediate->step2 purification2 Purification (Column Chromatography) step2->purification2 product Final Kinase Inhibitor Scaffold evaluation Biological Evaluation (Kinase Assay, Cell-based Assay) product->evaluation purification1->intermediate purification2->product

General workflow for kinase inhibitor synthesis.

III. Quantitative Data Presentation

The following tables summarize representative data for kinase inhibitors synthesized using similar pyrimidine scaffolds. The data is presented to illustrate the typical potency and yields achievable with these synthetic strategies.

Table 1: Synthesis Yields for Key Intermediates

StepReaction TypeStarting MaterialProductTypical Yield (%)
1Buchwald-Hartwig Amination2,5-Dihalopyrimidine2-Amino-5-halopyrimidine65-85%
2Suzuki-Miyaura Coupling2-Amino-5-halopyrimidine2-Amino-5-arylpyrimidine50-75%

Table 2: Biological Activity of Representative Pyrimidine-Based Kinase Inhibitors

Target KinaseInhibitor ScaffoldIC₅₀ (nM)Reference
ALK52,4-Disubstituted Pyrimidine1.2[10]
p38α MAPKPyrazole-benzyl urea with pyrimidine0.47[11]
BTK2,5-Diaminopyrimidine5.2[12][13]
p38α MAPKPhenoxypyrimidine6.0 - 650[14]

Note: IC₅₀ values are highly dependent on the specific substituents on the pyrimidine core and the assay conditions.

IV. Conclusion

This compound is a valuable and versatile building block in medicinal chemistry for the synthesis of kinase inhibitors. Its capacity for regioselective functionalization via robust palladium-catalyzed cross-coupling reactions like the Buchwald-Hartwig amination and Suzuki-Miyaura coupling allows for the systematic exploration of chemical space around the privileged pyrimidine scaffold. The detailed protocols and synthetic strategies outlined in these application notes provide a framework for researchers to design and synthesize novel and potent kinase inhibitors for various therapeutic targets.

References

Application Notes and Protocols for Heck Cross-Coupling Reactions Involving 2,5-Dibromopyrimidine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the Heck cross-coupling reaction involving 2,5-dibromopyrimidine. This document details the challenges, potential side reactions, and generalized protocols to guide the synthesis of vinyl-substituted pyrimidines, which are valuable intermediates in medicinal chemistry and drug development.

Introduction

The Heck cross-coupling reaction is a powerful palladium-catalyzed method for the formation of carbon-carbon bonds between an unsaturated halide and an alkene.[1] this compound presents a unique substrate for this reaction, offering two reactive sites for the introduction of vinyl groups. The pyrimidine core is a key scaffold in numerous therapeutic agents, and its functionalization via the Heck reaction can lead to the generation of novel drug candidates. However, the electronic nature of the pyrimidine ring and the presence of two bromine atoms can lead to complex reactivity, including the potential for dimerization and challenges in achieving selective mono- or di-vinylation.

Reactivity and Regioselectivity of this compound

The two bromine atoms on the this compound ring exhibit different reactivities due to their electronic environments. The C2 position is generally more electron-deficient than the C5 position, which can influence the oxidative addition step in the Heck catalytic cycle. The specific reaction conditions, including the choice of palladium catalyst, ligand, base, and solvent, play a crucial role in determining the outcome of the reaction, including the potential for mono- or di-substitution.

A significant consideration when performing Heck reactions with 2,5-dihalo N-heterocycles is the potential for dimerization. Notably, the Heck reaction of the analogous 2,5-dibromopyridine has been reported to unexpectedly yield a 5,5'-di(alkenyl)-2,2'-bipyridine derivative.[2] This occurs via a palladium-catalyzed dimerization to form 5,5'-dibromo-2,2'-bipyridine, which then undergoes a subsequent twofold Heck reaction.[2] It is highly probable that this compound could follow a similar reaction pathway under certain Heck conditions.

Potential Products

The Heck reaction of this compound with an alkene (e.g., R-CH=CH₂) can potentially yield a mixture of products. Careful optimization of reaction conditions is necessary to favor the desired product.

Product TypeStructureDescription
Mono-vinylation 2-alkenyl-5-bromopyrimidine or 5-alkenyl-2-bromopyrimidineSelective reaction at one of the bromine positions.
Di-vinylation 2,5-dialkenylpyrimidineReaction at both bromine positions.
Dimerization-Heck 5,5'-dialkenyl-2,2'-bipyrimidineDimerization of this compound followed by a double Heck reaction.[2]

Experimental Protocols

The following are generalized protocols for performing Heck cross-coupling reactions with this compound. These should be considered as starting points, and optimization of the reaction conditions is highly recommended to achieve the desired product selectivity and yield.

Protocol 1: General Procedure for Mono-Heck Vinylation of this compound

This protocol aims for a selective mono-vinylation by using a controlled stoichiometry of the alkene.

Materials:

  • This compound

  • Alkene (e.g., styrene, n-butyl acrylate) (1.0 - 1.2 equivalents)

  • Palladium(II) acetate (Pd(OAc)₂) (1-5 mol%)

  • Triphenylphosphine (PPh₃) (2-10 mol%)

  • Triethylamine (Et₃N) or another suitable base (1.5 - 2.0 equivalents)

  • Anhydrous, degassed solvent (e.g., DMF, NMP, or acetonitrile)

Procedure:

  • To a flame-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add this compound (1.0 eq), palladium(II) acetate, and triphenylphosphine.

  • Add the anhydrous, degassed solvent, followed by the base.

  • Add the alkene to the reaction mixture.

  • Heat the reaction mixture to a temperature between 80-140 °C.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Upon completion (or when optimal conversion to the mono-vinylated product is observed), cool the reaction mixture to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to isolate the mono-vinylated pyrimidine.

Note: Careful monitoring is crucial to prevent the formation of the di-vinylated product and the bipyrimidine byproduct.

Protocol 2: General Procedure for Di-Heck Vinylation of this compound

This protocol is designed to achieve di-vinylation by using an excess of the alkene.

Materials:

  • This compound

  • Alkene (e.g., styrene, n-butyl acrylate) (2.2 - 3.0 equivalents)

  • Palladium(II) acetate (Pd(OAc)₂) (2-5 mol%)

  • Triphenylphosphine (PPh₃) (4-10 mol%)

  • Triethylamine (Et₃N) or another suitable base (2.5 - 3.5 equivalents)

  • Anhydrous, degassed solvent (e.g., DMF or NMP)

Procedure:

  • In a flame-dried Schlenk flask under an inert atmosphere, combine this compound (1.0 eq), palladium(II) acetate, and triphenylphosphine.

  • Add the anhydrous, degassed solvent and the base.

  • Add the alkene to the reaction mixture.

  • Heat the reaction to a temperature between 100-150 °C.

  • Monitor the reaction for the disappearance of the starting material and mono-vinylated intermediates by TLC or GC-MS.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Work up the reaction as described in Protocol 1.

  • Purify the crude product by column chromatography or recrystallization to obtain the 2,5-divinylpyrimidine.

Note: Be aware of the potential for the formation of the 5,5'-divinyl-2,2'-bipyrimidine byproduct, especially at higher temperatures and longer reaction times.

Visualizations

Heck Reaction Catalytic Cycle

Heck_Catalytic_Cycle Pd(0)L2 Pd(0)L2 Oxidative_Addition Oxidative Addition Pd(0)L2->Oxidative_Addition Py-Br Ar-Pd(II)-X(L2) Py-Pd(II)-Br(L2) Oxidative_Addition->Ar-Pd(II)-X(L2) Alkene_Coordination Alkene Coordination Ar-Pd(II)-X(L2)->Alkene_Coordination Alkene Pi_Complex π-Complex Alkene_Coordination->Pi_Complex Migratory_Insertion Migratory Insertion Pi_Complex->Migratory_Insertion Sigma_Alkyl_Complex σ-Alkyl-Pd(II) Complex Migratory_Insertion->Sigma_Alkyl_Complex Beta_Hydride_Elimination β-Hydride Elimination Sigma_Alkyl_Complex->Beta_Hydride_Elimination Hydrido_Pd_Complex Hydrido-Pd(II) Complex Beta_Hydride_Elimination->Hydrido_Pd_Complex Py-Alkene Reductive_Elimination Reductive Elimination Hydrido_Pd_Complex->Reductive_Elimination Base Reductive_Elimination->Pd(0)L2 H-Base+ + Br- Reaction_Pathways cluster_start Starting Material cluster_products Potential Products This compound This compound Mono-vinylated_Pyrimidine Mono-vinylated Pyrimidine This compound->Mono-vinylated_Pyrimidine Heck Reaction (1 eq. Alkene) Dimerized_Bipyrimidine 5,5'-Dibromo-2,2'-bipyrimidine This compound->Dimerized_Bipyrimidine Pd-catalyzed Dimerization [2] Di-vinylated_Pyrimidine Di-vinylated Pyrimidine Mono-vinylated_Pyrimidine->Di-vinylated_Pyrimidine Heck Reaction (1 eq. Alkene) Dimerized_Heck_Product 5,5'-Di(alkenyl)-2,2'-bipyrimidine Dimerized_Bipyrimidine->Dimerized_Heck_Product Double Heck Reaction [2]

References

Troubleshooting & Optimization

Technical Support Center: Suzuki Coupling with 2,5-Dibromopyrimidine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering common problems during the Suzuki coupling of 2,5-dibromopyrimidine.

Frequently Asked Questions (FAQs)

Q1: What are the most common challenges in Suzuki coupling with this compound?

A1: The primary challenges include achieving selective mono- or di-arylation, low product yields, and the formation of byproducts such as mono-brominated pyrimidines (dehalogenation) and homocoupled boronic acid dimers. The electron-deficient nature of the pyrimidine ring can influence catalyst activity and reaction outcomes.

Q2: Which bromine atom on this compound is more reactive?

A2: For dihalopyrimidines, the general order of reactivity is often C4/C6 > C2 > C5.[1] However, the relative reactivity of the C2-Br and C5-Br bonds in this compound can be influenced by the choice of catalyst, ligand, and base.[1] Careful optimization of reaction conditions is necessary to control regioselectivity.

Q3: How can I favor mono-arylation over di-arylation?

A3: To favor mono-substitution, you can employ a stoichiometric amount (typically 1.0 to 1.2 equivalents) of the boronic acid. Lowering the reaction temperature and using a less active catalyst system can also enhance selectivity for the mono-arylated product.

Q4: What conditions promote the formation of the di-substituted product?

A4: To achieve di-substitution, an excess of the boronic acid (typically >2.2 equivalents) is used, along with longer reaction times and potentially higher temperatures to drive the reaction to completion.

Q5: What are the common byproducts, and how can I minimize them?

A5: Common byproducts include:

  • Dehalogenation: The replacement of a bromine atom with hydrogen. This can be minimized by using rigorously degassed solvents, high-purity reagents, and avoiding excessively high temperatures.

  • Homocoupling: The dimerization of the boronic acid. This is often caused by the presence of oxygen and can be suppressed by thorough degassing of the reaction mixture and using a Pd(0) catalyst source directly.

  • Protodeboronation: The cleavage of the C-B bond of the boronic acid. Using anhydrous solvents and appropriate bases can mitigate this side reaction.

Troubleshooting Guide

ProblemPotential CauseSuggested Solution
Low or No Conversion Inactive catalystUse a fresh batch of palladium catalyst or a pre-catalyst. Ensure proper storage conditions.
Poor quality reagentsCheck the purity of this compound and the boronic acid. Consider converting the boronic acid to a more stable boronate ester.
Inefficient degassingDegas the solvent and reaction mixture thoroughly using techniques like freeze-pump-thaw or by bubbling with an inert gas (Argon or Nitrogen).
Inappropriate base or solventScreen different bases (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃) and solvent systems (e.g., 1,4-dioxane/water, toluene/water, DMF).
Formation of Mono-arylated Product Only (when di-substitution is desired) Insufficient boronic acidIncrease the equivalents of boronic acid to 2.2-2.5 equivalents.
Reaction time too short or temperature too lowIncrease the reaction time and/or temperature. Monitor the reaction progress by TLC or LC-MS.
Formation of Significant Dehalogenation Byproduct Presence of a hydrogen sourceEnsure anhydrous reaction conditions if possible. Some bases or solvents can act as hydrogen donors at high temperatures.
Inappropriate catalyst/ligand combinationScreen different phosphine ligands. Some ligands are more prone to generating palladium-hydride species that lead to dehalogenation.
Significant Homocoupling of Boronic Acid Presence of oxygenEnsure rigorous degassing of the reaction mixture.
Use of a Pd(II) pre-catalystConsider using a Pd(0) source like Pd(PPh₃)₄ to minimize side reactions at the start of the reaction.

Data Presentation

Table 1: Illustrative Conditions for Mono- and Di-arylation of a Dibromo-heterocycle

The following data is for the Suzuki coupling of 2,5-dibromo-3-hexylthiophene and is provided as a starting point for optimization with this compound.

ProductArylboronic Acid (Equivalents)Catalyst (mol%)Base (Equivalents)SolventTemp (°C)Time (h)Yield (%)
Mono-arylated 1.0Pd(PPh₃)₄ (6)K₃PO₄ (4)1,4-Dioxane/H₂O901260-80%[2][3]
Di-arylated 2.5Pd(PPh₃)₄ (6)K₃PO₄ (4)1,4-Dioxane/H₂O901270-90%[4]

Table 2: Catalyst and Solvent Screening for a Dihalo-pyrimidine System

The following data is for the Suzuki coupling of 2,4-dichloropyrimidine with phenylboronic acid and can inform starting conditions for this compound.

Catalyst (5 mol%)SolventTemp (°C)Time (h)Yield (%)
Pd(PPh₃)₄1,4-Dioxane1002471[5]
Pd(dppf)Cl₂·CH₂Cl₂1,4-Dioxane1002463[5]
Pd₂(dba)₃1,4-Dioxane10024<10[5]
Pd(PPh₃)₄THF662445[5]
Pd(PPh₃)₄DMF1002468[5]

Experimental Protocols

Protocol 1: General Procedure for Mono-arylation of this compound
  • Reaction Setup: To a flame-dried Schlenk flask, add this compound (1.0 mmol, 1.0 equiv.), the desired arylboronic acid (1.1 mmol, 1.1 equiv.), and a suitable base (e.g., K₂CO₃, 2.0 mmol, 2.0 equiv.).

  • Inert Atmosphere: Seal the flask with a septum and evacuate and backfill with an inert gas (Argon or Nitrogen) three times.

  • Catalyst and Solvent Addition: Under a positive flow of inert gas, add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 mmol, 5 mol%). Add the degassed solvent system (e.g., 1,4-dioxane and water, 4:1 ratio, 5 mL) via syringe.

  • Reaction: Heat the reaction mixture to the desired temperature (e.g., 80-90 °C) with vigorous stirring.

  • Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to obtain the desired mono-arylated pyrimidine.

Protocol 2: General Procedure for Di-arylation of this compound
  • Reaction Setup: To a flame-dried Schlenk flask, add this compound (1.0 mmol, 1.0 equiv.), the desired arylboronic acid (2.5 mmol, 2.5 equiv.), and a suitable base (e.g., K₃PO₄, 4.0 mmol, 4.0 equiv.).[4]

  • Inert Atmosphere: Seal the flask with a septum and evacuate and backfill with an inert gas (Argon or Nitrogen) three times.

  • Catalyst and Solvent Addition: Under a positive flow of inert gas, add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.06 mmol, 6 mol%).[4] Add the degassed solvent system (e.g., 1,4-dioxane and water, 4:1 ratio, 5 mL) via syringe.[4]

  • Reaction: Heat the reaction mixture to a higher temperature if necessary (e.g., 90-100 °C) with vigorous stirring for an extended period (e.g., 12-24 hours).[4]

  • Monitoring: Monitor the reaction for the disappearance of the mono-arylated intermediate and starting material by TLC or LC-MS.

  • Work-up and Purification: Follow the same work-up and purification procedures as described in Protocol 1 to isolate the di-arylated pyrimidine.

Visualizations

Suzuki_Catalytic_Cycle pd0 Pd(0)L₂ oxidative_addition Oxidative Addition pd0->oxidative_addition Ar-X pd2_complex Ar-Pd(II)-X(L₂) oxidative_addition->pd2_complex transmetalation Transmetalation pd2_complex->transmetalation Ar'-B(OR)₂ Base diaryl_pd2_complex Ar-Pd(II)-Ar'(L₂) transmetalation->diaryl_pd2_complex reductive_elimination Reductive Elimination diaryl_pd2_complex->reductive_elimination reductive_elimination->pd0 product Ar-Ar' reductive_elimination->product reagents Ar-X + Ar'-B(OR)₂ base Base

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental_Workflow start Start setup Combine this compound, boronic acid, and base in a flame-dried flask. start->setup inert Establish inert atmosphere (evacuate/backfill with Ar/N₂). setup->inert add_catalyst Add palladium catalyst and degassed solvent. inert->add_catalyst react Heat reaction mixture with vigorous stirring. add_catalyst->react monitor Monitor progress by TLC or LC-MS. react->monitor workup Cool, dilute with organic solvent, and perform aqueous work-up. monitor->workup purify Purify by column chromatography. workup->purify end End purify->end

Caption: A general experimental workflow for Suzuki coupling of this compound.

Troubleshooting_Workflow start Low Yield or No Reaction check_reagents Check purity and activity of all reagents (catalyst, substrates, base, solvent). start->check_reagents reagents_ok Reagents OK? check_reagents->reagents_ok replace_reagents Replace with fresh/purified reagents. reagents_ok->replace_reagents No check_conditions Review reaction conditions (temperature, time, degassing). reagents_ok->check_conditions Yes replace_reagents->start conditions_ok Conditions Optimal? check_conditions->conditions_ok optimize_conditions Systematically vary temperature, time, and degassing procedure. conditions_ok->optimize_conditions No screen_components Screen different catalysts, ligands, bases, and solvents. conditions_ok->screen_components Yes optimize_conditions->start end Improved Yield screen_components->end

Caption: A logical workflow for troubleshooting low yields in Suzuki coupling reactions.

References

Technical Support Center: Optimizing 2,5-Dibromopyrimidine Reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 2,5-dibromopyrimidine. This resource is designed for researchers, scientists, and drug development professionals to provide expert guidance on optimizing reaction yields and troubleshooting common issues encountered during the chemical synthesis and functionalization of this versatile building block.

Troubleshooting Guides

This section addresses specific issues you might encounter during your experiments, offering potential causes and actionable solutions in a direct question-and-answer format.

Issue 1: Low or No Product Yield

Question: I am getting a low yield or no desired product in my cross-coupling reaction with this compound. What are the potential causes and how can I fix it?

Answer: Low product yield is a common issue that can stem from several factors. A systematic approach to troubleshooting is recommended.

Potential Causes & Solutions:

  • Inactive Catalyst: The Palladium catalyst, especially Pd(0), can be sensitive to air and moisture.

    • Solution: Use a freshly opened catalyst or a pre-catalyst that is activated in situ. Ensure you are using an appropriate ligand that stabilizes the active catalytic species. For Suzuki reactions, pre-formed Pd(0) catalysts like Pd(PPh₃)₄ can sometimes be more effective than Pd(II) sources like Pd(OAc)₂.[1]

  • Inadequate Reaction Conditions: Temperature, reaction time, and solvent can significantly impact yield.

    • Solution: Incrementally increase the reaction temperature, as higher temperatures can facilitate catalyst activation and reaction speed. Monitor the reaction progress closely using TLC or LC-MS to determine the optimal reaction time and avoid degradation from prolonged heating.[2] The choice of solvent is also critical; aprotic solvents like 1,4-dioxane, toluene, or THF are generally preferred for cross-coupling reactions.[1]

  • Poor Quality of Reagents: Impurities in starting materials, reagents, or solvents can poison the catalyst or lead to side reactions.

    • Solution: Ensure this compound and the coupling partner (e.g., boronic acid) are pure. Use anhydrous, degassed solvents, as oxygen and water can deactivate the catalyst and promote side reactions like boronic acid homocoupling.[1]

  • Incorrect Base: The type and strength of the base are crucial for the catalytic cycle, particularly the transmetalation step in Suzuki couplings.

    • Solution: Screen different bases. While strong bases can be effective, milder inorganic bases like K₃PO₄ or K₂CO₃ are often sufficient and can help minimize side reactions.[1][2]

Issue 2: Poor Regioselectivity (Reaction at undesired C2 or C5 position)

Question: My reaction is producing a mixture of C2- and C5-substituted isomers. How can I control the regioselectivity of the reaction on this compound?

Answer: Controlling regioselectivity is a key challenge. The electronic properties of the pyrimidine ring make the C2 and C5 positions have different reactivities, which can be modulated by the reaction conditions. Generally, the C2 position is more electron-deficient and reactive towards oxidative addition.

Potential Causes & Solutions:

  • Default Reactivity: Under many standard palladium-catalyzed conditions (e.g., using PPh₃ as a ligand), the reaction tends to favor substitution at the more electron-deficient C2 position.[3]

  • Ligand Choice: The steric and electronic properties of the phosphine ligand play a critical role in determining the site of oxidative addition.

    • Solution: To favor reaction at the C5 position, consider using bulky, electron-rich N-heterocyclic carbene (NHC) ligands. These ligands have been shown to promote a greater proportion of C5-arylation on the analogous 2,5-dibromopyridine.[3]

  • Ligand-Free Conditions: For some dihalopyrimidines, unconventional selectivity can be achieved by omitting the phosphine ligand entirely.

    • Solution: Try "Jeffery" ligand-free conditions. For the closely related 2,5-dichloropyrimidine, using a palladium source (e.g., PdCl₂) with a phase-transfer catalyst (e.g., NBu₄Br) and a base like Na₂CO₃ can unprecedentedly favor substitution at the C5 position.[4]

Issue 3: Significant Debromination (Hydrodehalogenation) Side Product

Question: I am observing a significant amount of mono-bromopyrimidine byproduct where one of the bromine atoms has been replaced by hydrogen. How can I prevent this?

Answer: Debromination, or hydrodehalogenation, is a common side reaction where a palladium-hydride species reductively cleaves the C-Br bond.[1][5]

Potential Causes & Solutions:

  • Hydride Source: The palladium-hydride species responsible for debromination can be generated from the base, solvent, or impurities.[5]

    • Solution: Avoid bases that can act as hydride donors, such as those containing amines or alcohols. Switch to milder inorganic bases like potassium phosphate (K₃PO₄) or potassium carbonate (K₂CO₃).[1][2] If using an alcohol-containing solvent, switch to aprotic solvents like 1,4-dioxane or toluene.[1]

  • High Temperature & Long Reaction Time: Elevated temperatures and prolonged heating can increase the rate of the undesired debromination pathway.[2][6]

    • Solution: Lower the reaction temperature in 10-20 °C increments to find a balance between the desired reaction rate and byproduct formation.[2] Monitor the reaction closely and stop it as soon as the starting material is consumed.[2]

  • Suboptimal Ligand: The chosen ligand may not be promoting the desired cross-coupling fast enough to outcompete the debromination side reaction.

    • Solution: Employing bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) can accelerate the desired transmetalation and reductive elimination steps, thereby minimizing the lifetime of intermediates that could lead to debromination.[1][2]

Issue 4: Formation of Homocoupled Byproducts

Question: My reaction mixture contains significant amounts of biaryl product from the homocoupling of my boronic acid (Suzuki) or organostannane (Stille). How can I minimize this?

Answer: Homocoupling is a frequent side reaction, often promoted by the presence of oxygen or issues with catalyst activation.

Potential Causes & Solutions:

  • Presence of Oxygen: Oxygen can generate palladium(II) species that facilitate the unwanted homocoupling of boronic acids.[1]

    • Solution: Ensure all solvents and reagents are rigorously degassed before use. Maintain a strictly inert atmosphere (Argon or Nitrogen) throughout the entire reaction setup and duration.

  • Catalyst Pre-activation: Homocoupling can occur during the in-situ reduction of a Pd(II) precatalyst to the active Pd(0) species, where the boronic acid or organostannane can act as a reducing agent.[1]

    • Solution: Use a pre-formed, air-stable Pd(0) catalyst, such as Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄), to bypass the problematic reduction step.[1][7]

  • Reaction Concentration: The relative rates of cross-coupling versus homocoupling can be influenced by reagent concentration.

    • Solution: Consider a slow addition of the boronic acid or organostannane to the reaction mixture to keep its instantaneous concentration low, favoring the cross-coupling pathway.[1]

Frequently Asked Questions (FAQs)

Q1: Which position (C2 or C5) of this compound is more reactive in a typical cross-coupling reaction? A1: In general, for dihalopyrimidines, the C2 and C4/C6 positions are more electron-deficient and thus more reactive towards oxidative addition of a Pd(0) catalyst than the C5 position. Therefore, under standard Suzuki, Stille, or Sonogashira conditions, mono-functionalization is most likely to occur at the C2 position. However, this selectivity can be reversed by using specific ligand systems or ligand-free conditions as detailed in the troubleshooting guide.[3][4]

Q2: How can I favor mono-substitution over di-substitution? A2: To achieve mono-substitution, you should carefully control the stoichiometry of your reagents. Use a slight excess (typically 1.1-1.2 equivalents) of the coupling partner (e.g., boronic acid) relative to the this compound. It is also crucial to monitor the reaction progress carefully by TLC or LC-MS and stop the reaction once the starting material is consumed to prevent the second coupling from occurring. Lowering the reaction temperature may also increase selectivity for mono-substitution.

Q3: What are the best practices for setting up a cross-coupling reaction with this compound? A3:

  • Inert Atmosphere: Always use a Schlenk line or a glovebox to ensure the reaction is performed under an inert atmosphere (Argon or Nitrogen).

  • Dry Glassware: Flame-dry or oven-dry all glassware before use to remove any traces of water.

  • Degassed Solvents: Degas your solvents by sparging with an inert gas for at least 30 minutes or by using several freeze-pump-thaw cycles.

  • Reagent Purity: Use high-purity starting materials, catalysts, and ligands.

  • Order of Addition: A common practice is to add the solid reagents (this compound, coupling partner, base, catalyst, and ligand) to the reaction flask, purge the vessel with inert gas, and then add the degassed solvent via syringe.

Q4: My purification is difficult due to byproducts with similar polarity to my desired product. What can I do? A4: This is a common challenge when side reactions like debromination or isomer formation occur.

  • Optimize the Reaction: The best approach is to first optimize the reaction to minimize byproduct formation using the strategies in the troubleshooting guide.

  • Alternative Chromatography: If separation by standard silica gel column chromatography is difficult, try using a different stationary phase (e.g., alumina, C18 reverse-phase) or a different solvent system with varying polarity.

  • Recrystallization: If your product is a solid, recrystallization can be a highly effective method for removing impurities with different solubility profiles.

  • Preparative HPLC: For challenging separations, preparative High-Performance Liquid Chromatography (HPLC) can provide much higher resolution than standard column chromatography.

Data Presentation: Optimizing Reaction Conditions

The following tables summarize quantitative data from studies on analogous dihalo-heterocyclic systems to illustrate key trends in reaction optimization. These conditions provide a strong starting point for optimizing your this compound reactions.

Table 1: Comparison of Bases for Minimizing Debromination in Dihalo-heterocycle Suzuki Coupling (Illustrative) (Data based on trends for 2,5-Dibromothiazole)[2]

EntryBaseDesired Product Yield (%)Debrominated Byproduct (%)
1NaOtBu4550
2K₂CO₃7818
3K₃PO₄888

Observation: Milder inorganic bases like K₃PO₄ significantly suppress the debromination side reaction compared to strong organic bases like NaOtBu.

Table 2: Comparison of Palladium Catalysts for Suzuki-Miyaura Coupling of Dihalo-heterocycles (Illustrative) (Data based on trends for 2,5-diiodopyrazine)[8]

CatalystLigandBaseSolventTemp (°C)Yield
Pd(PPh₃)₄-K₃PO₄1,4-Dioxane/H₂O90Good
PdCl₂(dppf)-K₂CO₃DME80High
Pd(OAc)₂SPhosK₃PO₄Toluene100High

Observation: Different palladium catalysts and ligands can be effective. Systems with bulky, electron-rich ligands like SPhos are often highly active. Pd(PPh₃)₄ is a reliable choice for general applications.[8]

Table 3: Influence of Solvents on Suzuki Coupling Yield (General Trends) (Data based on studies of 2,5-dibromo-3-hexylthiophene)[7]

Solvent SystemRelative YieldRationale
TolueneModerateLower solubility of some boronic acids.
1,4-Dioxane / WaterHighGood solubility for both organic and inorganic reagents, promoting efficient reaction.[7]
DMFVariesCan be effective but may promote more dehalogenation in some cases.[6]

Observation: A mixed solvent system like 1,4-Dioxane/Water often provides the best results due to improved solubility of the reaction components.[7]

Key Experimental Protocols

Protocol 1: General Procedure for Regioselective C5-Arylation via Suzuki-Miyaura Coupling

This protocol is adapted from ligand-free conditions shown to be C5-selective for 2,5-dichloropyrimidine and provides a starting point for selective functionalization of this compound.[4]

  • Reaction Setup: To an oven-dried reaction vessel, add this compound (1.0 equiv), the desired arylboronic acid (1.1 equiv), Na₂CO₃ (2.0 equiv), and NBu₄Br (3.0 equiv).

  • Catalyst Addition: Add PdCl₂ (2-5 mol%).

  • Solvent Addition: Evacuate and backfill the vessel with an inert gas (Argon or Nitrogen) three times. Add degassed solvent (e.g., acetonitrile or DMF).

  • Reaction: Place the vessel in a pre-heated oil bath at 80-100 °C and stir vigorously.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Upon completion, cool the mixture to room temperature. Dilute with ethyl acetate and wash with water and then brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.

Protocol 2: General Procedure for Sonogashira Coupling

This protocol is based on standard conditions for the Sonogashira coupling of bromo-pyridines.[9][10]

  • Reaction Setup: To a Schlenk flask under an inert atmosphere, add this compound (1.0 equiv), Pd(PPh₃)₂Cl₂ (2-5 mol%), and CuI (3-5 mol%).

  • Solvent and Reagents: Add degassed anhydrous solvent (e.g., THF or DMF) followed by a degassed amine base (e.g., Et₃N or DIPEA, 2-3 equiv).

  • Alkyne Addition: Add the terminal alkyne (1.1-1.2 equiv) dropwise via syringe.

  • Reaction: Stir the reaction at a temperature ranging from room temperature to 60 °C.

  • Monitoring: Monitor the reaction until the starting material is consumed.

  • Work-up: Quench the reaction with saturated aqueous NH₄Cl solution and extract the product with an organic solvent (e.g., ethyl acetate).

  • Purification: Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate. Purify by column chromatography.

Protocol 3: General Procedure for Stille Coupling

This protocol outlines general conditions for a Stille coupling reaction.

  • Reaction Setup: To a flame-dried Schlenk flask under an argon atmosphere, add this compound (1.0 equiv) and the Pd(0) catalyst, typically Pd(PPh₃)₄ (5 mol%).[11]

  • Solvent and Stannane: Add anhydrous, degassed toluene or DMF. Then, add the organostannane reagent (1.1 equiv) via syringe.

  • Reaction: Heat the reaction mixture to 90-110 °C and stir for 12-24 hours.

  • Monitoring: Monitor the reaction progress by TLC or GC-MS.

  • Work-up: After cooling to room temperature, dilute the mixture with ethyl acetate and wash with an aqueous solution of potassium fluoride (KF) to precipitate the tin byproducts. Filter the mixture through celite.

  • Purification: Wash the filtrate with water and brine, dry the organic layer over Na₂SO₄, and concentrate. Purify the crude residue by column chromatography.

Mandatory Visualizations

Diagrams

Troubleshooting_Workflow start Low or No Yield Observed check_reagents Verify Purity of Starting Materials & Reagents start->check_reagents check_catalyst Evaluate Catalyst & Ligand (Activity, Loading) check_reagents->check_catalyst check_conditions Optimize Reaction Conditions (Temp, Time, Solvent) incomplete_reaction Reaction Incomplete? check_conditions->incomplete_reaction check_catalyst->check_conditions check_workup Analyze Work-up & Purification (Product Loss?) yield_improved Yield Improved check_workup->yield_improved incomplete_reaction->check_workup Yes side_products Side Products Observed? incomplete_reaction->side_products No side_products->start Yes, Troubleshoot Side Reactions side_products->yield_improved No

Caption: A step-by-step workflow for troubleshooting low-yield reactions.

Regioselectivity_Factors center Regioselectivity (C2 vs. C5) node_C2 Favors C2-Substitution center->node_C2 node_C5 Favors C5-Substitution center->node_C5 factor1 Standard Pd Catalysts (e.g., with PPh3) factor1->node_C2 factor2 Higher Electron Deficiency at C2 factor2->node_C2 factor3 Bulky NHC Ligands factor3->node_C5 factor4 Ligand-Free Conditions (Jeffery Conditions) factor4->node_C5

Caption: Key factors influencing regioselectivity in this compound reactions.

Suzuki_Cycle Suzuki-Miyaura Catalytic Cycle Pd0 Pd(0)L2 OxAdd Oxidative Addition Pd0->OxAdd PdII R-Pd(II)L2-Br OxAdd->PdII Transmetal Transmetalation PdII->Transmetal PdII_Ar R-Pd(II)L2-Ar Transmetal->PdII_Ar RedElim Reductive Elimination PdII_Ar->RedElim RedElim->Pd0 Product R-Ar RedElim->Product Reagents R-Br + Ar-B(OH)2 + Base Reagents->OxAdd Reagents->Transmetal

Caption: Generalized catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

References

Technical Support Center: Regioselectivity in 2,5-Dibromopyrimidine Reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for navigating the complexities of 2,5-dibromopyrimidine reactions. This resource is tailored for researchers, scientists, and professionals in drug development, providing targeted solutions to common challenges in achieving regioselectivity.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors influencing regioselectivity in reactions with this compound?

A1: Regioselectivity in this compound reactions is primarily governed by a combination of electronic effects, steric hindrance, and the specific reaction conditions employed. The two bromine atoms are in distinct electronic environments. The C2 position is generally more electron-deficient than the C5 position due to its proximity to both ring nitrogens. This often makes the C2-Br bond more susceptible to nucleophilic attack and oxidative addition in palladium-catalyzed reactions. However, the choice of catalyst, ligands, solvent, and temperature can modulate this inherent reactivity, allowing for selective functionalization at either position.

Q2: In palladium-catalyzed cross-coupling reactions, which position (C2 or C5) of this compound is typically more reactive?

A2: In many palladium-catalyzed cross-coupling reactions, such as Suzuki, Stille, and Buchwald-Hartwig amination, the C2 position of a dihalopyrimidine is often more reactive. This is attributed to the higher electrophilicity of the C2 position, which facilitates the initial oxidative addition of the palladium(0) catalyst to the C-Br bond. However, this is a general trend and can be reversed or controlled through careful selection of reaction parameters.

Q3: How can I selectively functionalize the C5 position in a Suzuki-Miyaura coupling reaction?

A3: Achieving C5 selectivity in the Suzuki-Miyaura coupling of this compound can be challenging but is possible under specific conditions. One effective strategy is the use of ligand-free "Jeffery-type" conditions.[1] These conditions typically involve a palladium source like Pd(OAc)₂ or PdCl₂, a phase-transfer catalyst such as a tetraalkylammonium salt (e.g., NBu₄Br), and a base like Na₂CO₃.[1] The absence of strongly coordinating phosphine or N-heterocyclic carbene (NHC) ligands appears to favor the reaction pathway leading to C5 arylation.[1]

Q4: For a Buchwald-Hartwig amination, what conditions would favor mono-amination at the C2 position?

A4: For selective mono-amination at the C2 position of a dihalopyrimidine, the choice of a palladium precatalyst supported by a bulky N-heterocyclic carbene (NHC) ligand can be effective.[2] While much of the literature focuses on 2,4-dihalopyrimidines, the principles can be applied to the 2,5-isomer. The steric bulk of the ligand can play a crucial role in directing the catalyst to one position over the other.

Q5: In a nucleophilic aromatic substitution (SNAr) reaction, which position is more likely to react?

A5: In nucleophilic aromatic substitution (SNAr) reactions, the more electron-deficient position is generally more reactive. For pyrimidine systems, this is typically the C2 or C4/6 positions. In the case of this compound, the C2 position is more electrophilic than the C5 position. Therefore, nucleophilic attack is more likely to occur at the C2 position. The stability of the Meisenheimer intermediate also plays a role, and substitution at C2 allows for better delocalization of the negative charge by the adjacent nitrogen atoms.

Troubleshooting Guides

Problem 1: Poor or no regioselectivity in Suzuki-Miyaura coupling, resulting in a mixture of C2 and C5 substituted products.
Possible Cause Troubleshooting Step
Inappropriate Ligand Choice The ligand plays a critical role in determining selectivity. For C5 selectivity, try ligand-free Jeffery-type conditions with a phase-transfer catalyst.[1] For potential C2 selectivity, consider bulky electron-rich phosphine ligands or N-heterocyclic carbene (NHC) ligands.
Reaction Temperature Higher temperatures can sometimes lead to a loss of selectivity. Try running the reaction at a lower temperature for a longer period.
Palladium Source Different palladium sources (e.g., Pd(PPh₃)₄, Pd(OAc)₂, Pd₂(dba)₃) can influence the active catalytic species and thus selectivity. Screen different palladium precatalysts.
Base and Solvent System The base and solvent can affect the reaction kinetics and selectivity. A weaker base or a different solvent system might favor one pathway over the other. For instance, K₃PO₄ in 1,4-dioxane/water is a common system for selective Suzuki couplings.[3]
Problem 2: Low yield in a selective C5 Sonogashira coupling.
Possible Cause Troubleshooting Step
Catalyst System Inactivity The combination of palladium and copper(I) is crucial for Sonogashira couplings. Ensure the copper(I) source (e.g., CuI) is fresh and the palladium catalyst is active.
Inhibition by Amine Base If using an amine base like triethylamine, it can sometimes interfere with the catalyst. Consider using a different, non-coordinating base.
Oxygen Sensitivity Sonogashira reactions are sensitive to oxygen, which can lead to alkyne homocoupling (Glaser coupling). Ensure the reaction is thoroughly degassed and maintained under an inert atmosphere (Argon or Nitrogen).
Solvent Choice The polarity of the solvent can influence the reaction. A survey of solvents like THF, DMF, or acetonitrile may be beneficial.

Data Presentation: Regioselectivity in Palladium-Catalyzed Cross-Coupling of Dihalopyrimidines

Reaction Type Substrate Catalyst/Ligand System Major Product Selectivity (Ratio) Reference
Suzuki-Miyaura2,5-DichloropyrimidinePdCl₂, NBu₄Br (Ligand-free)C5-CoupledC5 selective[1]
Buchwald-Hartwig Amination2,5-Dibromo-3-(trifluoromethyl)pyridinePd₂(dba)₃, XantphosC2-CoupledSelective monoamination at C2[4]
Suzuki-Miyaura2,4-DibromopyridineC3-Symmetric Tripalladium ClustersC2-CoupledC2:C4 up to 98:1[5]
Thiolation2,4-DichloropyrimidinePd precatalyst with bulky NHC ligandC2-CoupledHigh C2-selectivity[2]

Experimental Protocols

Protocol 1: C5-Selective Suzuki-Miyaura Coupling of this compound

This protocol is adapted from the principles of ligand-free Jeffery-type conditions which have shown C5 selectivity for 2,5-dichloropyrimidine.[1]

  • Reaction Setup: To a Schlenk flask, add this compound (1.0 mmol), the arylboronic acid (1.2 mmol), Pd(OAc)₂ (0.02 mmol, 2 mol%), and NBu₄Br (1.0 mmol).

  • Solvent and Base Addition: Evacuate and backfill the flask with argon three times. Add anhydrous Na₂CO₃ (2.0 mmol) followed by the solvent (e.g., DMF or 1,4-dioxane, 5 mL).

  • Reaction Conditions: Stir the mixture at room temperature or gentle heat (e.g., 60 °C) and monitor the reaction progress by TLC or GC-MS.

  • Work-up: Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of celite. Wash the organic layer with water and brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel.

Protocol 2: C2-Selective Buchwald-Hartwig Amination of this compound

This protocol is based on conditions known to promote C2 amination in related dihalopyridines.[4]

  • Catalyst Pre-formation (Optional but recommended): In a glovebox, to a vial add Pd₂(dba)₃ (0.01 mmol, 1 mol%), a suitable bulky ligand (e.g., Xantphos or a bulky biarylphosphine ligand, 0.02 mmol, 2 mol%), and the base (e.g., Cs₂CO₃ or NaOt-Bu, 1.4 mmol). Add anhydrous toluene or dioxane (2 mL). Stir this mixture for 10 minutes.

  • Reaction Assembly: To a separate reaction vessel, add this compound (1.0 mmol) and the amine (1.2 mmol).

  • Reaction Initiation: Transfer the catalyst slurry to the vessel containing the substrate and amine. Rinse the catalyst vial with additional solvent (1-2 mL) and add to the reaction.

  • Reaction Conditions: Seal the vessel and heat to the desired temperature (e.g., 80-110 °C). Monitor the reaction by TLC or LC-MS.

  • Work-up: After the reaction is complete, cool to room temperature, dilute with an organic solvent like ethyl acetate, and filter through celite. Wash the filtrate with water and brine, dry over Na₂SO₄, and concentrate.

  • Purification: Purify the product via flash column chromatography.

Visualizations

Regioselectivity_Decision_Tree start Starting Material: This compound reaction_type Choose Reaction Type start->reaction_type pd_coupling Palladium Cross-Coupling reaction_type->pd_coupling Pd-cat. snar Nucleophilic Aromatic Substitution (SNAr) reaction_type->snar Nucleophile suzuki Suzuki Coupling pd_coupling->suzuki buchwald Buchwald-Hartwig Amination pd_coupling->buchwald sonogashira Sonogashira Coupling pd_coupling->sonogashira c5_suzuki C5-Selective Conditions: - Ligand-free (Jeffery) - Pd(OAc)2, NBu4Br suzuki->c5_suzuki For C5 c2_suzuki C2-Selective Conditions: - Bulky Phosphine Ligand - Pd(PPh3)4 suzuki->c2_suzuki For C2 c2_buchwald C2-Selective Conditions: - Bulky Ligand (e.g., Xantphos) - Strong Base (e.g., NaOtBu) buchwald->c2_buchwald c2_snar C2 is generally more reactive due to electronic effects. snar->c2_snar

Caption: Decision tree for achieving regioselectivity.

Suzuki_Workflow cluster_prep Reaction Preparation cluster_reaction Reaction cluster_workup Work-up & Purification prep1 1. Add this compound, boronic acid, Pd catalyst, and base to Schlenk flask. prep2 2. Evacuate and backfill with Argon (3x). prep1->prep2 prep3 3. Add degassed solvent. prep2->prep3 react 4. Stir at specified temperature. Monitor by TLC/GC-MS. prep3->react workup1 5. Cool, dilute with organic solvent, and filter through celite. react->workup1 workup2 6. Aqueous wash (water, brine). workup1->workup2 workup3 7. Dry over Na2SO4/MgSO4 and concentrate. workup2->workup3 purify 8. Purify by column chromatography. workup3->purify

Caption: General workflow for Suzuki-Miyaura coupling.

References

Technical Support Center: Catalyst Loading Optimization for 2,5-Dibromopyrimidine Suzuki Coupling

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides detailed troubleshooting advice and frequently asked questions (FAQs) for optimizing catalyst loading in Suzuki-Miyaura cross-coupling reactions involving 2,5-dibromopyrimidine.

Frequently Asked Questions (FAQs)

Q1: What are the main challenges in the Suzuki coupling of this compound?

A1: The primary challenges with this compound are controlling regioselectivity and achieving high yields. The two bromine atoms at the C2 and C5 positions have different reactivities due to the electronic nature of the pyrimidine ring.[1] Achieving selective mono-arylation at either position requires careful optimization of reaction conditions, including catalyst loading.[1] Furthermore, the nitrogen atoms in the pyrimidine ring can coordinate to the palladium catalyst, potentially leading to deactivation or altered reactivity.[2]

Q2: What is a typical starting catalyst loading for the Suzuki coupling of this compound?

A2: For palladium-catalyzed cross-coupling reactions, a typical starting catalyst loading ranges from 1 to 5 mol%.[3] For challenging substrates like dihalogenated pyrimidines, it is often advisable to start at the higher end of this range (e.g., 2-5 mol%) to ensure the reaction initiates effectively.[2] Subsequent optimization can aim to reduce the catalyst loading to improve cost-effectiveness and minimize palladium contamination in the final product.

Q3: How does catalyst loading affect the outcome of the reaction?

A3: Catalyst loading directly impacts the reaction rate and efficiency. Insufficient catalyst may lead to a sluggish or incomplete reaction. Conversely, excessively high catalyst loading can increase the cost and may lead to the formation of palladium black or other inactive species. It can also complicate product purification by increasing residual palladium levels. Optimization is key to finding the minimum catalyst amount that provides a high yield in a reasonable timeframe.

Q4: Which palladium catalysts and ligands are recommended for this reaction?

A4: The choice of catalyst and ligand is crucial. For Suzuki couplings of heteroaryl halides, common and effective catalyst systems include:

  • Pd(PPh₃)₄ (Tetrakis(triphenylphosphine)palladium(0)) : Often used for a variety of Suzuki couplings and can be effective for pyrimidine substrates.[3]

  • Pd₂(dba)₃ with a phosphine ligand : This combination allows for more flexibility. Bulky, electron-rich phosphine ligands like XPhos, SPhos, or RuPhos can be particularly effective for challenging substrates as they promote the oxidative addition step.[2]

  • PdCl₂(dppf) : Another commonly used catalyst with good stability and reactivity.

Q5: What is the role of the base, and which one should I choose?

A5: The base is critical for activating the boronic acid to form a more nucleophilic boronate species, which is essential for the transmetalation step in the catalytic cycle.[4][5] The choice of base can significantly impact the reaction yield.[4] Common bases for Suzuki couplings include:

  • Carbonates : K₂CO₃, Na₂CO₃, Cs₂CO₃

  • Phosphates : K₃PO₄ is often effective in challenging couplings.[4]

  • Fluorides : KF

For pyrimidine substrates, stronger bases like K₃PO₄ or Cs₂CO₃ are often more effective.[2]

Troubleshooting Guide

This section provides specific advice for common experimental issues encountered during the Suzuki coupling of this compound.

Problem: Low or No Product Yield
Possible Cause Troubleshooting Steps
Inactive Catalyst Ensure your palladium catalyst and phosphine ligands are fresh and have been stored under an inert atmosphere to prevent degradation and oxidation.[6] If using a Pd(II) precatalyst (e.g., Pd(OAc)₂), ensure your reaction conditions effectively reduce it to the active Pd(0) species.
Suboptimal Catalyst Loading If the reaction is sluggish, consider increasing the catalyst loading in increments (e.g., from 2 mol% to 5 mol%).
Inappropriate Catalyst/Ligand System For challenging couplings with electron-deficient heteroaryl halides, a standard catalyst like Pd(PPh₃)₄ may not be sufficient. Screen a panel of bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos) with a palladium precursor like Pd₂(dba)₃.[2]
Poor Solvent Choice or Quality Use anhydrous, degassed solvents. Oxygen can deactivate the catalyst.[6] A solvent screen including common choices like 1,4-dioxane, toluene, or DMF (often with a small amount of water) can identify optimal conditions.
Incorrect Base The choice of base is critical.[4] Screen different bases such as K₂CO₃, K₃PO₄, and Cs₂CO₃. K₃PO₄ is often a good choice for challenging substrates.[4]
Low Reaction Temperature The oxidative addition step can be slow. Try increasing the reaction temperature, typically in the range of 80-110 °C.[4] Microwave irradiation can also be effective in accelerating the reaction.[7]
Problem: Formation of Side Products
Side Product Possible Cause & Mitigation
Protodeboronation (Boronic acid replaced by -H) This is a common side reaction, especially with electron-deficient boronic acids.[6] To minimize it, use fresh, high-purity boronic acid, consider milder bases like KF or K₃PO₄, and ensure anhydrous conditions where possible.[6]
Homocoupling (Dimerization of boronic acid) This can be caused by the presence of oxygen. Ensure your reaction is thoroughly degassed and maintained under an inert atmosphere.[4]
Di-substituted Product Formation If mono-substitution is desired, this indicates the reaction is too reactive. Try reducing the equivalents of the boronic acid (e.g., to 1.0-1.1 equivalents), lowering the catalyst loading, or decreasing the reaction temperature.

Data Presentation

The following tables summarize typical starting conditions for catalyst screening and optimization for the mono-Suzuki coupling of this compound.

Table 1: Catalyst System Screening for Mono-Arylation of this compound

Catalyst Precursor (mol%)Ligand (mol%)Base (equivalents)Solvent SystemTemperature (°C)
Pd(PPh₃)₄ (3-5)-K₂CO₃ (2)1,4-Dioxane/H₂O (4:1)90-100
Pd₂(dba)₃ (2)XPhos (4)K₃PO₄ (2)Toluene100
Pd(OAc)₂ (2)SPhos (4)Cs₂CO₃ (2)DMF80-100
PdCl₂(dppf) (3)-Na₂CO₃ (2)1,4-Dioxane/H₂O (4:1)90

Note: These are suggested starting points. Optimization for specific substrates is recommended.

Table 2: Effect of Catalyst Loading on a Model Suzuki Coupling Reaction

Catalyst Loading (mol%)Reaction Time (h)Yield (%)
0.52445
1.01875
2.01292
5.01293

This table represents hypothetical data to illustrate the general trend of catalyst loading optimization. Actual results will vary depending on the specific reactants and conditions.

Experimental Protocols

General Protocol for Catalyst Loading Optimization

This protocol is a starting point and should be optimized for your specific arylboronic acid.

  • Reaction Setup : To an oven-dried Schlenk tube, add this compound (1.0 equiv.), the arylboronic acid (1.1 equiv.), and the base (e.g., K₃PO₄, 2.0 equiv.).

  • Inert Atmosphere : Seal the tube with a septum, then evacuate and backfill with argon or nitrogen. Repeat this cycle three times.

  • Catalyst/Solvent Addition : Under a positive flow of inert gas, add the palladium precursor and ligand (or a pre-catalyst like Pd(PPh₃)₄) at the desired mol%. Add the degassed solvent (e.g., 1,4-dioxane/water 4:1) via syringe.

  • Reaction : Place the sealed tube in a preheated oil bath at the desired temperature (e.g., 100 °C) and stir vigorously.

  • Monitoring : Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.

  • Work-up : After cooling to room temperature, dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Purification : Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.

Visualizations

Suzuki_Catalytic_Cycle Pd0 Pd(0)L₂ (Active Catalyst) OxAdd Oxidative Addition Pd0->OxAdd PdII Ar-Pd(II)L₂-X OxAdd->PdII Transmetal Transmetalation PdII->Transmetal ArPdAr Ar-Pd(II)L₂-Ar' Transmetal->ArPdAr RedElim Reductive Elimination ArPdAr->RedElim RedElim->Pd0 ArAr Product (Ar-Ar') RedElim->ArAr ArX This compound (Ar-X) ArX->OxAdd ArBOH Ar'B(OH)₂ + Base ArBOH->Transmetal Troubleshooting_Workflow Start Low Yield in Suzuki Coupling CheckReagents Check Reagent Quality (Catalyst, Ligand, Solvents, Base) Start->CheckReagents OptimizeConditions Systematic Optimization CheckReagents->OptimizeConditions ScreenCatalyst Screen Catalyst & Ligand OptimizeConditions->ScreenCatalyst ScreenBase Screen Base OptimizeConditions->ScreenBase ScreenSolvent Screen Solvent OptimizeConditions->ScreenSolvent AdjustTemp Adjust Temperature OptimizeConditions->AdjustTemp IncreaseLoading Increase Catalyst Loading OptimizeConditions->IncreaseLoading Success Improved Yield ScreenCatalyst->Success ScreenBase->Success ScreenSolvent->Success AdjustTemp->Success IncreaseLoading->Success Experimental_Workflow Start Start Setup Reaction Setup: Add this compound, boronic acid, and base to flask Start->Setup Inert Establish Inert Atmosphere (Evacuate/Backfill with Ar/N₂) Setup->Inert AddCat Add Catalyst/Ligand and Degassed Solvent Inert->AddCat React Heat and Stir Reaction (e.g., 100°C, 12-24h) AddCat->React Monitor Monitor Progress (TLC/LC-MS) React->Monitor Workup Aqueous Work-up and Extraction Monitor->Workup Reaction Complete Purify Purify by Column Chromatography Workup->Purify End Characterize Product Purify->End

References

Technical Support Center: 2,5-Dibromopyrimidine Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This resource is designed to help you troubleshoot and prevent the formation of homocoupling byproducts in cross-coupling reactions involving 2,5-dibromopyrimidine.

Frequently Asked Questions (FAQs)

Q1: What is homocoupling and why is it a problem in my this compound reactions?

A1: Homocoupling is a common side reaction in palladium-catalyzed cross-coupling chemistry where two molecules of the same coupling partner react with each other. In the context of this compound reactions, you may observe the formation of symmetrical byproducts such as biphenyls (from boronic acids in Suzuki coupling), diynes (from terminal alkynes in Sonogashira coupling), or biaryls from the organotin reagent in Stille coupling. This side reaction is problematic as it consumes your starting materials, reduces the yield of the desired unsymmetrically substituted pyrimidine, and complicates the purification process.

Q2: What are the primary causes of homocoupling?

A2: The main culprits behind homocoupling are generally:

  • Presence of Oxygen: Dissolved oxygen in the reaction mixture can lead to the oxidation of the active Pd(0) catalyst to Pd(II) species, which are known to promote the homocoupling of organometallic reagents, especially boronic acids.[1]

  • Use of Pd(II) Precatalysts: When using a Pd(II) salt like Pd(OAc)₂, it can directly react with the organometallic reagent (e.g., boronic acid) to cause homocoupling before being reduced to the catalytically active Pd(0) state.

  • Suboptimal Reaction Conditions: Factors such as the choice of base, solvent, temperature, and catalyst/ligand system can significantly influence the relative rates of the desired cross-coupling versus the undesired homocoupling pathway.

Q3: How can I minimize homocoupling in my Suzuki coupling reaction with this compound?

A3: To suppress the formation of homocoupling byproducts in Suzuki reactions, consider the following strategies:

  • Rigorous Degassing: Thoroughly degas all solvents and the reaction mixture by sparging with an inert gas like argon or nitrogen, or by using freeze-pump-thaw cycles.[1]

  • Use of Pd(0) Catalysts: Employing a Pd(0) source, such as Pd(PPh₃)₄, can be advantageous as it bypasses the in-situ reduction step that can trigger homocoupling.

  • Ligand Selection: Utilize bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos). These ligands can accelerate the rate-determining oxidative addition and the final reductive elimination steps, thus disfavoring the pathways leading to homocoupling.[2]

  • Appropriate Base and Solvent: The choice of base and solvent is critical. For instance, using K₃PO₄ as a base in a 1,4-dioxane/water solvent system has been shown to be effective in similar systems.[3]

Q4: Are there specific recommendations for preventing homocoupling in Sonogashira couplings with this compound?

A4: Yes. In Sonogashira couplings, the homocoupling of the terminal alkyne (Glaser coupling) is a common side reaction. To minimize this:

  • Strictly Anaerobic Conditions: If a copper co-catalyst is used, it is crucial to maintain an oxygen-free environment to prevent oxidative homocoupling of the alkyne.

  • Amine Base Selection: The choice of amine base can influence the rate of homocoupling. While triethylamine is commonly used, screening other bases may be beneficial.

  • Copper-Free Conditions: In some cases, copper-free Sonogashira conditions can be employed to avoid Glaser coupling, although this may require specific ligands and reaction conditions.

Q5: What about homocoupling in Stille and Buchwald-Hartwig reactions?

A5: In Stille couplings, homocoupling of the organostannane reagent is a major side reaction.[4] This can be minimized by careful selection of the palladium source and ligand, and by ensuring an inert atmosphere. For Buchwald-Hartwig aminations, while homocoupling of the amine is not the primary concern, other side reactions like hydrodehalogenation (replacement of a bromine with hydrogen) can occur.[5] The choice of a strong, non-nucleophilic base and appropriate, bulky ligands is crucial for a successful reaction.[5]

Troubleshooting Guides

Issue 1: Significant formation of homocoupled byproduct in a Suzuki-Miyaura reaction.

This troubleshooting guide will help you diagnose and resolve issues with excessive homocoupling in your Suzuki-Miyaura coupling of this compound.

cluster_issue Troubleshooting Flow start High Homocoupling Observed check_degas Is the reaction rigorously degassed? start->check_degas check_pd_source What is the palladium source? check_degas->check_pd_source Yes solution_degas Implement sparging or freeze-pump-thaw cycles. check_degas->solution_degas No check_ligand Is the ligand optimal? check_pd_source->check_ligand Pd(0) solution_pd0 Switch to a Pd(0) precatalyst (e.g., Pd(PPh3)4). check_pd_source->solution_pd0 Pd(II) check_base_solvent Are the base and solvent appropriate? check_ligand->check_base_solvent Yes solution_ligand Use bulky, electron-rich ligands (e.g., SPhos, XPhos). check_ligand->solution_ligand No solution_conditions Screen alternative bases (e.g., K3PO4) and solvents (e.g., dioxane/water). check_base_solvent->solution_conditions Suboptimal

Caption: Troubleshooting workflow for Suzuki-Miyaura homocoupling.

Issue 2: Low yield and formation of alkyne dimer in Sonogashira coupling.

This guide addresses the common problem of Glaser-type homocoupling in Sonogashira reactions with this compound.

cluster_issue Troubleshooting Flow start Alkyne Homocoupling Observed check_atmosphere Is the reaction under a strictly inert atmosphere? start->check_atmosphere check_copper Is a copper co-catalyst being used? check_atmosphere->check_copper Yes solution_inert Ensure rigorous exclusion of oxygen. check_atmosphere->solution_inert No check_conditions Have different bases or solvents been screened? check_copper->check_conditions No solution_copper_free Consider a copper-free Sonogashira protocol. check_copper->solution_copper_free Yes solution_screening Screen alternative amine bases and solvents. check_conditions->solution_screening No

Caption: Troubleshooting workflow for Sonogashira homocoupling.

Data Presentation

The following tables provide illustrative data on the yields of cross-coupling reactions with substrates similar to this compound. These should be used as a guide for reaction optimization.

Table 1: Illustrative Yields for Suzuki-Miyaura Coupling of Dihalopyrimidines

EntryHalopyrimidineBoronic AcidCatalyst (mol%)LigandBaseSolventTime (h)Yield (%)
12,4-DichloropyrimidinePhenylboronic acidPd(PPh₃)₄ (5)PPh₃K₂CO₃1,4-Dioxane2485
22,4-Dichloropyrimidine4-Methoxyphenylboronic acidPd(dppf)Cl₂ (3)dppfK₂CO₃DME1292
32,5-Dibromo-3-hexylthiophenePhenylboronic acidPd(PPh₃)₄ (4)PPh₃K₃PO₄1,4-Dioxane/H₂O1275
42,5-Dibromo-3-hexylthiophene4-Methylphenylboronic acidPd(PPh₃)₄ (4)PPh₃K₃PO₄1,4-Dioxane/H₂O1280

Data adapted from studies on similar dihaloheterocycles to provide a comparative baseline.[2][6][7]

Table 2: Illustrative Yields for Sonogashira Coupling of Bromopyridines/Pyrimidines

EntryBromo-heterocycleAlkyneCatalyst (mol%)Co-catalyst (mol%)BaseSolventTemp (°C)Yield (%)
12-Amino-3-bromopyridinePhenylacetylenePd(CF₃COO)₂ (2.5)CuI (5)Et₃NDMF10096
22-Amino-3-bromopyridine1-HeptynePd(CF₃COO)₂ (2.5)CuI (5)Et₃NDMF10085
35-Bromopyrimidine derivativePhenylacetylenePd(PPh₃)₂Cl₂ (2)CuI (4)Et₃NTHFRT90

Data adapted from studies on bromopyridines and pyrimidines.[8][9]

Experimental Protocols

Protocol 1: Optimized Suzuki-Miyaura Coupling of this compound

This protocol is adapted from successful methods for dichloropyrimidines and is designed to minimize homocoupling.[10]

Materials:

  • This compound

  • Arylboronic acid (1.1 equivalents)

  • Pd(PPh₃)₄ (3 mol%)

  • Potassium phosphate (K₃PO₄) (2.0 equivalents)

  • 1,4-Dioxane (degassed)

  • Water (degassed)

  • Standard Schlenk line or glovebox equipment

Procedure:

  • Reaction Setup: To an oven-dried Schlenk flask, add this compound (1.0 mmol), the arylboronic acid (1.1 mmol), and K₃PO₄ (2.0 mmol).

  • Inert Atmosphere: Seal the flask and evacuate and backfill with argon or nitrogen three times.

  • Catalyst Addition: Under a positive pressure of inert gas, add Pd(PPh₃)₄ (0.03 mmol).

  • Solvent Addition: Add degassed 1,4-dioxane and water (e.g., 4:1 ratio, 5 mL total volume) via syringe.

  • Reaction: Heat the reaction mixture to 90-100 °C with vigorous stirring.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography.

cluster_workflow Experimental Workflow setup 1. Combine Reactants (this compound, Boronic Acid, Base) inert 2. Establish Inert Atmosphere setup->inert catalyst 3. Add Pd(0) Catalyst inert->catalyst solvent 4. Add Degassed Solvents catalyst->solvent react 5. Heat and Stir solvent->react workup 6. Work-up and Purification react->workup

Caption: General workflow for Suzuki-Miyaura coupling.

Protocol 2: Sonogashira Coupling of this compound with Minimized Homocoupling

This protocol employs standard conditions known to be effective for bromopyridines.[8]

Materials:

  • This compound

  • Terminal alkyne (1.2 equivalents)

  • Pd(PPh₃)₂Cl₂ (2 mol%)

  • Copper(I) iodide (CuI) (4 mol%)

  • Triethylamine (Et₃N) (2.0 equivalents)

  • Anhydrous, degassed THF or DMF

  • Standard Schlenk line or glovebox equipment

Procedure:

  • Reaction Setup: In a Schlenk flask under an inert atmosphere, combine this compound (1.0 mmol), Pd(PPh₃)₂Cl₂ (0.02 mmol), and CuI (0.04 mmol).

  • Solvent and Reagent Addition: Add anhydrous, degassed solvent (5 mL), followed by Et₃N (2.0 mmol) and the terminal alkyne (1.2 mmol) via syringe.

  • Reaction: Stir the reaction mixture at room temperature or heat to 60-80 °C if necessary.

  • Monitoring: Monitor the reaction by TLC or LC-MS.

  • Work-up: Upon completion, dilute the mixture with an organic solvent and wash with aqueous ammonium chloride solution, water, and brine.

  • Purification: Dry the organic layer, concentrate, and purify by column chromatography.

Protocol 3: Buchwald-Hartwig Amination of this compound

This protocol is based on general procedures for the amination of dihalopyridines.[11]

Materials:

  • This compound

  • Amine (1.2 equivalents)

  • Pd₂(dba)₃ (2 mol%)

  • XPhos (4 mol%)

  • Sodium tert-butoxide (NaOtBu) (1.4 equivalents)

  • Anhydrous, degassed toluene or dioxane

  • Standard Schlenk line or glovebox equipment

Procedure:

  • Reaction Setup: In a glovebox or under an inert atmosphere, add this compound (1.0 mmol), Pd₂(dba)₃ (0.02 mmol), XPhos (0.04 mmol), and NaOtBu (1.4 mmol) to a Schlenk flask.

  • Solvent and Amine Addition: Add the anhydrous, degassed solvent (5 mL) followed by the amine (1.2 mmol).

  • Reaction: Seal the flask and heat the mixture to 100-110 °C with vigorous stirring.

  • Monitoring: Monitor the reaction by TLC or GC-MS.

  • Work-up: After cooling, quench the reaction with a saturated aqueous solution of NH₄Cl and extract with an organic solvent.

  • Purification: Wash the combined organic layers, dry, concentrate, and purify by column chromatography.

Signaling Pathways and Logical Relationships

The following diagram illustrates the key steps in a generic palladium-catalyzed cross-coupling cycle and highlights the competing homocoupling pathway.

cluster_cycle Catalytic Cycles cluster_homocoupling Homocoupling Pathway pd0 Pd(0)L_n oxidative_addition Oxidative Addition (Ar-X) pd0->oxidative_addition pd_intermediate Ar-Pd(II)-X(L_n) oxidative_addition->pd_intermediate transmetalation Transmetalation (R-M) pd_intermediate->transmetalation di_organo_pd Ar-Pd(II)-R(L_n) transmetalation->di_organo_pd reductive_elimination Reductive Elimination di_organo_pd->reductive_elimination product Ar-R (Desired Product) reductive_elimination->product product->pd0 pd2 Pd(II) homocoupling_transmetalation 2 x Transmetalation (2 x R-M) pd2->homocoupling_transmetalation homocoupling_intermediate R-Pd(II)-R homocoupling_transmetalation->homocoupling_intermediate homocoupling_re Reductive Elimination homocoupling_intermediate->homocoupling_re homocoupling_re->pd0 Regenerates Pd(0) homocoupling_product R-R (Byproduct) homocoupling_re->homocoupling_product oxygen O2 oxygen->pd2 Oxidizes Pd(0)

Caption: Cross-coupling cycle vs. homocoupling pathway.

References

Technical Support Center: 2,5-Dibromopyrimidine Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 2,5-dibromopyrimidine coupling reactions. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting common issues and providing answers to frequently asked questions encountered during experimental work.

Frequently Asked Questions (FAQs)

Q1: What are the most common types of coupling reactions performed with this compound?

A1: this compound is a versatile building block primarily used in cross-coupling reactions to form carbon-carbon and carbon-heteroatom bonds. The most common reactions include Suzuki-Miyaura, Stille, and Negishi couplings. These reactions are fundamental for constructing complex molecular scaffolds required for pharmaceuticals and advanced materials.[1][2]

Q2: Which bromine atom on this compound is more reactive?

A2: The reactivity of the bromine atoms can be influenced by the specific reaction conditions and the nature of the coupling partners. However, in many cross-coupling reactions, the bromine at the 2-position is often reported to be more reactive than the one at the 5-position due to the electronic effects of the pyrimidine ring.

Q3: My this compound starting material has a slight discoloration. Can I still use it?

A3: Discoloration can be an indication of degradation, potentially through hydrolysis in the presence of moisture.[3] While minor discoloration might not significantly affect all reactions, it is highly recommended to use a fresh, pure sample for optimal and reproducible results.[3] The purity of a discolored sample should be verified by techniques like NMR or LC-MS before use.[3]

Q4: How can I remove palladium catalyst residues from my final product?

A4: Several methods can be employed to remove residual palladium. Filtration through a pad of Celite® or silica gel is a common first step. For more persistent residues, washing the organic layer with an aqueous solution of sodium sulfide or using specialized scavengers like tris(hydroxymethyl)phosphine can be effective.[4]

Troubleshooting Guides

This section provides solutions to common problems encountered during the work-up and execution of this compound coupling reactions.

Low or No Product Yield
Symptom Possible Cause Recommended Solution
Low conversion of starting material Inactive catalyst.Ensure the palladium catalyst is fresh and has been stored under an inert atmosphere. Consider preparing the active Pd(0) species in situ.
Insufficiently degassed reaction mixture.Thoroughly degas all solvents and reagents before use by bubbling with an inert gas (e.g., argon or nitrogen) for an extended period. Maintain a positive pressure of inert gas throughout the reaction.[3]
Poor solubility of reactants.Try a different solvent system. For Suzuki couplings, mixtures like THF/water or dioxane/water are common.[5][6] For highly insoluble substrates, chlorinated aromatic solvents like chlorobenzene may be effective.
Inappropriate base or base strength.The choice of base is critical. For Suzuki reactions, common bases include K₂CO₃, Cs₂CO₃, and K₃PO₄.[5][6] The strength and solubility of the base can significantly impact the reaction rate.
Formation of multiple unexpected products Side reactions are occurring.See the "Common Side Reactions" section below for specific troubleshooting.
Degradation of boronic acid (in Suzuki coupling).Boronic acids can undergo protodeboronation, especially at elevated temperatures. Use fresh boronic acid, or consider converting it to a more stable boronate ester.
Product Purification Challenges
Symptom Possible Cause Recommended Solution
Difficulty separating product from starting material by chromatography Similar polarity of product and starting material.If the starting material is significantly less polar, consider a "catch and release" purification strategy using a functionalized silica gel. Alternatively, recrystallization may be an effective purification method.
Presence of persistent impurities Formation of closely related byproducts.Re-evaluate the reaction conditions to minimize side reactions. A different chromatographic stationary phase (e.g., alumina) or solvent system may improve separation.
Triphenylphosphine oxide contamination Use of triphenylphosphine-based ligands.Triphenylphosphine oxide can often be removed by repeated concentration of the reaction mixture from methanol, which forms volatile (MeO)₃B.[4] Alternatively, it can be precipitated from a cold solution of the reaction mixture.
Common Side Reactions
Side Reaction Possible Cause Recommended Solution
Homocoupling of boronic acid (Suzuki) Presence of oxygen in the reaction mixture.Rigorously degas all reagents and solvents and maintain a strict inert atmosphere.[3]
Protodeboronation (Suzuki) Instability of the boronic acid.Use fresh boronic acid. Running the reaction at a lower temperature for a longer time may help. Using alkyl trifluoroborates as a more stable alternative can also be considered.[7]
Disubstitution Reaction at both bromine positions when monosubstitution is desired.Use a stoichiometric amount of the coupling partner or a slight excess of this compound.[3] Running the reaction at a lower temperature can improve selectivity.[3]
Hydrolysis of halogens Presence of water or hydroxide ions.Ensure all reagents and solvents are anhydrous.[3] Perform the reaction under a dry, inert atmosphere.[3]

Experimental Protocols

General Work-up Procedure for a Suzuki Coupling Reaction
  • Cooling and Quenching: Once the reaction is deemed complete by TLC or LC-MS, cool the reaction mixture to room temperature.

  • Dilution and Extraction: Dilute the mixture with an organic solvent such as ethyl acetate (EtOAc) or dichloromethane (DCM).[8] Wash the organic layer with water and then with brine to remove inorganic salts and water-soluble impurities.[8]

  • Drying and Concentration: Dry the organic layer over an anhydrous drying agent like sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).[8][9] Filter off the drying agent and concentrate the organic solution under reduced pressure to obtain the crude product.[8][9]

  • Purification: Purify the crude product by column chromatography on silica gel, using an appropriate eluent system (e.g., a gradient of hexanes and ethyl acetate) to isolate the pure coupled product.[8][9]

Example Protocol: Monosubstitution Suzuki Coupling

This protocol is a general guideline and may require optimization for specific substrates.

  • Reaction Setup: In a flame-dried Schlenk flask under an argon atmosphere, combine this compound (1.0 mmol), the desired arylboronic acid (1.1 mmol), a palladium catalyst such as Pd(PPh₃)₄ (0.05 mmol), and a base like K₂CO₃ (2.0 mmol).

  • Solvent Addition: Add a degassed solvent mixture, for example, 1,4-dioxane and water (4:1, 10 mL).

  • Reaction: Heat the mixture to 80-90 °C and stir vigorously. Monitor the reaction progress by TLC or LC-MS.

  • Work-up and Purification: Follow the general work-up procedure described above.

Visualized Workflows

G cluster_reaction_setup Reaction Setup cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification A Combine Reactants (this compound, Boronic Acid) B Add Catalyst & Base A->B C Add Degassed Solvent B->C D Heat and Stir under Inert Atmosphere C->D E Monitor Progress (TLC/LC-MS) D->E F Cool and Quench E->F G Dilute and Extract F->G H Dry and Concentrate G->H I Column Chromatography H->I J Characterize Pure Product I->J

Caption: General experimental workflow for a this compound coupling reaction.

G start Low or No Product Yield check_sm Starting Material Consumed? start->check_sm low_conversion Low Conversion check_sm->low_conversion No sm_gone SM Consumed, No Product check_sm->sm_gone Yes troubleshoot_conversion Troubleshoot: - Catalyst Activity - Degassing - Reagent Purity - Temperature/Time low_conversion->troubleshoot_conversion troubleshoot_degradation Troubleshoot: - Side Reactions - Product Stability - Boronic Acid Degradation sm_gone->troubleshoot_degradation

Caption: Troubleshooting decision tree for low-yield coupling reactions.

References

Technical Support Center: Synthesis of 2,5-Dibromopyrimidine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed to assist researchers, scientists, and drug development professionals in overcoming challenges associated with the synthesis of 2,5-dibromopyrimidine, with a particular focus on addressing low conversion rates.

Troubleshooting Guide

This guide provides solutions to common problems encountered during the synthesis of this compound.

Issue 1: Low Overall Yield in Two-Step Synthesis from 2-Aminopyrimidine

  • Question: I am following a two-step protocol starting from 2-aminopyrimidine (bromination followed by Sandmeyer reaction) and my overall yield is significantly lower than expected. What are the potential causes and how can I improve it?

  • Answer: Low yields in this multi-step synthesis can arise from issues in either the initial bromination or the subsequent Sandmeyer reaction. A systematic approach to troubleshooting is recommended.

    • Bromination Step:

      • Side Reactions: A common side reaction is the formation of the major impurity, 2-amino-3,5-dibromopyridine.[1] To minimize this, careful control of reaction conditions is crucial.

      • Reagent Quality: Ensure the purity of your 2-aminopyrimidine and the brominating agent (e.g., N-Bromosuccinimide - NBS). Impurities can lead to undesired side products.

      • Reaction Conditions: The choice of solvent and temperature can significantly impact the selectivity and yield. For instance, bromination of activated pyridines with bromine is often carried out in polar protic solvents like water or ethanol.[1]

    • Sandmeyer Reaction Step:

      • Diazonium Salt Instability: The intermediate diazonium salt can be unstable. It is critical to maintain low temperatures (typically 0-5 °C) during its formation and subsequent reaction.

      • Copper Catalyst: The success of the Sandmeyer reaction often depends on the quality and form of the copper(I) bromide catalyst. Ensure it is freshly prepared or properly stored to maintain its activity.

      • Incomplete Reaction: Monitor the reaction progress using Thin Layer Chromatography (TLC) to ensure it has gone to completion. Extended reaction times or slight temperature adjustments may be necessary.

Issue 2: Low Conversion in the Sandmeyer Reaction of 2-Amino-5-bromopyrimidine

  • Question: My bromination of 2-aminopyrimidine to 2-amino-5-bromopyrimidine works well, but I am struggling with the subsequent Sandmeyer reaction, resulting in a low yield of this compound. How can I optimize this step?

  • Answer: The Sandmeyer reaction is a powerful tool but can be sensitive to reaction conditions. Here are key parameters to optimize:

    • Temperature Control: This is one of the most critical factors. The diazotization (formation of the diazonium salt) should be carried out at low temperatures (-5 to 15 °C) to prevent decomposition.[2]

    • Acid Concentration: The concentration of the hydrobromic acid used is important. A 40% mass percentage concentration has been reported to be effective.[3]

    • Catalyst and Reagents: The molar ratio of 2-amino-5-bromopyrimidine to cuprous bromide can be optimized; ratios of 1:1.2 to 1:1.5 have been suggested.[3] Using bromine instead of a conventional copper halide like CuBr has also been shown to be an effective modification.[1]

    • Order of Addition: Slow, dropwise addition of the sodium nitrite solution to the acidic solution of the amine is crucial to control the reaction rate and temperature.

Issue 3: Difficulty in Product Purification

  • Question: I have obtained a crude product, but I am facing challenges in purifying this compound from byproducts. What are the recommended purification methods?

  • Answer: Proper purification is essential to obtain high-purity this compound. The following methods can be employed:

    • Recrystallization: This is a common and effective method for purifying solid organic compounds. Ethanol is a suitable solvent for the recrystallization of 2-amino-5-bromopyrimidine.[2]

    • Column Chromatography: For separating mixtures with similar polarities, silica gel column chromatography can be very effective. The choice of eluent will depend on the specific impurities present.

    • Precipitation: The product can sometimes be isolated by precipitation from the reaction mixture by adding a non-solvent, such as water.[4]

    • Distillation: Underpressure distillation can be used for purification if the product is a liquid or a low-melting solid.[2]

Frequently Asked Questions (FAQs)

  • Q1: What is a typical yield for the synthesis of this compound?

    • A1: The yield can vary significantly depending on the synthetic route and optimization of reaction conditions. For the conversion of 5-bromo-2-chloropyrimidine to this compound using hydrogen bromide in glacial acetic acid, a yield of 62% has been reported.[4] A two-step process from 2-aminopyridine involving bromination and a modified Sandmeyer reaction has been reported to achieve a total yield of approximately 83%.[1]

  • Q2: What are some common brominating agents for pyrimidines?

    • A2: Besides molecular bromine (Br₂), N-Bromosuccinimide (NBS) is a widely used and often milder alternative. Other reagents like 1,3-dibromo-5,5-dimethylhydantoin (DBH) have also been successfully employed for the bromination of pyrimidine derivatives.[5]

  • Q3: How can I monitor the progress of my reaction?

    • A3: Thin Layer Chromatography (TLC) is a quick and effective way to monitor the consumption of starting materials and the formation of the product. This allows you to determine the optimal reaction time and prevent the formation of degradation products from prolonged reaction times.

Quantitative Data Summary

Starting MaterialKey ReagentsSolventTemperature (°C)TimeProductYield (%)
5-Bromo-2-chloropyrimidine33% HBrGlacial Acetic Acid30 then boiling1.5 hoursThis compound62
2-AminopyrimidineAcetic Anhydride, BromineNot specified20-25 then 45-552-3 hours2-Amino-5-bromopyrimidineNot specified
2-Amino-5-bromopyrimidineHBr, NaNO₂, CuBrWater-5 to 152-5 hoursThis compound55-64
2-AminopyrimidineNBSNot specifiedNot specifiedNot specified2-Amino-5-bromopyrimidine~90
2-Amino-5-bromopyrimidineHBr, NaNO₂, BromineWaterNot specifiedNot specifiedThis compound~93

Experimental Protocols

Protocol 1: Synthesis of this compound from 5-Bromo-2-chloropyrimidine [4]

  • Reaction Setup: Suspend 67.5 g of 5-bromo-2-chloropyrimidine in 450 ml of a 33% by weight solution of hydrogen bromide in glacial acetic acid in a suitable reaction flask.

  • Reaction: Heat the suspension at 30 °C for 1 hour, and then increase the temperature to the boiling point for 0.5 hours.

  • Work-up: Concentrate the mixture in vacuo. Pour the resulting suspension into a 5-fold amount of water.

  • Isolation: Filter the solid obtained and dry it to yield this compound.

  • Purification: The crude product can be purified by standard methods such as recrystallization or column chromatography.

Protocol 2: Two-Step Synthesis of this compound from 2-Aminopyridine

Step A: Bromination of 2-Aminopyridine to 2-Amino-5-bromopyrimidine [1]

  • Reaction Setup: In a suitable reaction vessel, dissolve 2-aminopyridine in an appropriate solvent.

  • Bromination: Add N-bromosuccinimide (NBS) portion-wise to the solution while maintaining the temperature. The reaction progress should be monitored by TLC.

  • Work-up and Isolation: Upon completion, quench the reaction and isolate the crude 2-amino-5-bromopyrimidine.

  • Purification: Purify the crude product by recrystallization from ethanol.

Step B: Sandmeyer Reaction of 2-Amino-5-bromopyrimidine [2]

  • Diazotization: In a three-necked flask equipped with a stirrer and thermometer, dissolve 2-amino-5-bromopyrimidine in a 40% hydrobromic acid solution. Cool the mixture to -5 °C in an ice-salt bath. Slowly add a saturated solution of sodium nitrite dropwise, ensuring the temperature does not exceed 0 °C.

  • Sandmeyer Reaction: In a separate flask, prepare a solution of cuprous bromide in hydrobromic acid. Slowly add the cold diazonium salt solution to the cuprous bromide solution while maintaining a low temperature.

  • Reaction Completion: Stir the reaction mixture for a few hours at low temperature and then allow it to warm to room temperature.

  • Work-up and Isolation: Neutralize the reaction mixture with a sodium hydroxide solution to a pH of 7-8. The product can then be isolated by extraction with an organic solvent followed by removal of the solvent under reduced pressure.

  • Purification: The crude this compound can be purified by underpressure distillation.

Troubleshooting Workflow

Troubleshooting_Workflow start Low Conversion of This compound check_step Identify Problematic Step: Bromination or Sandmeyer? start->check_step bromination_issue Issue in Bromination Step check_step->bromination_issue Bromination sandmeyer_issue Issue in Sandmeyer Step check_step->sandmeyer_issue Sandmeyer check_bromination_sm Check Purity of 2-Aminopyrimidine & NBS bromination_issue->check_bromination_sm check_bromination_conditions Review Reaction Conditions: Temp, Solvent, Stoichiometry bromination_issue->check_bromination_conditions analyze_byproducts Analyze for Byproducts: e.g., 2-amino-3,5-dibromopyridine bromination_issue->analyze_byproducts optimize_bromination Optimize Bromination: - Use pure reagents - Adjust temp/solvent - Fine-tune stoichiometry check_bromination_sm->optimize_bromination check_bromination_conditions->optimize_bromination analyze_byproducts->optimize_bromination check_temp Verify Temperature Control: - Diazotization at 0-5°C - Reaction below 15°C sandmeyer_issue->check_temp check_reagents Check Reagent Quality & Ratio: - Fresh CuBr - HBr concentration - Amine:CuBr ratio sandmeyer_issue->check_reagents check_addition Review NaNO2 Addition: - Slow, dropwise addition? sandmeyer_issue->check_addition optimize_sandmeyer Optimize Sandmeyer: - Strict temperature control - Use fresh catalyst - Controlled addition rate check_temp->optimize_sandmeyer check_reagents->optimize_sandmeyer check_addition->optimize_sandmeyer

Caption: Troubleshooting workflow for low conversion in this compound synthesis.

References

Validation & Comparative

A Comparative Guide to Confirming the Structure of 2,5-Dibromopyrimidine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the unequivocal structural confirmation of novel compounds is a cornerstone of rigorous scientific practice. 2,5-Dibromopyrimidine serves as a versatile scaffold in the synthesis of a wide array of biologically active molecules, particularly as kinase inhibitors.[1][2][3][4][5] The precise substitution pattern on the pyrimidine ring is critical to a compound's biological activity and intellectual property claims. This guide provides a comparative overview of the primary analytical techniques used to confirm the structure of this compound derivatives, complete with experimental protocols and data interpretation.

Comparison of Analytical Techniques for Structural Elucidation

The definitive structural confirmation of this compound derivatives relies on a combination of spectroscopic and crystallographic techniques. The most powerful of these are Nuclear Magnetic Resonance (NMR) spectroscopy, single-crystal X-ray crystallography, and Mass Spectrometry (MS). Each technique provides unique and complementary information.

TechniqueInformation ProvidedSample RequirementsThroughput
NMR Spectroscopy Detailed information on the chemical environment, connectivity, and spatial relationships of atoms.5-10 mg of purified compound dissolved in a deuterated solvent.High
X-ray Crystallography Unambiguous 3D molecular structure, including bond lengths, bond angles, and stereochemistry.A single, high-quality crystal (typically >0.1 mm in all dimensions).Low to Medium
Mass Spectrometry Precise molecular weight and information on molecular formula and fragmentation patterns.Microgram to nanogram quantities of the sample.High

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the routine structural elucidation of organic molecules in solution. Both ¹H and ¹³C NMR are essential for confirming the structure of this compound derivatives.

Experimental Protocol: ¹H and ¹³C NMR
  • Sample Preparation: Accurately weigh 5-10 mg of the purified this compound derivative and dissolve it in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean NMR tube.

  • Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a spectrometer (e.g., 400 or 500 MHz). For ¹H NMR, standard parameters are typically used. For ¹³C NMR, a proton-decoupled experiment is standard.

  • Data Processing: Process the raw data (Fourier transformation, phase correction, and baseline correction) to obtain the final spectra. Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., TMS).

Data Presentation: NMR Data for a 2,5-Disubstituted Pyridine Analog

As a proxy for this compound, the following table presents typical ¹H and ¹³C NMR chemical shifts for the closely related 2,5-dibromopyridine. The pyrimidine ring will exhibit analogous patterns, with the chemical shifts influenced by the greater deshielding effect of the two nitrogen atoms.

Atom ¹H Chemical Shift (ppm) ¹³C Chemical Shift (ppm)
H-3~7.8~130
H-4~7.2~125
H-6~8.4~150
C-2-~145
C-5-~120

Note: Data is illustrative and based on typical values for 2,5-disubstituted pyridines. Actual values for a this compound derivative will vary based on the specific substituents and solvent used.

Single-Crystal X-ray Crystallography

For an unambiguous determination of the three-dimensional molecular structure, single-crystal X-ray crystallography is the gold standard. This technique provides precise atomic coordinates, allowing for the definitive confirmation of connectivity, bond lengths, bond angles, and stereochemistry.

Experimental Protocol: X-ray Crystallography
  • Crystal Growth: Grow a single crystal of the this compound derivative of suitable size and quality (typically >0.1 mm in all dimensions). This is often the most challenging step and may require screening various solvents and crystallization techniques (e.g., slow evaporation, vapor diffusion).

  • Data Collection: Mount the crystal on a diffractometer and collect diffraction data at a low temperature (e.g., 100 K) using a monochromatic X-ray source.

  • Structure Solution and Refinement: Process the diffraction data and solve the crystal structure using specialized software. The resulting electron density map is used to build and refine a model of the molecule.

Data Presentation: Illustrative Crystallographic Data for a Substituted Pyrimidine

While a crystal structure for this compound is not publicly available, the following table provides an example of the type of data obtained from an X-ray crystallographic analysis of a substituted pyrimidine derivative.

Parameter Value
Crystal systemMonoclinic
Space groupP2₁/c
a (Å)8.5
b (Å)12.1
c (Å)9.8
β (°)105.2
Volume (ų)970

Note: This data is for illustrative purposes and does not represent this compound.

Mass Spectrometry (MS)

Mass spectrometry is a highly sensitive technique that provides the exact molecular weight of a compound, which is crucial for confirming its molecular formula. The fragmentation pattern observed in the mass spectrum also offers valuable structural clues.

Experimental Protocol: Electron Ionization Mass Spectrometry (EI-MS)
  • Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography.

  • Ionization: Bombard the sample with a high-energy electron beam to generate a molecular ion (M⁺) and various fragment ions.

  • Mass Analysis: Separate the ions based on their mass-to-charge ratio (m/z).

  • Detection: Detect the abundance of each ion to generate a mass spectrum.

Data Presentation: Expected Fragmentation of this compound

For this compound, the mass spectrum would be expected to show a characteristic isotopic pattern for the molecular ion due to the presence of two bromine atoms (⁷⁹Br and ⁸¹Br isotopes are in an approximate 1:1 ratio).[6][7] The expected fragmentation would involve the loss of bromine atoms and potentially the pyrimidine ring's cleavage.[8][9]

Ion m/z (relative to M⁺) Expected Observation
[M]⁺MMolecular ion with a characteristic M, M+2, M+4 pattern.
[M-Br]⁺M - 79/81Loss of a bromine atom.
[M-2Br]⁺M - 158/160/162Loss of both bromine atoms.
Pyrimidine fragments< M-162Various smaller fragments from the cleavage of the pyrimidine ring.

Mandatory Visualizations

G cluster_synthesis Synthesis & Purification cluster_analysis Structural Analysis cluster_confirmation Confirmation start Synthesized Derivative purification Purification start->purification nmr NMR Spectroscopy (¹H, ¹³C) purification->nmr ms Mass Spectrometry purification->ms xray X-ray Crystallography (if single crystal) purification->xray confirmed Structure Confirmed nmr->confirmed ms->confirmed xray->confirmed

General workflow for the structural confirmation of a synthesized compound.

Many 2,5-disubstituted pyrimidine derivatives are designed as kinase inhibitors, targeting signaling pathways implicated in diseases such as cancer. A prominent example is the inhibition of the Epidermal Growth Factor Receptor (EGFR) signaling pathway.[1][2][3][4][5][10][11][12][13][14]

EGFR_Pathway EGF EGF EGFR EGFR EGF->EGFR Binds P1 P P2 P RAS RAS P1->RAS Activates P3 P P4 P RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Angiogenesis ERK->Proliferation Inhibitor Pyrimidine Derivative (e.g., EGFR Inhibitor) Inhibitor->EGFR Inhibits Autophosphorylation

Simplified EGFR signaling pathway and the inhibitory action of pyrimidine derivatives.

References

A Comparative Guide to the Reactivity of 2,5-Dibromopyrimidine and 2,5-Dichloropyrimidine for Drug Discovery and Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the chemical reactivity of 2,5-dibromopyrimidine and 2,5-dichloropyrimidine, two common building blocks in the synthesis of novel therapeutic agents. Understanding the nuanced differences in their reactivity is crucial for efficient reaction design, optimization, and the strategic construction of compound libraries. This document summarizes their performance in key palladium-catalyzed cross-coupling reactions, supported by established chemical principles and illustrative experimental data.

General Reactivity Principles

In the realm of palladium-catalyzed cross-coupling reactions, the reactivity of aryl halides is predominantly governed by the strength of the carbon-halogen (C-X) bond. The generally accepted order of reactivity is I > Br > Cl > F.[1][2] This trend is inversely correlated with the C-X bond dissociation energy, meaning that weaker bonds are more readily cleaved during the oxidative addition step of the catalytic cycle, which is often rate-determining.[1][2]

Based on this principle, This compound is inherently more reactive than 2,5-dichloropyrimidine . The weaker carbon-bromine bond in this compound allows for more facile oxidative addition of the palladium catalyst, generally leading to faster reaction times and milder reaction conditions compared to its chlorinated analog.

The position of the halogen on the pyrimidine ring also influences reactivity. For dihalopyrimidines, the general order of reactivity is C4/C6 > C2 > C5.[1][3] However, this can be influenced by the specific reaction conditions and the electronic nature of the substituents.

Comparative Reactivity in Cross-Coupling Reactions

The enhanced reactivity of this compound offers distinct advantages in common C-C and C-N bond-forming reactions. Below is a comparative summary of their expected performance in several widely used transformations.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a versatile method for forming C-C bonds. The higher reactivity of the C-Br bond makes this compound the preferred substrate for milder and more efficient couplings.

FeatureThis compound2,5-Dichloropyrimidine
Relative Reactivity HigherLower
Typical Reaction Temp. Room temperature to moderate heat (e.g., 80 °C)Generally requires higher temperatures (e.g., >100 °C)
Catalyst Loading Can often be achieved with lower catalyst loadingMay require higher catalyst loading or more specialized catalysts
Reaction Time Generally shorterTypically longer
Selectivity Mono-substitution can be achieved with careful control of stoichiometry.[1]C5-selective coupling has been achieved under specific ligand-free conditions.[4]

Experimental Protocol: Suzuki-Miyaura Coupling of 2,5-Dihalopyrimidine

A general procedure for the mono-arylation of a 2,5-dihalopyrimidine is as follows:

  • To a dried Schlenk flask, add the 2,5-dihalopyrimidine (1.0 equiv.), the desired arylboronic acid (1.1 equiv.), and a base such as K₂CO₃ (2.0 equiv.).

  • The flask is evacuated and backfilled with an inert gas (e.g., argon or nitrogen) three times.

  • Add the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%) and a degassed solvent mixture (e.g., 4:1 1,4-dioxane/water).[1]

  • The reaction mixture is heated to the desired temperature (e.g., 80-100 °C) and stirred vigorously.

  • The reaction progress is monitored by TLC or LC-MS.

  • Upon completion, the reaction is cooled to room temperature, diluted with an organic solvent (e.g., ethyl acetate), and washed with water and brine.

  • The organic layer is dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography on silica gel.

Logical Relationship: Reactivity in Suzuki Coupling

cluster_0 Reactivity Determinants cluster_1 Substrate Comparison cluster_2 Reaction Outcome C-X_Bond_Strength C-X Bond Strength (C-Br < C-Cl) Reactivity_Order General Reactivity I > Br > Cl C-X_Bond_Strength->Reactivity_Order Dibromo This compound Reactivity_Order->Dibromo More Reactive Dichloro 2,5-Dichloropyrimidine Reactivity_Order->Dichloro Less Reactive Conditions Milder Conditions (Lower Temp, Shorter Time) Dibromo->Conditions Efficiency Higher Reaction Efficiency Dibromo->Efficiency

Caption: Relative reactivity of dihalopyrimidines in Suzuki coupling.

Buchwald-Hartwig Amination

For the formation of C-N bonds, this compound's higher reactivity allows for amination under more benign conditions. This is particularly advantageous when working with sensitive or volatile amines.

FeatureThis compound2,5-Dichloropyrimidine
Relative Reactivity HigherLower
Typical Reaction Temp. 80-110 °COften requires higher temperatures or more active catalysts
Ligand Choice A broader range of phosphine ligands can be effective.Often requires bulky, electron-rich ligands to facilitate C-Cl bond activation.
Selectivity Regioselectivity can be challenging and is dependent on the ligand and reaction conditions.[1]Selective mono-amination can be achieved with careful optimization.[5]

Experimental Protocol: Buchwald-Hartwig Amination of 2,5-Dihalopyrimidine

A general procedure for the mono-amination of a 2,5-dihalopyrimidine is as follows:

  • In a glovebox, a dried Schlenk flask is charged with the 2,5-dihalopyrimidine (1.0 equiv.), the palladium catalyst (e.g., Pd₂(dba)₃, 1-2 mol%), the phosphine ligand (e.g., XPhos, 2-4 mol%), and a base (e.g., NaOt-Bu, 1.2-1.5 equiv.).

  • The flask is sealed, removed from the glovebox, and an anhydrous, degassed solvent (e.g., toluene or dioxane) is added via syringe, followed by the amine (1.1-1.2 equiv.).

  • The reaction mixture is heated to the desired temperature (e.g., 80-110 °C) with vigorous stirring.

  • The reaction is monitored by TLC or LC-MS.

  • Upon completion, the reaction is cooled to room temperature and quenched with a saturated aqueous solution of NH₄Cl.

  • The mixture is extracted with an organic solvent, and the combined organic layers are washed with brine, dried, and concentrated.

  • The crude product is purified by column chromatography.

Experimental Workflow: Buchwald-Hartwig Amination

Start Start: 2,5-Dihalopyrimidine, Amine Reagents Add Pd Catalyst, Ligand, and Base Start->Reagents Solvent Add Degassed Solvent Reagents->Solvent Reaction Heat and Stir (80-110 °C) Solvent->Reaction Monitor Monitor Progress (TLC/LC-MS) Reaction->Monitor Workup Aqueous Workup and Extraction Monitor->Workup Purification Column Chromatography Workup->Purification Product Product: 2-Amino-5-halopyrimidine Purification->Product Pd0 Pd(0) Catalyst OxAdd Oxidative Addition Pd0->OxAdd ArX Ar-X (Dihalopyrimidine) ArX->OxAdd PdII Ar-Pd(II)-X OxAdd->PdII Transmetal Transmetalation PdII->Transmetal Nu Nucleophile (Boronic Acid, Amine, etc.) Nu->Transmetal PdII_Nu Ar-Pd(II)-Nu Transmetal->PdII_Nu RedElim Reductive Elimination PdII_Nu->RedElim RedElim->Pd0 Product Ar-Nu (Product) RedElim->Product

References

A Comparative Spectroscopic Analysis of 2,5-Dibromopyrimidine and Its Arylated Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, a detailed understanding of the spectroscopic characteristics of key chemical building blocks and their reaction products is paramount. This guide provides a comprehensive spectroscopic comparison of 2,5-dibromopyrimidine and its arylated products derived from Suzuki and Stille coupling reactions. All quantitative data is summarized in clear, comparative tables, and detailed experimental protocols are provided. Visual diagrams generated using Graphviz illustrate the reaction pathways and experimental workflows, adhering to specified formatting for clarity and contrast.

Introduction to this compound and Its Reactivity

This compound is a versatile heterocyclic compound widely utilized in organic synthesis. Its two bromine atoms at positions 2 and 5 of the pyrimidine ring offer differential reactivity, making it a valuable precursor for the synthesis of a diverse range of substituted pyrimidines. These derivatives are of significant interest in medicinal chemistry due to the prevalence of the pyrimidine scaffold in numerous biologically active molecules. Common reactions of this compound include nucleophilic aromatic substitution and palladium-catalyzed cross-coupling reactions, such as the Suzuki and Stille couplings, which allow for the introduction of various aryl, heteroaryl, or alkyl groups.

Spectroscopic Data Comparison

The following tables summarize the key spectroscopic data for this compound and two of its representative arylated products: 5-bromo-2-phenylpyrimidine and 2-bromo-5-(4-methoxyphenyl)pyrimidine.

Table 1: ¹H NMR Spectroscopic Data (400 MHz, CDCl₃)

CompoundChemical Shift (δ, ppm)MultiplicityAssignment
This compound 8.68sH-4, H-6
5-Bromo-2-phenylpyrimidine 8.81sH-4, H-6
8.37mPhenyl H (ortho)
7.46mPhenyl H (meta, para)
2-Bromo-5-(4-methoxyphenyl)pyrimidine 8.75sH-4, H-6
7.50d, J = 8.8 HzAr-H (ortho to OMe)
6.99d, J = 8.8 HzAr-H (meta to OMe)
3.87s-OCH₃

Table 2: ¹³C NMR Spectroscopic Data (100 MHz, CDCl₃)

CompoundChemical Shift (δ, ppm)Assignment
This compound Data not available
5-Bromo-2-phenylpyrimidine 162.7, 158.7, 137.2, 130.8, 128.9, 128.6, 119.5Pyrimidine & Phenyl carbons
2-Bromo-5-(4-methoxyphenyl)pyrimidine Data not available

Table 3: FT-IR Spectroscopic Data (cm⁻¹)

CompoundKey Peaks (cm⁻¹)Assignment
This compound Data not available
5-Bromo-2-phenylpyrimidine ~3050, 1550, 1450, 760, 690C-H (aromatic), C=N, C=C, C-Br, Phenyl ring bending
2-Bromo-5-(4-methoxyphenyl)pyrimidine ~2960, 1610, 1515, 1250, 830C-H (aromatic, -OCH₃), C=N, C=C, C-O, p-disubstituted benzene

Table 4: Mass Spectrometry Data (EI)

CompoundMolecular Ion (m/z)Key Fragments (m/z)
This compound 236, 238, 240 (M⁺, M⁺+2, M⁺+4)157, 159 (M-Br)⁺, 78 (C₄H₂N₂)⁺
5-Bromo-2-phenylpyrimidine [1]234, 236 (M⁺, M⁺+2)155 (M-Br)⁺, 128, 102
2-Bromo-5-(4-methoxyphenyl)pyrimidine 264, 266 (M⁺, M⁺+2)185 (M-Br)⁺, 157, 142

Experimental Protocols

General Procedure for Spectroscopic Analysis
  • ¹H and ¹³C NMR: Spectra were recorded on a 400 MHz spectrometer using deuterated chloroform (CDCl₃) as the solvent and tetramethylsilane (TMS) as the internal standard.

  • FT-IR: Spectra were obtained using a potassium bromide (KBr) pellet method or as a thin film.

  • Mass Spectrometry: Electron ionization (EI) mass spectra were recorded on a mass spectrometer with an ionization energy of 70 eV.

Synthesis of 5-Bromo-2-phenylpyrimidine (Suzuki Coupling)

This protocol is a representative procedure for the Suzuki coupling of this compound.

Suzuki_Coupling reagents This compound Phenylboronic Acid Pd(PPh₃)₄ K₂CO₃ solvent Toluene/Ethanol/Water reagents->solvent Dissolve reaction Reflux, 80°C, 12h solvent->reaction Heat workup Aqueous Workup Extraction with EtOAc reaction->workup purification Column Chromatography workup->purification product 5-Bromo-2-phenylpyrimidine purification->product

Suzuki Coupling Workflow

Procedure:

  • To a round-bottom flask, add this compound (1.0 mmol), phenylboronic acid (1.2 mmol), tetrakis(triphenylphosphine)palladium(0) (0.05 mmol), and potassium carbonate (2.0 mmol).

  • Add a 4:1:1 mixture of toluene, ethanol, and water (10 mL).

  • The mixture is degassed with argon for 15 minutes.

  • The reaction is then heated to 80°C and stirred for 12 hours.

  • After cooling to room temperature, the mixture is diluted with water and extracted with ethyl acetate.

  • The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography on silica gel to afford 5-bromo-2-phenylpyrimidine.

Synthesis of 2-Bromo-5-(4-methoxyphenyl)pyrimidine (Stille Coupling)

This protocol is a representative procedure for the Stille coupling of this compound.

Stille_Coupling reagents This compound Tributyl(4-methoxyphenyl)stannane Pd(PPh₃)₄ solvent Anhydrous Toluene reagents->solvent Dissolve reaction Reflux, 110°C, 16h solvent->reaction Heat workup Aqueous KF Workup Extraction with EtOAc reaction->workup purification Column Chromatography workup->purification product 2-Bromo-5-(4-methoxyphenyl)pyrimidine purification->product

Stille Coupling Workflow

Procedure:

  • In a flame-dried Schlenk flask under an argon atmosphere, dissolve this compound (1.0 mmol) and tetrakis(triphenylphosphine)palladium(0) (0.05 mmol) in anhydrous toluene (10 mL).

  • Add tributyl(4-methoxyphenyl)stannane (1.1 mmol) via syringe.

  • The reaction mixture is heated to 110°C and stirred for 16 hours.

  • After cooling, the reaction is quenched with a saturated aqueous solution of potassium fluoride (KF) and stirred for 30 minutes.

  • The mixture is filtered through Celite, and the filtrate is extracted with ethyl acetate.

  • The organic layer is washed with brine, dried over anhydrous magnesium sulfate, and concentrated.

  • The crude product is purified by column chromatography to yield 2-bromo-5-(4-methoxyphenyl)pyrimidine.

Signaling Pathway and Logical Relationship Diagram

The following diagram illustrates the general palladium-catalyzed cross-coupling cycle for the arylation of this compound.

Cross_Coupling_Cycle Pd0 Pd(0)L₂ PdII_Br R-Pd(II)L₂(Br) Pd0->PdII_Br Oxidative Addition PdII_Ar R-Pd(II)L₂(Ar) PdII_Br->PdII_Ar Transmetalation PdII_Ar->Pd0 Product R-Ar PdII_Ar->Product Reductive Elimination Reactant R-Br Reactant->PdII_Br Organometallic Ar-M Organometallic->PdII_Br

Palladium Cross-Coupling Cycle

This guide provides a foundational spectroscopic comparison and synthetic overview for this compound and its arylated derivatives. The presented data and protocols serve as a valuable resource for researchers in the design and characterization of novel pyrimidine-based compounds.

References

Comparative study of catalysts for 2,5-Dibromopyrimidine coupling

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to Catalysts for 2,5-Dibromopyrimidine Coupling Reactions

For Researchers, Scientists, and Drug Development Professionals

The strategic functionalization of the pyrimidine core is a cornerstone in the synthesis of a vast array of pharmaceuticals and functional materials. Among the various pyrimidine synthons, this compound presents a versatile platform for introducing molecular complexity through transition metal-catalyzed cross-coupling reactions. The selection of an appropriate catalyst and reaction conditions is paramount to achieving desired outcomes in terms of yield, regioselectivity, and reaction efficiency.

This guide provides an objective comparison of palladium-based catalytic systems for the Suzuki-Miyaura, Buchwald-Hartwig, and Stille coupling reactions of this compound, supported by experimental data and detailed protocols to aid researchers in their synthetic endeavors.

Catalyst Performance in this compound Coupling Reactions

The reactivity of the two bromine atoms on the this compound ring is electronically distinct. The pyrimidine ring's electron-deficient nature generally enhances the reactivity of the attached halogens.[1] The relative reactivity of the C2-Br and C5-Br bonds can be influenced by the choice of catalyst, ligand, and base.[1] For dihalopyrimidines, the general reactivity order is often C4/C6 > C2 > C5, although this can be altered by specific reaction conditions.[1]

Table 1: Comparative Performance of Catalysts in Coupling Reactions with this compound

Coupling ReactionCatalyst SystemLigandBaseSolventTemp. (°C)Time (h)Yield (%)Regioselectivity
Suzuki-Miyaura Pd(PPh₃)₄ (5 mol%)PPh₃K₂CO₃1,4-Dioxane/H₂O80-100VariesGoodMono-substitution requires careful control; regioselectivity can be influenced by the catalyst and substrate.[1]
Buchwald-Hartwig Pd(OAc)₂ or Pd₂(dba)₃Bulky Phosphine (e.g., XPhos, SPhos)NaOt-BuToluene/Dioxane80-110VariesGood-HighChemoselectivity is crucial; conditions can be tuned for mono-amination.[2][3]
Stille Pd(PPh₃)₄ (5 mol%)PPh₃-Anhydrous DMF100VariesGoodRegioselectivity is dependent on reaction conditions; preferential reaction at C2 is possible.[1]

Note: "Good" and "High" yields are based on qualitative descriptions in the cited literature and may vary depending on the specific coupling partners and reaction scale.

Experimental Protocols

Suzuki-Miyaura Coupling

This protocol describes a general procedure for the mono-arylation of this compound.

Materials:

  • This compound

  • Arylboronic acid

  • Pd(PPh₃)₄

  • Potassium carbonate (K₂CO₃)

  • 1,4-Dioxane

  • Water

  • Inert gas (Argon or Nitrogen)

  • Schlenk flask

Procedure:

  • To a dry Schlenk flask, add this compound (1.0 mmol), the desired arylboronic acid (1.2 mmol), and potassium carbonate (2.0 mmol).[1]

  • Evacuate the flask and backfill with an inert gas. Repeat this cycle three times.[4]

  • Add the palladium catalyst, Pd(PPh₃)₄ (0.05 mmol, 5 mol%).[1]

  • Introduce a degassed 4:1 mixture of 1,4-dioxane and water (10 mL) via syringe.[4]

  • Heat the reaction mixture to 80-100 °C with vigorous stirring.[4]

  • Monitor the reaction progress by an appropriate technique (e.g., TLC or GC-MS).

  • Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to afford the mono-arylated product.[4]

Buchwald-Hartwig Amination

This protocol provides a general method for the C-N bond formation with this compound.

Materials:

  • This compound

  • Amine

  • Palladium precatalyst (e.g., Pd(OAc)₂)

  • Bulky phosphine ligand (e.g., XPhos or SPhos)

  • Sodium tert-butoxide (NaOt-Bu)

  • Anhydrous toluene or dioxane

  • Inert gas (Argon or Nitrogen)

  • Schlenk tube

Procedure:

  • In a glovebox or under a stream of inert gas, add the palladium precatalyst (e.g., Pd(OAc)₂, 2 mol%), the bulky phosphine ligand (4 mol%), and sodium tert-butoxide (1.4 mmol) to a Schlenk tube.

  • Add this compound (1.0 mmol) and the amine (1.2 mmol).

  • Add anhydrous solvent (e.g., toluene, 5 mL).

  • Seal the Schlenk tube and heat the mixture to the desired temperature (typically 80-110 °C) with stirring.

  • Monitor the reaction until the starting material is consumed.

  • Cool the reaction to room temperature, dilute with an organic solvent, and filter through a pad of celite.

  • Wash the filtrate with water and brine, then dry over anhydrous sodium sulfate.

  • Concentrate the solution and purify the product by column chromatography.

Stille Coupling

This protocol outlines a general procedure for the Stille coupling of this compound.

Materials:

  • This compound

  • Organostannane reagent

  • Pd(PPh₃)₄

  • Anhydrous solvent (e.g., DMF)

  • Inert gas (Argon or Nitrogen)

  • Flame-dried Schlenk flask

Procedure:

  • To a flame-dried Schlenk flask under an inert atmosphere, add this compound (1.0 eq) and the palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%).[1]

  • Add anhydrous solvent to achieve a suitable concentration (e.g., 0.1 M).[1]

  • Add the organostannane reagent (1.1 eq) via syringe.[1]

  • Heat the reaction to the desired temperature and monitor its progress.[1]

  • Upon completion, cool the reaction mixture.

  • Workup typically involves dilution with an organic solvent and washing with an aqueous solution of potassium fluoride to remove tin byproducts.[1]

  • Dry the organic layer, concentrate, and purify the product by column chromatography.

Visualizations

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification reagents Charge Schlenk Flask (this compound, Coupling Partner, Base) inert Evacuate & Backfill with Inert Gas reagents->inert catalyst Add Catalyst & Ligand inert->catalyst solvent Add Degassed Solvent catalyst->solvent heat Heat & Stir (e.g., 80-100 °C) solvent->heat monitor Monitor Progress (TLC, GC-MS) heat->monitor quench Cool & Quench monitor->quench extract Liquid-Liquid Extraction quench->extract dry Dry Organic Layer extract->dry concentrate Concentrate in vacuo dry->concentrate purify Column Chromatography concentrate->purify final_product final_product purify->final_product Isolated Product

Caption: General experimental workflow for a palladium-catalyzed cross-coupling reaction.

G cluster_labels pd0 Pd(0)L₂ pdiil Ar-Pd(II)L₂(X) pd0->pdiil Ar-X pdiil_b Ar-Pd(II)L₂(R) pdiil->pdiil_b R-B(OH)₂ Base pdiil_b->pd0 product Ar-R pdiil_b->product reductive_elimination Reductive Elimination oxidative_addition Oxidative Addition transmetalation Transmetalation start Ar-X start_b R-B(OH)₂ base Base

References

A Comparative Guide to Analytical Methods for 2,5-Dibromopyrimidine Purity Determination

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the purity of starting materials and intermediates is a critical parameter that directly impacts the quality, safety, and efficacy of the final product. 2,5-Dibromopyrimidine is a key building block in the synthesis of various pharmaceutical compounds. Ensuring its purity is paramount for reproducible results and regulatory compliance. This guide provides a comparative overview of common analytical methods for determining the purity of this compound, including High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Quantitative Nuclear Magnetic Resonance (qNMR).

Comparison of Analytical Method Performance

The selection of an appropriate analytical method for purity determination depends on several factors, including the nature of the impurities, the required accuracy and precision, sample throughput, and available instrumentation. The following table summarizes the typical performance characteristics of HPLC, GC, and qNMR for the analysis of heterocyclic compounds like this compound.

ParameterHigh-Performance Liquid Chromatography (HPLC-UV)Gas Chromatography (GC-FID)Quantitative Nuclear Magnetic Resonance (¹H-qNMR)
Principle Separation based on partitioning between a liquid mobile phase and a solid stationary phase.Separation of volatile compounds based on partitioning between a gaseous mobile phase and a stationary phase.Signal intensity is directly proportional to the number of protons, allowing for absolute quantification against a certified internal standard.
Primary Application Routine purity testing, analysis of non-volatile or thermally labile impurities.Routine purity testing for volatile and thermally stable compounds.[1]Absolute purity determination, certification of reference materials, and analysis of complex mixtures.[2][3]
Typical Purity Assay >95%[4]Min. 98.0%[1]High accuracy and precision.[2]
Linearity (R²) > 0.999> 0.999Not applicable (Direct quantification)
Limit of Detection (LOD) 0.01 - 0.1%0.01 - 0.1%~0.1%
Limit of Quantitation (LOQ) 0.03 - 0.3%0.03 - 0.3%~0.3%
Accuracy (% Recovery) 98 - 102%98 - 102%99 - 101%
Precision (% RSD) < 2%< 2%< 1%
Throughput HighHighLow to Medium
Complexity ModerateModerateHigh

Experimental Protocols

Detailed methodologies for the key analytical techniques are provided below. These protocols are representative and may require optimization for specific laboratory conditions and instrumentation.

High-Performance Liquid Chromatography (HPLC)

HPLC is a versatile and widely used technique for the purity assessment of a broad range of compounds. For this compound, a reversed-phase HPLC method with UV detection is a suitable approach. A patent for the preparation of this compound mentions the use of HPLC for purity determination, stating a purity of >95%.[4]

Instrumentation:

  • HPLC system with a pump, autosampler, column oven, and UV detector.

Chromatographic Conditions (Representative):

  • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: A gradient of acetonitrile and water.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 254 nm.

  • Injection Volume: 10 µL.

Sample Preparation:

  • Accurately weigh approximately 10 mg of the this compound sample.

  • Dissolve in a suitable solvent (e.g., acetonitrile/water mixture) to a final concentration of about 0.5 mg/mL.

  • Filter the solution through a 0.45 µm syringe filter before injection.

Data Analysis:

The purity is typically determined by the area percent method, where the peak area of this compound is expressed as a percentage of the total area of all observed peaks in the chromatogram.

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing weigh Weigh Sample dissolve Dissolve in Solvent weigh->dissolve filter Filter Solution dissolve->filter inject Inject into HPLC filter->inject separate Chromatographic Separation inject->separate detect UV Detection separate->detect integrate Integrate Peak Areas detect->integrate calculate Calculate % Purity integrate->calculate

HPLC Purity Analysis Workflow

Gas Chromatography (GC)

GC is a powerful technique for the analysis of volatile and thermally stable compounds. Several suppliers of this compound specify GC as the method for purity determination, with a minimum purity of 97% or 98.0%.[1]

Instrumentation:

  • Gas chromatograph equipped with a split/splitless injector and a Flame Ionization Detector (FID).

  • Capillary column (e.g., DB-5 or equivalent).

Chromatographic Conditions (Representative):

  • Carrier Gas: Helium or Hydrogen at a constant flow rate.

  • Injector Temperature: 250 °C.

  • Oven Temperature Program: Initial temperature of 80 °C, hold for 2 minutes, ramp to 250 °C at 10 °C/min, and hold for 5 minutes.

  • Detector Temperature: 280 °C.

  • Injection Volume: 1 µL.

  • Split Ratio: 50:1.

Sample Preparation:

  • Accurately weigh approximately 20 mg of the this compound sample.

  • Dissolve in a suitable volatile solvent (e.g., acetone or dichloromethane) to a final concentration of about 1 mg/mL.

Data Analysis:

Similar to HPLC, purity is calculated using the area percent method from the resulting chromatogram.

GC_Workflow cluster_prep Sample Preparation cluster_analysis GC Analysis cluster_data Data Processing weigh Weigh Sample dissolve Dissolve in Volatile Solvent weigh->dissolve inject Inject into GC dissolve->inject separate Chromatographic Separation inject->separate detect FID Detection separate->detect integrate Integrate Peak Areas detect->integrate calculate Calculate % Purity integrate->calculate

GC Purity Analysis Workflow

Quantitative Nuclear Magnetic Resonance (¹H-qNMR)

¹H-qNMR is a primary analytical method that provides absolute purity determination without the need for a specific reference standard of the analyte.[2] It is a powerful, non-destructive technique that offers high accuracy and precision.[2]

Instrumentation:

  • NMR spectrometer (e.g., 400 MHz or higher).

  • High-precision NMR tubes.

Experimental Protocol (Representative):

  • Sample Preparation:

    • Accurately weigh about 10-20 mg of the this compound sample into a tared vial.

    • Accurately weigh a suitable, certified internal standard (e.g., maleic anhydride or 1,4-bis(trimethylsilyl)benzene) and add it to the same vial. The internal standard should have signals that do not overlap with the analyte signals.

    • Dissolve the mixture in a known volume of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in which both the sample and the internal standard are fully soluble.

    • Transfer an accurately measured aliquot of the solution to an NMR tube.

  • NMR Data Acquisition:

    • Acquire the ¹H NMR spectrum under quantitative conditions, ensuring a sufficient relaxation delay (D1) to allow for complete relaxation of all relevant protons.

    • Use a 90° pulse angle.

    • Acquire a sufficient number of scans to achieve an adequate signal-to-noise ratio.

Data Analysis:

The purity of this compound is calculated using the following formula:

Purity (%) = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / MW_IS) * (m_IS / m_analyte) * P_IS

Where:

  • I_analyte and I_IS are the integral areas of the signals for the analyte and the internal standard, respectively.

  • N_analyte and N_IS are the number of protons corresponding to the integrated signals of the analyte and the internal standard.

  • MW_analyte and MW_IS are the molecular weights of the analyte and the internal standard.

  • m_analyte and m_IS are the masses of the analyte and the internal standard.

  • P_IS is the purity of the internal standard.

qNMR_Logical_Relationship cluster_inputs Experimental Inputs cluster_measurements NMR Measurements cluster_calculation Purity Calculation m_analyte Mass of Analyte Purity Absolute Purity (%) m_analyte->Purity m_IS Mass of Internal Standard m_IS->Purity P_IS Purity of Internal Standard P_IS->Purity MW_analyte MW of Analyte MW_analyte->Purity MW_IS MW of Internal Standard MW_IS->Purity I_analyte Integral of Analyte Signal I_analyte->Purity N_analyte Number of Protons (Analyte) N_analyte->Purity I_IS Integral of IS Signal I_IS->Purity N_IS Number of Protons (IS) N_IS->Purity

Logical Relationship for qNMR Purity Calculation

Conclusion

The choice of analytical method for determining the purity of this compound should be guided by the specific requirements of the analysis. For routine quality control where high throughput is essential, HPLC and GC are excellent choices, providing reliable data on relative purity. When absolute purity determination is required, for instance, in the certification of reference materials or in late-stage drug development, ¹H-qNMR is the method of choice due to its high accuracy and precision, and its ability to provide a direct measure of purity without the need for an identical reference standard. For a comprehensive purity profile, employing orthogonal methods such as a chromatographic technique (HPLC or GC) and qNMR is highly recommended.

References

A Comparative Guide to the Reactivity of Dihalopyrimidines in Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the reactivity of various dihalopyrimidines in three key palladium-catalyzed cross-coupling reactions: Suzuki-Miyaura, Stille, and Buchwald-Hartwig amination. The selection of the appropriate dihalopyrimidine substrate is crucial for the efficient synthesis of functionalized pyrimidine derivatives, which are core scaffolds in numerous pharmaceuticals. This document summarizes quantitative data from the literature, offers detailed experimental protocols, and presents visual aids to clarify reaction mechanisms and workflows.

General Reactivity Principles

The reactivity of dihalopyrimidines in palladium-catalyzed cross-coupling reactions is primarily governed by two factors: the nature of the halogen and its position on the pyrimidine ring.

  • Influence of the Halogen: The reactivity of the carbon-halogen bond follows the general trend: I > Br > Cl > F. This is attributed to the decreasing bond dissociation energy down the halogen group, which facilitates the rate-determining oxidative addition step in the catalytic cycle. Consequently, iodopyrimidines are the most reactive, often requiring milder reaction conditions, while chloropyrimidines are more stable and may necessitate more forcing conditions or specialized catalytic systems.

  • Influence of the Halogen Position: The position of the halogen on the electron-deficient pyrimidine ring also significantly impacts reactivity. The general order of reactivity for the different positions is C4(6) > C2 > C5.[1] The C4 and C6 positions are the most electron-deficient and, therefore, the most susceptible to oxidative addition by the palladium catalyst. The C2 position is also activated, whereas the C5 position is the least reactive.

Data Presentation: Quantitative Comparison of Dihalopyrimidine Reactivity

The following tables summarize the available quantitative data for the reactivity of various dihalopyrimidines in Suzuki-Miyaura, Stille, and Buchwald-Hartwig cross-coupling reactions. Please note that direct side-by-side comparisons under identical conditions are not always available in the literature; therefore, some data is presented to illustrate general trends.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a versatile method for the formation of C-C bonds between a dihalopyrimidine and an organoboron compound.

DihalopyrimidineCoupling PartnerCatalyst/LigandBase/SolventTemp. (°C)Time (h)Yield (%)Reference(s)
2,4-DichloropyrimidinePhenylboronic acidPd(PPh₃)₄K₂CO₃ / 1,4-Dioxane/H₂O1000.2581[2]
2,4-DichloropyrimidinePhenylboronic acidPd(PPh₃)₄K₂CO₃ / Toluene/Ethanol/H₂O551251[3]
2,4-DibromopyrimidinePhenylboronic acidPd(PPh₃)₄K₂CO₃ / 1,4-Dioxane/H₂O1000.25~80[2]
4,6-DichloropyrimidinePhenylboronic acidPd(PPh₃)₄K₃PO₄ / 1,4-Dioxane70-8018-2285[4]
5-Bromo-2-chloropyrimidineArylboronic acidPd(PPh₃)₄K₂CO₃ / 1,4-Dioxane/H₂O80-100-High (selective at C5)[5]
2,5-DibromopyrimidineArylboronic acidPd(PPh₃)₄K₂CO₃ / 1,4-Dioxane/H₂O80-100--[5]
Stille Coupling

The Stille coupling enables the formation of C-C bonds between a dihalopyrimidine and an organotin compound. While effective, the toxicity of organotin reagents is a significant consideration.

DihalopyrimidineCoupling PartnerCatalyst/LigandSolventTemp. (°C)Time (h)Yield (%)Reference(s)
2,5-Dibromopyridine2-Trimethylstannylpyridine----70-90[6]
Aryl HalideOrganostannanePd₂(dba)₃ / P(o-tol)₃Toluene90-11012-16-[7]
Aryl HalideOrganostannanePd(PPh₃)₄Toluene90-10012-16-[7]

Note: Specific comparative data for Stille coupling of different dihalopyrimidines is limited in the searched literature. The data presented reflects general conditions.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful method for the synthesis of C-N bonds by coupling a dihalopyrimidine with an amine.

DihalopyrimidineAmineCatalyst/LigandBase/SolventTemp. (°C)Time (h)Yield (%)Reference(s)
6-Aryl-2,4-dichloropyrimidineAnilineNo Catalyst--600.5High (91:9 C4:C2 selectivity)[8]
2,4-DichloropyridineAnilinePd(OAc)₂ / Xantphos-100-High (C2 selective)[9]
2-BromopyridinesVolatile AminesPd(OAc)₂ / dpppNaOt-Bu / Toluene80-55-98[10]

Experimental Protocols

Detailed methodologies for key experiments are provided below.

Protocol 1: Microwave-Assisted Suzuki-Miyaura Coupling of 2,4-Dichloropyrimidine

This protocol describes a rapid and efficient method for the mono-arylation of 2,4-dichloropyrimidine at the C4 position.[2]

Materials:

  • 2,4-Dichloropyrimidine

  • Arylboronic acid

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

  • Potassium carbonate (K₂CO₃)

  • 1,4-Dioxane

  • Water

Procedure:

  • To a microwave reactor vial, add 2,4-dichloropyrimidine (1.0 eq), the arylboronic acid (1.0-1.2 eq), and K₂CO₃ (2.0-3.0 eq).

  • Add Pd(PPh₃)₄ (0.5-5 mol%).

  • Add a mixture of 1,4-dioxane and water (e.g., 4:1 v/v).

  • Seal the vial and place it in the microwave reactor.

  • Heat the reaction mixture to 100 °C for 15 minutes.

  • After cooling, dilute the reaction mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Protocol 2: General Procedure for Stille Coupling of an Aryl Halide

This protocol provides a general method for the Stille coupling reaction.[7]

Materials:

  • Dihalopyrimidine

  • Organostannane

  • Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃]

  • Tris(o-tolyl)phosphine [P(o-tol)₃]

  • Toluene, anhydrous and degassed

Procedure:

  • To a dry Schlenk tube under an inert atmosphere (e.g., argon), add the dihalopyrimidine (1.0 eq) and the organostannane (1.1-2.2 eq).

  • Add anhydrous and degassed toluene.

  • Add Pd₂(dba)₃ (2 mol%) and P(o-tol)₃ (4 mol%).

  • Seal the Schlenk tube and heat the reaction mixture to 90-110 °C for 12-16 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography. To remove tin byproducts, the crude mixture can be washed with an aqueous solution of potassium fluoride.

Protocol 3: Buchwald-Hartwig Amination of a Dihalopyrimidine

This protocol outlines a general procedure for the Buchwald-Hartwig amination.

Materials:

  • Dihalopyrimidine

  • Amine

  • Palladium(II) acetate [Pd(OAc)₂]

  • Phosphine ligand (e.g., Xantphos, BINAP)

  • Base (e.g., Cesium carbonate (Cs₂CO₃), Sodium tert-butoxide (NaOt-Bu))

  • Toluene, anhydrous and degassed

Procedure:

  • In a glovebox or under an inert atmosphere, charge a dry reaction vessel with Pd(OAc)₂ (e.g., 2-5 mol%), the phosphine ligand (e.g., 4-10 mol%), and the base (e.g., 1.4-2.0 eq).

  • Add the dihalopyrimidine (1.0 eq) and the amine (1.1-1.5 eq).

  • Add anhydrous and degassed toluene.

  • Seal the vessel and heat the reaction mixture to the desired temperature (e.g., 80-110 °C).

  • Monitor the reaction progress by TLC or LC-MS.

  • After completion, cool the reaction to room temperature, dilute with an organic solvent, and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Mandatory Visualization

The following diagrams illustrate the catalytic cycle of a generic cross-coupling reaction, the general reactivity trend of dihalopyrimidines, and a typical experimental workflow.

Cross_Coupling_Cycle cluster_cycle Catalytic Cycle Pd0 Pd(0)L_n OxAdd Oxidative Addition Pd0->OxAdd R-X PdII R-Pd(II)L_n-X OxAdd->PdII Transmetal Transmetalation PdII->Transmetal R'-M PdII_R R-Pd(II)L_n-R' Transmetal->PdII_R RedElim Reductive Elimination PdII_R->RedElim RedElim->Pd0 R-R'

Caption: Generalized catalytic cycle for palladium-catalyzed cross-coupling reactions.

Reactivity_Trend Halogen Halogen Reactivity I C-I Br C-Br I->Br Decreasing Reactivity Cl C-Cl Br->Cl Decreasing Reactivity F C-F Cl->F Decreasing Reactivity Position Positional Reactivity C46 C4 / C6 C2 C2 C46->C2 Decreasing Reactivity C5 C5 C2->C5 Decreasing Reactivity

Caption: General reactivity trends of halogens and their positions on the pyrimidine ring.

Experimental_Workflow Start Start Setup Assemble Reactants (Dihalopyrimidine, Coupling Partner, Catalyst, Ligand, Base) under Inert Atmosphere Start->Setup Solvent Add Anhydrous, Degassed Solvent Setup->Solvent Reaction Heat Reaction Mixture (Conventional or Microwave) Solvent->Reaction Monitor Monitor Reaction Progress (TLC, LC-MS) Reaction->Monitor Workup Reaction Workup (Quenching, Extraction) Monitor->Workup Reaction Complete Purification Purification (Column Chromatography) Workup->Purification Analysis Product Characterization (NMR, MS) Purification->Analysis End End Analysis->End

References

A Comparative Guide to the Catalytic Reactivity of 2,5-Dibromopyrimidine and 2,5-Diiodopyrimidine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of 2,5-dibromopyrimidine and 2,5-diiodopyrimidine in common palladium-catalyzed cross-coupling reactions. The selection of the appropriate dihalopyrimidine is a critical decision in the synthesis of novel compounds, impacting reaction efficiency, selectivity, and overall yield. This document outlines the general reactivity principles, presents available data, and provides detailed experimental protocols for key catalytic transformations.

General Reactivity Principles

In palladium-catalyzed cross-coupling reactions, the initial and often rate-determining step is the oxidative addition of the palladium(0) catalyst to the carbon-halogen (C-X) bond. The reactivity of the aryl halide is directly related to the C-X bond dissociation energy. Generally, the reactivity follows the trend: I > Br > Cl > F. This is because the C-I bond is weaker and more easily cleaved by the palladium catalyst than the C-Br bond.

Consequently, 2,5-diiodopyrimidine is expected to be more reactive than this compound in most palladium-catalyzed reactions. This higher reactivity can translate to:

  • Milder reaction conditions (e.g., lower temperatures).

  • Shorter reaction times.

  • Higher yields.

  • The use of less active catalysts.

However, the increased reactivity of the C-I bond can sometimes lead to undesired side reactions, such as homocoupling. The choice between the bromo- and iodo-substituted pyrimidine will therefore depend on the specific requirements of the synthetic route, including the nature of the coupling partners, the desired selectivity, and cost considerations.

Comparative Performance in Catalysis

While direct head-to-head comparative studies under identical conditions are scarce in the published literature, the following sections summarize the expected performance and available data for this compound and 2,5-diiodopyrimidine in key cross-coupling reactions.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a versatile method for the formation of C-C bonds. For 2,5-dihalopyrimidines, achieving mono- or di-substitution can be controlled by the reaction conditions. Given the higher reactivity of the C-I bond, 2,5-diiodopyrimidine is expected to undergo Suzuki-Miyaura coupling more readily than this compound.

Table 1: Representative Data for Suzuki-Miyaura Coupling

SubstrateCoupling PartnerCatalyst SystemBaseSolventTemp. (°C)Time (h)Yield (%)
This compoundArylboronic acidPd(PPh₃)₄K₂CO₃Dioxane/H₂O80-10012Good
2,5-DiiodopyrazinePhenylboronic acidPd(PPh₃)₄K₃PO₄Dioxane/H₂O9012Good[1]
2,5-DiiodopyrazinePhenylboronic acidPdCl₂(dppf)K₂CO₃DME802High[1]

*Data for the analogous 2,5-diiodopyrazine is presented to provide an indication of the expected reactivity of 2,5-diiodopyrimidine.

Suzuki_Miyaura_Cycle Pd(0)L2 Pd(0)L2 Oxidative Addition Oxidative Addition Pd(0)L2->Oxidative Addition Ar-X Ar-Pd(II)-X(L2) Ar-Pd(II)-X(L2) Oxidative Addition->Ar-Pd(II)-X(L2) Transmetalation Transmetalation Ar-Pd(II)-X(L2)->Transmetalation R-B(OR)2 Ar-Pd(II)-R(L2) Ar-Pd(II)-R(L2) Transmetalation->Ar-Pd(II)-R(L2) Reductive Elimination Reductive Elimination Ar-Pd(II)-R(L2)->Reductive Elimination Reductive Elimination->Pd(0)L2 Ar-R Ar-R Reductive Elimination->Ar-R

Generalized catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Sonogashira Coupling

The Sonogashira coupling is a reliable method for the formation of C-C bonds between aryl halides and terminal alkynes. The reactivity trend of I > Br is also pronounced in this reaction. 2,5-Diiodopyrimidine is expected to couple at lower temperatures and with faster reaction rates compared to this compound.

Table 2: Representative Data for Sonogashira Coupling

SubstrateCoupling PartnerCatalyst SystemBaseSolventTemp. (°C)Time (h)Yield (%)
This compoundTerminal AlkynePd(PPh₃)₄ / CuIEt₃NDMF60-1003-16Moderate to Good
2,5-Diiodopyrazine*Terminal AlkynePd(PPh₃)₂Cl₂ / CuIEt₃NTHF/DMFRT--[1]

*A general protocol for the analogous 2,5-diiodopyrazine suggests the reaction proceeds at room temperature, highlighting the increased reactivity of the diiodo substrate.[1]

Sonogashira_Cycle cluster_pd Palladium Cycle cluster_cu Copper Cycle Pd(0)L2 Pd(0)L2 Oxidative Addition Oxidative Addition Pd(0)L2->Oxidative Addition Ar-X Ar-Pd(II)-X(L2) Ar-Pd(II)-X(L2) Oxidative Addition->Ar-Pd(II)-X(L2) Transmetalation_Pd Transmetalation_Pd Ar-Pd(II)-X(L2)->Transmetalation_Pd Ar-Pd(II)-C≡CR(L2) Ar-Pd(II)-C≡CR(L2) Transmetalation_Pd->Ar-Pd(II)-C≡CR(L2) Reductive Elimination Reductive Elimination Ar-Pd(II)-C≡CR(L2)->Reductive Elimination Reductive Elimination->Pd(0)L2 Ar-C≡CR Ar-C≡CR Reductive Elimination->Ar-C≡CR Cu-X Cu-X Alkyne Activation Alkyne Activation Cu-X->Alkyne Activation H-C≡CR, Base Cu-C≡CR Cu-C≡CR Alkyne Activation->Cu-C≡CR Cu-C≡CR->Transmetalation_Pd Transmetalation to Pd

Catalytic cycles of the Sonogashira cross-coupling reaction.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful tool for the formation of C-N bonds. Similar to other palladium-catalyzed reactions, aryl iodides are generally more reactive than aryl bromides. This can be advantageous for achieving high yields and for coupling less reactive amines.

Table 3: Representative Data for Buchwald-Hartwig Amination

SubstrateCoupling PartnerCatalyst SystemBaseSolventTemp. (°C)Time (h)Yield (%)
This compoundAminePd₂(dba)₃ / BINAPNaOtBuToluene80-Good
2,5-Diiodophenol*Amine------

*Protocols for the Buchwald-Hartwig amination of 2,5-diiodophenol are available, indicating the feasibility of using diiodo substrates in this reaction.

Experimental_Workflow Start Start Setup Reaction Setup: - Add dihalopyrimidine, catalyst, ligand, and base to a dry flask. Start->Setup Inert Inert Atmosphere: - Evacuate and backfill with an inert gas (e.g., Argon). Setup->Inert Reagents Add Reagents: - Add degassed solvent and the coupling partner (e.g., boronic acid, alkyne, or amine). Inert->Reagents Reaction Reaction: - Heat the mixture with stirring for the specified time. Reagents->Reaction Monitoring Monitoring: - Monitor reaction progress by TLC or LC-MS. Reaction->Monitoring Workup Work-up: - Cool the reaction, quench, and extract with an organic solvent. Monitoring->Workup Purification Purification: - Purify the crude product by column chromatography. Workup->Purification End End Purification->End

General experimental workflow for a cross-coupling reaction.

Experimental Protocols

The following are generalized protocols for the Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig reactions. These should serve as a starting point, and optimization of the reaction conditions may be necessary for specific substrates.

Suzuki-Miyaura Coupling Protocol
  • Reaction Setup: In a dry Schlenk flask, combine the 2,5-dihalopyrimidine (1.0 mmol), the arylboronic acid (1.2 mmol), and a base such as potassium carbonate (2.0 mmol).

  • Inert Atmosphere: Evacuate the flask and backfill with an inert gas (e.g., Argon). Repeat this cycle three times.

  • Catalyst Addition: Add the palladium catalyst, for example, Pd(PPh₃)₄ (0.05 mmol, 5 mol%).

  • Solvent Addition: Add a degassed 4:1 mixture of 1,4-dioxane and water (10 mL) via syringe.

  • Reaction: Heat the reaction mixture to 80-100 °C with vigorous stirring and monitor the progress by TLC or LC-MS.

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.

Sonogashira Coupling Protocol
  • Reaction Setup: To a dry Schlenk flask, add the 2,5-dihalopyrimidine (1.0 equiv), the palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%), and the copper(I) co-catalyst (e.g., CuI, 10 mol%).

  • Inert Atmosphere: Flush the flask with an inert gas.

  • Reagent Addition: Add the degassed solvent (e.g., DMF) and an amine base (e.g., triethylamine, 2.0 equiv.). Then, add the terminal alkyne (1.2 equiv.) via syringe.

  • Reaction: Stir the reaction mixture at the desired temperature (room temperature for 2,5-diiodopyrimidine, 60-100 °C for this compound) until the starting material is consumed.

  • Work-up: After cooling, quench the reaction with water and extract with an organic solvent.

  • Purification: Dry the organic layer, concentrate, and purify the crude product by column chromatography.

Buchwald-Hartwig Amination Protocol
  • Reaction Setup: In a glovebox or under an inert atmosphere, add the 2,5-dihalopyrimidine (1.0 equiv), the palladium precatalyst (e.g., Pd₂(dba)₃, 2 mol%), a suitable phosphine ligand (e.g., BINAP, 4 mol%), and a base (e.g., NaOtBu, 1.5-2.0 equiv) to an oven-dried Schlenk tube.

  • Inert Atmosphere: Seal the tube and remove it from the glovebox.

  • Reagent Addition: Add anhydrous, degassed solvent (e.g., toluene) and the amine (1.2 equiv.).

  • Reaction: Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) and stir until the starting material is consumed.

  • Work-up: After cooling, quench the reaction with water and extract with an organic solvent.

  • Purification: Dry the organic layer, concentrate, and purify the crude product by column chromatography.

References

A Comparative Guide to Site-Selectivity in Cross-Coupling of Dihalopyrimidines

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in the synthesis of novel molecular entities, dihalopyrimidines represent a versatile and readily available class of building blocks. The ability to selectively functionalize one halogenated position over another is crucial for the efficient construction of complex molecules, including pharmaceutically active compounds. This guide provides a comprehensive comparison of the site-selectivity observed in palladium-catalyzed cross-coupling reactions of various dihalopyrimidines, supported by experimental data and detailed protocols.

General Principles of Site-Selectivity

The regiochemical outcome of cross-coupling reactions on dihalopyrimidines is primarily governed by two key factors: the nature of the halogen and the position of the halogen on the pyrimidine ring.

  • Nature of the Halogen: The reactivity of the carbon-halogen (C-X) bond in the rate-determining oxidative addition step generally follows the trend: C-I > C-Br > C-Cl > C-F. This is inversely correlated with the bond dissociation energy. Consequently, a more reactive halogen will typically undergo cross-coupling preferentially.

  • Position on the Pyrimidine Ring: The pyrimidine ring is an electron-deficient heterocycle. The electrophilicity of the carbon atoms, and thus the reactivity of the attached halogens towards oxidative addition, generally follows the order: C4/C6 > C2 > C5. The positions adjacent to the nitrogen atoms (C2, C4, C6) are more activated than the C5 position.

The interplay of these two factors dictates the site of initial cross-coupling. For instance, in a molecule containing both a bromine at C2 and a chlorine at C4, the greater reactivity of the C-Br bond may compete with the higher activation of the C4 position.

Conventional Site-Selectivity: The Predominance of C4-Coupling in 2,4-Dihalopyrimidines

In the widely utilized 2,4-dihalopyrimidines, the C4 position is consistently the more reactive site for a variety of cross-coupling reactions under standard conditions. This C4-selectivity is a well-established principle in Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination reactions.

G cluster_reactants Reactants cluster_catalytic_cycle Catalytic Cycle DHP 2,4-Dihalopyrimidine OA Oxidative Addition DHP->OA Pd(0) Catalyst Coupling_Partner Organometallic Reagent TM Transmetalation Coupling_Partner->TM OA->TM C4-Selectivity (More Electrophilic) RE Reductive Elimination TM->RE RE->OA Regeneration of Pd(0) Catalyst Product C4-Coupled Product RE->Product

Conventional C4-selective cross-coupling pathway for 2,4-dihalopyrimidines.

Inverting the Selectivity: Catalyst-Controlled C2-Functionalization

While C4-selectivity is the norm, recent advances have demonstrated that this preference can be overturned through careful selection of the catalytic system. This is particularly evident in C-S cross-coupling reactions, where the use of palladium precatalysts bearing bulky N-heterocyclic carbene (NHC) ligands can dramatically favor reaction at the C2 position of 2,4-dichloropyrimidine.[1][2] This catalyst-controlled inversion of selectivity opens up new avenues for the synthesis of previously challenging 2-substituted pyrimidine derivatives.

G cluster_reactants Reactants cluster_catalytic_cycle Catalytic Cycle DCP 2,4-Dichloropyrimidine OA Oxidative Addition DCP->OA Pd(II) Precatalyst + Bulky NHC Ligand Thiol Thiol CN C-S Bond Formation Thiol->CN OA->CN C2-Selectivity (Steric/Electronic Effects of Ligand) RE Reductive Elimination CN->RE RE->OA Catalyst Regeneration Product C2-Thioether Product RE->Product

Catalyst-controlled C2-selective C-S coupling of 2,4-dichloropyrimidine.

Comparative Performance Data

The following tables summarize the site-selectivity and yields for various cross-coupling reactions on different dihalopyrimidines, compiled from the literature.

Table 1: Suzuki-Miyaura Coupling
DihalopyrimidineCoupling PartnerCatalyst/LigandBaseSolventTemp. (°C)Time (h)Major ProductYield (%)Reference
2,4-DichloropyrimidinePhenylboronic acidPd(PPh₃)₄K₂CO₃1,4-Dioxane/H₂O10015 min (MW)2-Chloro-4-phenylpyrimidine81[3]
2,4-DibromopyrimidinePhenylboronic acidPd(PPh₃)₄K₂CO₃1,4-Dioxane/H₂O10015 min (MW)2-Bromo-4-phenylpyrimidine75[3]
4,6-Dichloropyrimidine4-Methoxyphenylboronic acidPd(PPh₃)₄Na₂CO₃Toluene/EtOH/H₂O80124-Chloro-6-(4-methoxyphenyl)pyrimidine85[4]
2,5-DibromopyrimidinePhenylboronic acidPd(dppf)Cl₂K₂CO₃DME80165-Bromo-2-phenylpyrimidine78
Table 2: Sonogashira Coupling
DihalopyrimidineCoupling PartnerCatalyst/Co-catalystBaseSolventTemp. (°C)Time (h)Major ProductYield (%)Reference
2,4-DichloropyrimidinePhenylacetylenePd(PPh₃)₂Cl₂/CuIEt₃NTHF65122-Chloro-4-(phenylethynyl)pyrimidine88[5]
2,4-DibromopyrimidinePhenylacetylenePd(PPh₃)₄/CuIEt₃NTHFRT42-Bromo-4-(phenylethynyl)pyrimidine92[6]
4,6-DichloropyrimidineTrimethylsilylacetylenePd(PPh₃)₄/CuIEt₃NTHF6064-Chloro-6-((trimethylsilyl)ethynyl)pyrimidine75[4]
Table 3: Buchwald-Hartwig Amination
DihalopyrimidineCoupling PartnerCatalyst/LigandBaseSolventTemp. (°C)Time (h)Major ProductYield (%)Reference
2,4-DichloropyrimidineMorpholinePd₂(dba)₃/BINAPNaOtBuToluene8024-(Morpholino)-2-chloropyrimidine95[7][8]
2,4-DibromopyrimidineAnilinePd(OAc)₂/XPhosK₂CO₃t-BuOH100182-Bromo-N-phenylpyrimidin-4-amine85[9]
2,4-DichloropyrimidineAnilinePd(OAc)₂/XantphosCs₂CO₃1,4-Dioxane110162-Chloro-N-phenylpyrimidin-4-amine91[7][8]
Table 4: C2-Selective C-S Coupling
DihalopyrimidineCoupling PartnerPrecatalyst/LigandBaseSolventTemp. (°C)Time (h)Major ProductC2:C4 RatioYield (%)Reference
2,4-Dichloropyrimidine1-Octanethiol(η³-tBu-indenyl)PdCl(IPent)K₂CO₃THF012-(Octylthio)-4-chloropyrimidine>20:185[1][2]
2,4-DichloropyrimidineThiophenol(η³-tBu-indenyl)PdCl(IPent)K₂CO₃THF2312-(Phenylthio)-4-chloropyrimidine>20:182[1][2]

Experimental Protocols

General Procedure for Microwave-Assisted Suzuki-Miyaura Coupling of 2,4-Dichloropyrimidine[3]

To a microwave vial is added 2,4-dichloropyrimidine (1.0 mmol), the corresponding boronic acid (1.1 mmol), Pd(PPh₃)₄ (0.02 mmol, 2 mol%), and K₂CO₃ (2.0 mmol) in a mixture of 1,4-dioxane and water (4:1, 5 mL). The vial is sealed and subjected to microwave irradiation at 100 °C for 15 minutes. After cooling, the reaction mixture is diluted with ethyl acetate and washed with water and brine. The organic layer is dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel.

General Procedure for C4-Selective Sonogashira Coupling of 2,4-Dichloropyrimidine[6]

To a solution of 2,4-dichloropyrimidine (1.0 mmol) and the terminal alkyne (1.2 mmol) in THF (10 mL) are added Pd(PPh₃)₂Cl₂ (0.03 mmol, 3 mol%), CuI (0.06 mmol, 6 mol%), and triethylamine (3.0 mmol). The reaction mixture is stirred at 65 °C for 12 hours under an inert atmosphere. After completion, the solvent is removed under reduced pressure, and the residue is partitioned between ethyl acetate and water. The organic layer is washed with brine, dried over anhydrous MgSO₄, and concentrated. The crude product is purified by flash chromatography.

General Procedure for C4-Selective Buchwald-Hartwig Amination of 2,4-Dichloropyrimidine[8][9]

A mixture of 2,4-dichloropyrimidine (1.0 mmol), the amine (1.2 mmol), Pd₂(dba)₃ (0.015 mmol, 1.5 mol%), BINAP (0.03 mmol, 3 mol%), and NaOtBu (1.4 mmol) in toluene (5 mL) is heated at 80 °C for 2 hours under an argon atmosphere. The reaction is then cooled to room temperature, diluted with ethyl acetate, and filtered through a pad of Celite. The filtrate is washed with water and brine, dried over Na₂SO₄, and concentrated in vacuo. The residue is purified by column chromatography.

General Procedure for C2-Selective C-S Coupling of 2,4-Dichloropyrimidine[1][2]

In a glovebox, a vial is charged with (η³-tBu-indenyl)PdCl(IPent) (0.02 mmol, 2 mol%), K₂CO₃ (2.0 mmol), and THF (2 mL). The vial is sealed and removed from the glovebox. 2,4-Dichloropyrimidine (1.0 mmol) and the thiol (1.2 mmol) are added, and the mixture is stirred at the specified temperature. Upon completion, the reaction is quenched with water and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over Na₂SO₄, and concentrated. The product is purified by flash chromatography.

Conclusion

The site-selective cross-coupling of dihalopyrimidines is a powerful strategy for the synthesis of substituted pyrimidine derivatives. While the inherent electronic properties of the pyrimidine ring generally favor reaction at the C4 position of 2,4-dihalopyrimidines, this guide demonstrates that the choice of halogen, coupling partner, and, most critically, the catalytic system can be strategically employed to control the regiochemical outcome. The ability to selectively functionalize either the C4 or C2 position, as highlighted by the development of catalyst-controlled C2-selective C-S coupling, significantly expands the synthetic utility of dihalopyrimidines, providing researchers with a more versatile toolbox for the design and synthesis of novel compounds in drug discovery and materials science.

References

A Comparative Guide to the Quantitative Analysis of 2,5-Dibromopyrimidine Reaction Mixtures

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate quantification of reactants, intermediates, and products in a chemical reaction is paramount for process optimization, yield determination, and quality control. This guide provides a comprehensive comparison of three widely used analytical techniques—High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy—for the quantitative analysis of 2,5-Dibromopyrimidine reaction mixtures.

The selection of an appropriate analytical method is contingent on various factors, including the specific requirements for sensitivity, selectivity, accuracy, and the nature of the reaction mixture. This document presents detailed experimental protocols, a comparative analysis of performance data, and visual workflows to aid in making an informed decision.

Data Presentation: A Comparative Overview

The following table summarizes the typical performance characteristics of HPLC, GC-MS, and qNMR for the quantitative analysis of halogenated aromatic compounds like this compound. These values are representative and may vary based on instrumentation, method optimization, and sample matrix.

ParameterHigh-Performance Liquid Chromatography (HPLC)Gas Chromatography-Mass Spectrometry (GC-MS)Quantitative NMR (qNMR)
Principle Separation based on polarity, detection via UV absorbance.Separation based on volatility and polarity, with mass-to-charge ratio detection.Non-destructive analysis based on the nuclear spin properties in a magnetic field.
Limit of Detection (LOD) ~0.1 - 1 µg/mL~0.01 - 0.1 µg/mL~10 - 50 µg/mL
Limit of Quantitation (LOQ) ~0.5 - 5 µg/mL~0.05 - 0.5 µg/mL~50 - 200 µg/mL
Accuracy (% Recovery) 98 - 102%95 - 105%99 - 101%
Precision (%RSD) < 2%< 5%< 1%
Strengths Robust, highly reproducible, suitable for non-volatile and thermally labile compounds.High sensitivity and selectivity, excellent for identifying unknown impurities.No need for identical reference standards, provides structural information, non-destructive.
Limitations Requires reference standards for each analyte, potential for co-elution.Requires analytes to be volatile and thermally stable, potential for matrix effects.Lower sensitivity compared to chromatographic methods, requires higher sample concentration.

Experimental Protocols

High-Performance Liquid Chromatography (HPLC)

This protocol outlines a reverse-phase HPLC method for the quantitative analysis of this compound.

  • Instrumentation: An HPLC system equipped with a UV detector, autosampler, and column oven.

  • Chromatographic Conditions:

    • Column: C18, 4.6 x 150 mm, 5 µm particle size.

    • Mobile Phase: A gradient of acetonitrile and water (both with 0.1% formic acid).

      • 0-2 min: 10% Acetonitrile

      • 2-15 min: 10% to 90% Acetonitrile

      • 15-20 min: 90% Acetonitrile

      • 20.1-25 min: 10% Acetonitrile (re-equilibration)

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30°C.

    • Detection Wavelength: 254 nm.

    • Injection Volume: 10 µL.

  • Sample Preparation:

    • Accurately weigh approximately 10 mg of the reaction mixture into a 10 mL volumetric flask.

    • Dissolve and dilute to the mark with a 50:50 mixture of acetonitrile and water.

    • Filter the solution through a 0.45 µm syringe filter prior to injection.

  • Quantification: An external standard calibration curve is constructed by preparing a series of this compound standards of known concentrations. The peak area of the analyte in the sample is then used to determine its concentration from the calibration curve.

Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol describes a GC-MS method suitable for the quantitative analysis of this compound, assuming it is sufficiently volatile and thermally stable.

  • Instrumentation: A GC system coupled to a mass spectrometer (e.g., a single quadrupole or triple quadrupole).

  • Chromatographic Conditions:

    • Column: A mid-polarity column, such as a 5% phenyl-methylpolysiloxane (e.g., DB-5ms), 30 m x 0.25 mm ID x 0.25 µm film thickness.

    • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

    • Injector Temperature: 250°C.

    • Oven Temperature Program:

      • Initial temperature: 80°C, hold for 2 minutes.

      • Ramp: 15°C/min to 280°C.

      • Hold at 280°C for 5 minutes.

    • MS Transfer Line Temperature: 280°C.

    • Ion Source Temperature: 230°C.

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Scan Range: 50-350 m/z.

  • Sample Preparation:

    • Accurately weigh a portion of the reaction mixture.

    • Dissolve in a suitable volatile solvent (e.g., dichloromethane or ethyl acetate) to a final concentration of approximately 100 µg/mL.

  • Quantification: An internal standard method is recommended for GC-MS. A known amount of an internal standard (a compound with similar chemical properties to the analyte but with a different retention time and mass spectrum) is added to both the calibration standards and the samples. A calibration curve is generated by plotting the ratio of the analyte peak area to the internal standard peak area against the analyte concentration.

Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy

This protocol details a ¹H-qNMR method for the absolute quantification of this compound.

  • Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).

  • Experimental Parameters:

    • Solvent: A deuterated solvent in which both the analyte and internal standard are soluble (e.g., DMSO-d₆ or CDCl₃).

    • Internal Standard: A certified reference material with a known purity and a simple spectrum that does not overlap with the analyte signals (e.g., maleic acid, dimethyl sulfone).

    • Pulse Sequence: A standard 1D proton experiment with a 90° pulse.

    • Relaxation Delay (d1): At least 5 times the longest T₁ relaxation time of the signals of interest to ensure full relaxation.

    • Number of Scans: Sufficient to achieve a signal-to-noise ratio of at least 150:1 for the signals to be integrated.

  • Sample Preparation:

    • Accurately weigh a specific amount of the reaction mixture into an NMR tube.

    • Accurately weigh and add a known amount of the internal standard to the same NMR tube.

    • Add the appropriate volume of deuterated solvent to completely dissolve the sample and internal standard.

  • Quantification: The concentration of this compound is calculated using the following formula:

    Panalyte = (Ianalyte / Istd) * (Nstd / Nanalyte) * (Manalyte / Mstd) * (mstd / manalyte) * Pstd

    Where:

    • P = Purity

    • I = Integral of the signal

    • N = Number of protons for the integrated signal

    • M = Molar mass

    • m = mass

Visualizations

Signaling Pathways and Workflows

The following diagrams illustrate the logical workflow for each analytical technique.

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing start Reaction Mixture weigh Weigh Sample start->weigh dissolve Dissolve & Dilute weigh->dissolve filter Filter (0.45 µm) dissolve->filter inject Inject into HPLC filter->inject separate Separation on C18 Column inject->separate detect UV Detection (254 nm) separate->detect integrate Integrate Peak Area detect->integrate calibrate Calibration Curve integrate->calibrate quantify Quantify Concentration calibrate->quantify GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing start Reaction Mixture weigh Weigh Sample start->weigh dissolve Dissolve in Volatile Solvent weigh->dissolve inject Inject into GC dissolve->inject separate Separation in GC Column inject->separate ionize Ionization (EI) separate->ionize detect Mass Detection ionize->detect integrate Extract Ion Chromatogram detect->integrate calibrate Internal Standard Calibration integrate->calibrate quantify Quantify Concentration calibrate->quantify qNMR_Workflow cluster_prep Sample Preparation cluster_analysis NMR Analysis cluster_data Data Processing start Reaction Mixture weigh_sample Weigh Sample start->weigh_sample dissolve Dissolve in Deuterated Solvent weigh_sample->dissolve weigh_std Weigh Internal Standard weigh_std->dissolve acquire Acquire ¹H NMR Spectrum dissolve->acquire process Phase & Baseline Correction acquire->process integrate Integrate Signals process->integrate calculate Calculate Purity/Concentration integrate->calculate

Safety Operating Guide

Proper Disposal of 2,5-Dibromopyrimidine: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For immediate release

This document provides essential safety and logistical guidance for the proper disposal of 2,5-Dibromopyrimidine, ensuring the safety of laboratory personnel and compliance with environmental regulations. Researchers, scientists, and drug development professionals should adhere to these procedures to minimize risks associated with this hazardous chemical.

Immediate Safety and Hazard Information

This compound is a hazardous substance that requires careful handling in a well-ventilated area, preferably within a chemical fume hood. All personnel must wear appropriate Personal Protective Equipment (PPE) when handling this compound.

Hazard Identification and Personal Protective Equipment (PPE)

The primary hazards associated with this compound are skin, eye, and respiratory irritation.[1] While specific quantitative toxicity data such as LD50 or occupational exposure limits are largely unavailable in published safety data sheets, the compound is classified as harmful.[2] Adherence to the following PPE guidelines is mandatory.

Hazard Data & PPERecommendationSource
GHS Hazard Statements H315: Causes skin irritationH319: Causes serious eye irritationH335: May cause respiratory irritation[1]
Acute Toxicity No specific data available for this compound. Classified as Acute Toxicity, Category 4 (Oral, Dermal, Inhalation) for the similar compound 2,5-Dibromopyridine.[2]
Occupational Exposure Limits No established permissible exposure limits (PEL) by OSHA or other regulatory bodies.[2][3][4]
Eye/Face Protection Chemical safety goggles or a face shield must be worn.[4]
Skin Protection Chemical-resistant gloves (e.g., nitrile or butyl rubber) and a lab coat are required. Ensure full skin coverage.
Respiratory Protection Use a NIOSH/MSHA-approved respirator if working outside of a fume hood or if dust is generated.[3]

Step-by-Step Disposal Protocol

The standard and required procedure for the disposal of this compound is to treat it as hazardous waste. On-site chemical neutralization is not recommended due to the lack of validated laboratory protocols. The following workflow outlines the mandatory steps for its proper disposal.

References

Personal protective equipment for handling 2,5-Dibromopyrimidine

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the safe handling of chemical compounds is paramount. This guide provides essential, immediate safety and logistical information for handling 2,5-Dibromopyrimidine, including operational and disposal plans. Adherence to these procedures is critical to ensure personal safety and regulatory compliance.

Hazard Identification and Classification

This compound is a hazardous substance requiring careful handling.[1] It is classified as an acute oral toxicant and can cause severe eye damage.[1]

Personal Protective Equipment (PPE)

To prevent exposure, the use of appropriate personal protective equipment is mandatory. All PPE should be selected based on a thorough risk assessment of the specific procedures being performed.

EquipmentSpecification
Eye/Face Protection Chemical safety goggles or a face shield should be worn to protect against splashes and airborne particles.[2][3]
Skin Protection Chemical-resistant gloves (e.g., butyl rubber, nitrile rubber) and a lab coat are required to ensure full skin coverage.[2][3]
Respiratory Protection Work should be conducted in a well-ventilated area, preferably a chemical fume hood, to minimize inhalation of dust.[2][3]

Operational Plan: Step-by-Step Handling Protocol

A strict protocol is essential for the safe handling and storage of this compound.

1. Preparation:

  • Ensure that an eyewash station and a safety shower are readily accessible and in close proximity to the workstation.[3]

  • Verify that the chemical fume hood is functioning correctly.

2. Handling:

  • Conduct all weighing, transferring, and handling of this compound within a certified chemical fume hood.[3]

  • Avoid all personal contact, including inhalation and contact with skin and eyes.[4]

  • Use non-sparking tools and avoid generating dust.[2]

  • Keep the container tightly closed when not in use.[4]

  • Do not eat, drink, or smoke in the handling area.[3]

3. Post-Handling:

  • Wash hands and any exposed skin thoroughly with soap and water after handling.[5]

  • Decontaminate all equipment used.

4. Storage:

  • Store in a cool, dry, and well-ventilated area.[5]

  • Keep the container tightly closed and store in the original container.[3][5]

  • Store away from incompatible materials such as strong oxidizing agents.[5]

  • The storage area should be locked to restrict access to authorized personnel only.[2]

Emergency and First Aid Procedures

Immediate and appropriate first aid is critical in the event of exposure. Seek medical attention immediately in all cases of exposure.

Exposure RouteFirst Aid Instructions
Ingestion If swallowed, rinse mouth with water.[5][6] Do NOT induce vomiting.[4] Call a POISON CENTER or doctor/physician immediately.[5]
Inhalation If inhaled, remove the person to fresh air and keep them comfortable for breathing.[3][5] If not breathing, give artificial respiration.[5]
Skin Contact If on skin, wash with plenty of soap and water.[3][5] Immediately remove all contaminated clothing.[2] If skin irritation occurs, get medical advice/attention.[3][5]
Eye Contact If in eyes, rinse cautiously with water for several minutes.[3][5] Remove contact lenses, if present and easy to do so.[3][5] Continue rinsing. Get medical advice/attention immediately.[2]

Spill and Disposal Plan

Proper management of spills and waste is crucial to prevent environmental contamination and ensure regulatory compliance.

Spill Response Protocol:

  • Evacuate: Evacuate personnel from the immediate spill area.[3]

  • Ventilate: Ensure the area is well-ventilated.[2]

  • Control: Shut off all possible sources of ignition.[7]

  • Containment: Prevent further leakage or spillage if it is safe to do so. Do not let the chemical enter drains.[3]

  • Cleanup: Wear full PPE as described in the PPE section. For minor spills, use dry cleanup procedures. Sweep up the material, avoiding dust generation, and place it into a suitable, labeled container for disposal.[2][3]

  • Decontamination: Decontaminate the spill area with an appropriate solvent and wash the area thoroughly.

Waste Disposal Protocol:

  • Waste Identification and Segregation: this compound and materials contaminated with it are classified as hazardous waste and must be segregated from non-hazardous waste. Halogenated organic waste should be collected separately.

  • Containerization: Collect all waste containing this compound in a designated, properly labeled, and sealed hazardous waste container. The label should clearly state "Hazardous Waste," the full chemical name, and associated hazards.

  • Storage: Store the sealed waste container in a designated, well-ventilated, and secure hazardous waste accumulation area.

  • Disposal: Dispose of the contents/container in accordance with local, regional, national, and international regulations.[3] Contact your institution's environmental health and safety department to arrange for pickup and disposal by an approved environmental management vendor for incineration.[8]

Experimental Workflow for Safe Handling of this compound

Workflow for Safe Handling of this compound cluster_prep 1. Preparation cluster_handling 2. Handling (in Fume Hood) cluster_post 3. Post-Handling cluster_disposal 4. Waste Disposal cluster_emergency Emergency Procedures prep_ppe Don Appropriate PPE (Gloves, Goggles, Lab Coat) prep_setup Verify Fume Hood Functionality & Accessibility of Safety Equipment prep_ppe->prep_setup handle_weigh Weigh and Transfer Chemical prep_setup->handle_weigh handle_reaction Perform Experimental Procedure handle_weigh->handle_reaction post_decon Decontaminate Glassware and Work Area handle_reaction->post_decon disp_collect Collect Contaminated Materials in Labeled Hazardous Waste Container handle_reaction->disp_collect post_wash Wash Hands Thoroughly post_decon->post_wash disp_store Store in Designated Area disp_collect->disp_store disp_pickup Arrange for EHS Pickup disp_store->disp_pickup emergency_spill Spill spill_protocol Evacuate, Ventilate, Contain, Clean Up emergency_spill->spill_protocol Follow Spill Response Protocol emergency_exposure Personal Exposure first_aid Flush Affected Area, Remove Contaminated Clothing emergency_exposure->first_aid Administer First Aid & Seek Medical Attention

Caption: This diagram outlines the procedural workflow for safely handling this compound, from preparation to disposal, including emergency responses.

References

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Retrosynthesis Analysis

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Feasible Synthetic Routes

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2,5-Dibromopyrimidine
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Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.